4'-Fluorouridine
Beschreibung
Eigenschaften
Molekularformel |
C9H11FN2O6 |
|---|---|
Molekulargewicht |
262.19 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-9(3-13)6(16)5(15)7(18-9)12-2-1-4(14)11-8(12)17/h1-2,5-7,13,15-16H,3H2,(H,11,14,17)/t5-,6+,7-,9-/m1/s1 |
InChI-Schlüssel |
RDCYLPRXPILMRP-JVZYCSMKSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)F)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is 4'-Fluorouridine and its chemical structure?
An In-depth Technical Guide to 4'-Fluorouridine
Introduction
This compound (4'-FlU), also known as EIDD-2749, is a synthetic ribonucleoside analog that has emerged as a potent, orally bioavailable, broad-spectrum antiviral agent.[1][2] Its structural similarity to the natural nucleoside uridine (B1682114) allows it to interfere with viral replication, making it a promising candidate for the treatment of a range of RNA virus infections.[3][4] It has demonstrated significant efficacy against respiratory syncytial virus (RSV), severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and its variants, influenza viruses, and enteroviruses.[1][5][6] This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, antiviral efficacy, synthesis, and key experimental methodologies for its evaluation.
Chemical Structure and Properties
This compound is a derivative of the pyrimidine (B1678525) nucleoside uridine. The defining structural feature is the substitution of a hydrogen atom with a fluorine atom at the 4' position of the ribose sugar moiety.[4] This modification, leveraging the small atomic radius and strong stereo-electronic effects of fluorine, enhances the molecule's metabolic stability and lipophilicity.[7]
Chemical Formula: C₉H₁₁FN₂O₆[8] Molecular Weight: 262.2 g/mol [8] CAS Number: 1613589-24-4[9]
The core structure consists of a uracil (B121893) base linked to a ribofuranosyl ring that is fluorinated at the 4' position.[4]
Caption: The chemical structure of this compound, highlighting the fluorine atom at the 4' position of the ribose ring.
Mechanism of Action
The antiviral activity of this compound is mediated by its intracellular conversion to a bioactive triphosphate form, which then targets the viral RNA-dependent RNA polymerase (RdRp).[2][3]
-
Cellular Uptake and Anabolism: After oral administration and absorption, 4'-FlU enters host cells. Cellular kinases phosphorylate it sequentially to this compound monophosphate (4'-FlU-MP), diphosphate (B83284) (4'-FlU-DP), and finally to the active this compound triphosphate (4'-FlU-TP).[1][10] This anabolism is efficient, leading to a rapid accumulation of the active triphosphate form within the cell.[1]
-
Inhibition of Viral RdRp: The active 4'-FlU-TP acts as a competitive inhibitor of the viral RdRp enzyme, mimicking natural nucleotide triphosphates.[2] The viral polymerase incorporates 4'-FlU-TP into the nascent viral RNA strand.[2]
-
Delayed Chain Termination: Unlike classic chain terminators, the incorporation of 4'-FlU does not immediately halt RNA synthesis. Instead, it induces a delayed, sequence-dependent stalling of the RdRp complex, typically three to four nucleotides downstream from the incorporation site.[2][7] This is believed to result from steric hindrance or an altered RNA secondary structure that the polymerase cannot accommodate, ultimately preventing the completion of viral RNA replication.[2][7]
Caption: The metabolic activation and mechanism of action of this compound.
Antiviral Spectrum and Efficacy
4'-FlU has demonstrated potent antiviral activity against a wide array of positive- and negative-sense RNA viruses. Quantitative data from various studies are summarized below.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Family | Virus | Cell Line | EC₅₀ | CC₅₀ (μM) | Selectivity Index (SI) | Reference(s) |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) A2-line19F | HEp-2 | 0.61 - 1.2 μM | >100 | >83-164 | [3] |
| Pneumoviridae | RSV (in Human Airway Epithelium) | HAE | 55 nM | >10 | >181 | [1][3] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | - | - | - | [1] |
| Coronaviridae | SARS-CoV-2 (Alpha, Gamma, Delta VoC) | Vero E6 | - | - | - | [11] |
| Arenaviridae | Lymphocytic Choriomeningitis Virus (LCMV) | Vero E6 | 7.22 μM | >100 | >13.8 | [3] |
| Togaviridae | Chikungunya Virus (CHIKV) | U-2 OS | 3.89 μM | >500 | >128 | [12] |
| Bunyavirales | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | - | - | - | [13] |
| Orthomyxoviridae | Influenza A and B Viruses | MDCK | <0.12 μM | - | - | [6][14] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
Table 2: In Vivo Efficacy of this compound
| Virus | Animal Model | Dosage | Treatment Initiation | Outcome | Reference(s) |
| RSV | BALB/cJ Mice | 5 mg/kg, once daily (oral) | 24 hours post-infection | Significant reduction in lung virus load | [1] |
| SARS-CoV-2 | Ferrets | 20 mg/kg, once daily (oral) | 12 hours post-infection | Significant reduction in viral burden | [1] |
| Influenza A (H1N1) | Ferrets | 2 mg/kg, once daily (oral) | 12 hours post-infection | Rapidly stopped virus shedding and prevented transmission | [6] |
| Influenza A (H1N1) | Mice | 2 mg/kg, once daily (oral) | 24 hours post-infection | Alleviated pneumonia and reduced lung virus load | [6] |
| Chikungunya Virus (CHIKV) | Mice | 5 mg/kg, once daily (oral) | 2 hours post-infection | Reduced virus burden and footpad swelling | [12] |
Synthesis Overview
The synthesis of this compound typically starts from uridine. While multiple specific routes exist, a general strategy involves several key chemical transformations. One documented approach includes converting the 5'-hydroxyl group of uridine into an iodine, followed by an elimination reaction to yield a 4',5'-unsaturated intermediate. The crucial step is iodofluorination to introduce the fluorine atom at the C4' position, followed by further modifications and deprotection steps to yield the final product.[14][15]
Caption: A generalized workflow for the chemical synthesis of this compound.
Key Experimental Protocols
The evaluation of 4'-FlU involves a series of standardized in vitro and in vivo assays. The following are generalized methodologies based on published studies.
Protocol 1: In Vitro RdRp Inhibition Assay
This assay biochemically measures the ability of the compound's active form (4'-FlU-TP) to inhibit the viral polymerase.
-
Reagents: Purified recombinant viral RdRp complex, RNA template, natural nucleoside triphosphates (NTPs), and 4'-FlU-TP.
-
Reaction Setup: Assemble the reaction mixture containing the RdRp enzyme, RNA template, and a mix of NTPs (one of which may be radiolabeled for detection) in a suitable buffer.
-
Inhibition: Add varying concentrations of 4'-FlU-TP to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at an optimal temperature (e.g., 37°C) to allow RNA synthesis.
-
Analysis: Stop the reaction and analyze the synthesized RNA products using gel electrophoresis and autoradiography.
-
Quantification: Quantify the amount of full-length RNA product in each reaction. The IC₅₀ value is calculated as the concentration of 4'-FlU-TP that inhibits polymerase activity by 50%.[1][2]
Protocol 2: Virus Yield Reduction Assay
This cell-based assay determines the compound's efficacy in inhibiting the production of infectious virus particles.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, HEp-2) in multi-well plates and grow to confluency.
-
Infection: Infect the cell monolayers with the virus at a defined multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add a fresh culture medium containing serial dilutions of 4'-FlU. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours).
-
Harvesting: Collect the cell culture supernatants.
-
Titration: Determine the viral titer in each supernatant using a standard method like a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
-
Calculation: The EC₅₀ value is calculated as the drug concentration that reduces the viral yield by 50% compared to the vehicle control.[1][12]
Caption: A standard workflow for evaluating the in vitro and in vivo efficacy of 4'-FlU.
Prodrug Development
Despite its potent activity, this compound has been noted to have suboptimal chemical stability.[16] To address this, researchers have developed prodrugs to improve its pharmacokinetic properties and stability. For example, tri-ester prodrugs, such as the tri-isobutyrate ester, have shown enhanced stability and excellent oral pharmacokinetic profiles in rats.[14][17] Another novel double prodrug, VV261, was developed with modifications on both the ribose and base moieties, exhibiting improved chemical stability and protective efficacy against lethal SFTSV infection in mice.[16]
Conclusion
This compound is a highly promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Its potent in vitro and in vivo efficacy against several high-consequence RNA viruses, combined with its oral bioavailability, positions it as a valuable candidate for pandemic preparedness and the treatment of diseases like RSV and COVID-19.[1][2][18] Ongoing research, including the development of next-generation prodrugs, aims to further optimize its therapeutic potential for clinical use.
References
- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses | PLOS Pathogens [journals.plos.org]
- 7. news-medical.net [news-medical.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00268C [pubs.rsc.org]
- 15. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. This compound Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of 4'-Fluorouridine in RNA Synthesis
Executive Summary
This compound (4'-FlU), also known as EIDD-2749, is a broad-spectrum, orally bioavailable ribonucleoside analog with potent antiviral activity against a wide range of RNA viruses.[1][2][3] It represents a promising therapeutic candidate for treating infections caused by pathogens such as Respiratory Syncytial Virus (RSV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), influenza viruses, and various other viral families.[2][4] This document provides a detailed technical overview of the mechanism of action of 4'-FlU, focusing on its role in the inhibition of viral RNA synthesis. It covers the metabolic activation, interaction with viral RNA-dependent RNA polymerase (RdRP), incorporation into nascent RNA, and the subsequent consequences for viral replication. Quantitative data, detailed experimental protocols, and mechanistic diagrams are provided to offer a comprehensive resource for the scientific community.
Core Mechanism of Action
The antiviral activity of 4'-FlU is a multi-step process that begins with its uptake into host cells and culminates in the disruption of viral RNA genome replication.
Cellular Uptake and Anabolic Activation
As a nucleoside analog, 4'-FlU is transported into the host cell where it undergoes anabolic phosphorylation by host cell kinases to its active 5'-triphosphate form, this compound triphosphate (4'-FlU-TP).[1][5] This metabolic conversion is efficient, leading to a rapid intracellular accumulation of the bioactive triphosphate metabolite.[1][2] For instance, in primary human airway epithelia (HAE) cells, 4'-FlU-TP concentrations peaked at 10.38 nmol/million cells within 4 hours of exposure.[1][2]
Competitive Inhibition of Viral RdRP
The active metabolite, 4'-FlU-TP, is structurally similar to the endogenous uridine (B1682114) triphosphate (UTP). It acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRP), the core enzyme responsible for replicating the viral RNA genome.[2] The antiviral effect of 4'-FlU can be dose-dependently reversed by the addition of excess exogenous pyrimidines (uridine and cytidine), but not purines, confirming its role as a competitive inhibitor.[1][2]
Incorporation and Disruption of RNA Synthesis
Once 4'-FlU-TP is incorporated into the nascent viral RNA strand in place of UTP, it disrupts further RNA synthesis.[6][7] The precise mechanism of disruption is virus-dependent and represents a key feature of 4'-FlU's activity.[8] The strong stereo-electronic effect of the 4'-fluorine substitution is believed to influence the ribose backbone conformation, leading to steric hindrance that the viral polymerase cannot overcome.[1][9]
The mechanism of polymerase stalling distinguishes 4'-FlU from other nucleoside analogs like molnupiravir, which primarily acts by inducing lethal mutagenesis.[2][5] 4'-FlU has not demonstrated any mutagenic effects in biochemical and cell-based assays.[5]
Two primary outcomes have been observed following the incorporation of 4'-FlU-TP:
-
Delayed Chain Termination: For several viruses, including SARS-CoV-2 and RSV, the RdRP does not stall immediately after incorporation. Instead, it continues for a few more nucleotide additions before pausing or terminating, typically at positions +3 or +4 relative to the incorporated analog.[1][5] This delayed stalling is hypothesized to result from the altered secondary structure of the nascent RNA containing 4'-FlU, which can no longer be accommodated within the exit channel of the polymerase complex.[5][9]
-
Immediate Chain Termination: In contrast, for influenza A virus (IAV), the incorporation of 4'-FlU-TP leads to immediate chain termination at position i (the site of incorporation).[4][8][10] This suggests that the IAV polymerase is more sensitive to the conformational changes induced by the 4'-fluoro modification.[8]
Quantitative Data Summary
The antiviral potency of 4'-FlU has been quantified against numerous viruses in various cell culture systems. The tables below summarize key efficacy (EC₅₀) and cytotoxicity (CC₅₀) data.
Table 1: Antiviral Activity (EC₅₀) of this compound
| Virus Family | Virus | Cell Line / System | EC₅₀ (µM) | Reference(s) |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.61 - 1.2 | [1][2] |
| Coronaviridae | SARS-CoV-2 (various VoCs) | Vero E6 / HAE Organoids | 0.2 - 0.6 | [7] |
| Paramyxoviridae | Nipah Virus (NiV) | - (Minireplicon Assay) | Potent Inhibition | [1][2] |
| Orthomyxoviridae | Influenza A and B Viruses | HAE Organoids | Nanomolar to Sub-µM | [4] |
| Togaviridae | Chikungunya Virus (CHIKV) | U-2 OS | ~1.2 - 3.7 | [6] |
| Togaviridae | Sindbis Virus (SINV) | U-2 OS | ~12 - 35 | [6] |
| Picornaviridae | Enterovirus A71 (EV-A71) | RD / Vero | 0.49 - 1.08 | [11] |
| Picornaviridae | Coxsackievirus (CV-A6, B3) | RD / Vero | 0.49 - 1.08 | [11] |
Table 2: Cytotoxicity and Selectivity Index
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI) vs. RSV | Reference(s) |
| HEp-2 | >500 | >417 - 820 | [1] |
| MDCK | >500 | - | [1] |
| BHK-T7 | >500 | - | [1] |
| BEAS-2B | >500 | - | [1] |
| U-2 OS | >2000 | >540 (vs. CHIKV) | [6] |
Key Experimental Protocols
The mechanism of 4'-FlU has been elucidated through a series of key biochemical and cell-based assays. Detailed methodologies are outlined below.
In Vitro RdRP Primer Extension Assay
This assay directly visualizes the incorporation of 4'-FlU-TP and its effect on polymerase elongation.
Objective: To determine if 4'-FlU-TP is incorporated by viral RdRP and whether it causes immediate or delayed chain termination.
Methodology:
-
Enzyme and Template Preparation: Purified, recombinant viral RdRP complexes (e.g., RSV L-P proteins or SARS-CoV-2 nsp12/7/8) are used. A short single-stranded RNA oligonucleotide serves as the template, and a complementary, often radiolabeled, shorter RNA oligo serves as the primer.
-
Reaction Mixture: The reaction is set up in a buffer containing the RdRP complex, the primer/template duplex, and a mixture of three natural NTPs (e.g., ATP, CTP, GTP).
-
Initiation and Elongation: The reaction is initiated by adding the final NTP, either UTP (control) or varying concentrations of 4'-FlU-TP. Reactions are incubated at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Quenching: The reaction is stopped by adding a quenching buffer containing EDTA and formamide.
-
Analysis: The RNA products are denatured by heating and separated by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE). The gel is then exposed to a phosphor screen, and the resulting bands are visualized.
-
Interpretation: A full-length product in the UTP lane serves as a positive control. The appearance of shorter bands in the 4'-FlU-TP lanes indicates chain termination. The position of these bands relative to the sequence reveals whether termination is immediate or delayed.[1][10]
Cell-Based Minireplicon Assay
This assay measures the activity of the viral polymerase complex within a cellular context.
Objective: To quantify the inhibitory effect of 4'-FlU on RdRP activity in live cells.
Methodology:
-
Plasmid Transfection: Cells (e.g., BHK-T7) are co-transfected with multiple plasmids. These plasmids express the viral RdRP proteins (e.g., L, P, N for a mononegavirus) and a viral-like RNA template that encodes a reporter gene (e.g., Luciferase or GFP) flanked by viral leader and trailer sequences.
-
Compound Treatment: Following transfection, the cells are treated with serial dilutions of 4'-FlU or a vehicle control (DMSO).
-
Incubation: Cells are incubated for 24-48 hours to allow for transcription of the minigenome by the expressed RdRP complex and subsequent reporter protein expression.
-
Reporter Gene Assay: The cells are lysed, and the reporter gene activity is measured using a luminometer or fluorometer.
-
Data Analysis: The reporter signal is normalized to cell viability (measured in parallel via assays like MTS or CellTiter-Glo). The dose-response curve is plotted to calculate the EC₅₀ value for RdRP inhibition.[2][12]
Nucleotide Competition Assay
This assay confirms that 4'-FlU acts via a competitive mechanism.
Objective: To demonstrate that the antiviral activity of 4'-FlU is reversed by an excess of natural pyrimidine (B1678525) nucleosides.
Methodology:
-
Cell Infection: Host cells are infected with a reporter-expressing virus (e.g., recRSV-FireSMASh) at a low multiplicity of infection.
-
Compound and Nucleotide Addition: Immediately after infection, cells are treated with a fixed, inhibitory concentration of 4'-FlU (e.g., 10 µM). Simultaneously, serial dilutions of exogenous nucleosides (uridine, cytidine, adenosine (B11128), or guanosine) are added to the culture medium.
-
Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification: Viral activity is determined by measuring the reporter signal.
-
Interpretation: A reversal of the antiviral effect (i.e., an increase in reporter signal) in the presence of uridine and/or cytidine, but not adenosine or guanosine, indicates that 4'-FlU competes with the pyrimidine nucleotide pathway.[1][2]
Conclusion
This compound is a highly effective, orally available antiviral agent that targets the RNA-dependent RNA polymerase of a broad range of viruses. Its mechanism of action relies on its intracellular conversion to the active triphosphate form, which is subsequently incorporated into the nascent viral RNA. This incorporation event, driven by competitive inhibition of the viral RdRP, leads to either immediate or delayed chain termination, effectively halting viral replication. The distinct termination patterns observed with different viruses, such as the immediate stalling of influenza polymerase versus the delayed stalling of coronaviral and pneumoviral polymerases, underscore a nuanced mechanism that can be exploited for broad-spectrum antiviral therapy. The potent efficacy, favorable safety profile in preclinical models, and oral bioavailability position 4'-FlU as a significant candidate for the treatment of existing and emerging RNA virus infections.[2][3]
References
- 1. biorxiv.org [biorxiv.org]
- 2. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 8. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses | PLOS Pathogens [journals.plos.org]
- 9. news-medical.net [news-medical.net]
- 10. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The nucleoside analog 4′-fluorouridine suppresses the replication of multiple enteroviruses by targeting 3D polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Rise of a Broad-Spectrum Antiviral: A Technical Guide to the Discovery and Synthesis of 4'-Fluorouridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing battle against viral diseases, the discovery and development of broad-spectrum antiviral agents represent a paradigm shift in therapeutic strategies. Among the promising candidates that have emerged, 4'-Fluorouridine (4'-FlU), also known as EIDD-2749, has garnered significant attention for its potent inhibitory activity against a wide array of RNA viruses. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
This compound is a ribonucleoside analog that was identified as a potent inhibitor of various RNA viruses, including respiratory syncytial virus (RSV), influenza viruses, and coronaviruses such as SARS-CoV-2.[1][2][3] The rationale behind its design lies in the modification of the ribose sugar at the 4' position with a fluorine atom. This substitution imparts unique stereoelectronic properties to the molecule, allowing it to be recognized by the viral RNA-dependent RNA polymerase (RdRp) but ultimately disrupting the process of viral RNA synthesis.[3][4] The small atomic radius and high electronegativity of fluorine are key to its function, enhancing metabolic stability and influencing the conformational properties of the nucleoside.[3]
Chemical Synthesis of this compound and its Prodrugs
The synthesis of this compound typically involves a multi-step process starting from a readily available precursor like uridine (B1682114). While several synthetic routes have been reported, a general approach is outlined below. Additionally, to improve oral bioavailability, prodrug strategies, such as esterification of the hydroxyl groups, have been successfully employed.[5][6]
Experimental Protocol: Synthesis of this compound
A representative synthesis of this compound is detailed in the following steps, adapted from published literature.[6][7]
Step 1: Preparation of 5'-iodo-5'-deoxyuridine
-
To a solution of uridine in a suitable solvent (e.g., pyridine), add triphenylphosphine (B44618) and iodine.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.
Step 2: Formation of the 4',5'-unsaturated uridine
-
Treat the 5'-iodo-5'-deoxyuridine with a strong base, such as sodium methoxide (B1231860) in methanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 4',5'-unsaturated uridine by column chromatography.
Step 3: Iodofluorination of the 4',5'-unsaturated uridine
-
Dissolve the 4',5'-unsaturated uridine in an appropriate solvent (e.g., dichloromethane).
-
Add a source of iodofluorine, such as a mixture of N-iodosuccinimide and a fluoride (B91410) source (e.g., silver fluoride or hydrogen fluoride-pyridine).
-
Stir the reaction at room temperature, protected from light, until the starting material is consumed.
-
Work up the reaction and purify the 4'-fluoro-5'-iodouridine intermediate by column chromatography.
Step 4: Conversion to this compound
-
The 4'-fluoro-5'-iodouridine intermediate is then converted to this compound through a series of steps that may include oxidation and deprotection.[6][8] A common method involves displacement of the 5'-iodine with an acetate (B1210297) group followed by deprotection.[8]
Experimental Protocol: Synthesis of this compound Tri-isobutyrate Prodrug
Prodrugs like the tri-isobutyrate ester of this compound have been synthesized to enhance stability and oral pharmacokinetic properties.[6]
-
To a solution of this compound in a suitable solvent (e.g., pyridine), add isobutyric anhydride.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the tri-isobutyrate ester of this compound by column chromatography.
Mechanism of Action: Delayed Chain Termination
This compound is a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2][9] Upon entry into the host cell, it is metabolized to its active triphosphate form, 4'-FlU-TP.[2] This active metabolite is then incorporated into the nascent viral RNA strand by the RdRp, in place of the natural uridine triphosphate (UTP).[1][2]
The incorporation of 4'-FlU-TP does not cause immediate chain termination. Instead, it induces a delayed stalling of the RdRp complex, typically three to four nucleotides downstream of the incorporation site.[2] This is believed to be due to the steric hindrance caused by the 4'-fluorine atom, which alters the conformation of the RNA duplex and prevents the proper translocation of the polymerase.[2][3] The ultimate result is the premature termination of viral RNA synthesis and the production of non-functional, truncated viral genomes.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00268C [pubs.rsc.org]
- 8. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4'-Fluorouridine: Biochemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical and physical properties of 4'-Fluorouridine (4'-FlU), a promising broad-spectrum antiviral agent. The information is curated for researchers, scientists, and professionals involved in drug development and virology.
Physicochemical Properties
This compound, also known as EIDD-2749, is a ribonucleoside analog that has demonstrated significant potential as an inhibitor of various RNA viruses.[1] Its fundamental physical and chemical characteristics are summarized below.
| Property | Data | Reference |
| Chemical Name | 4′-C-fluoro-uridine | [2] |
| Synonyms | 4'-FlU, EIDD-2749 | [2][3] |
| Molecular Formula | C₉H₁₁FN₂O₆ | [2] |
| Molecular Weight | 262.2 g/mol | [2] |
| Appearance | Solid | |
| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |
| UV Maximum (λmax) | 261 nm | [2] |
| SMILES | O--INVALID-LINK----INVALID-LINK--O[C@]1(F)CO | [2] |
| InChI Key | RDCYLPRXPILMRP-JVZYCSMKSA-N | [2] |
| CAS Number | 1613589-24-4 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Technique | Data | Reference |
| ¹H NMR (D₂O) | δ 5.90 (d, J=8.1 Hz, H5), δ 5.40 (d, J=5.2 Hz, H1'), δ 4.30–4.10 (m, H2', H3', H4') | [1] |
| ¹⁹F NMR | δ −118.5 (dt, J=48.2 Hz, 4F) | [1] |
| HRMS | [M+H]⁺ | [1] |
Biochemical Properties and Mechanism of Action
This compound is a prodrug that requires intracellular activation to exert its antiviral effect. Its mechanism of action targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.
The antiviral activity of 4'-FlU stems from its conversion to the active 5'-triphosphate form (4'-FlU-TP) by host cell kinases.[4][5] This active metabolite then acts as a competitive inhibitor of the natural uridine (B1682114) triphosphate (UTP) for incorporation into the nascent viral RNA strand by the viral RdRp.[5][6]
Upon incorporation, 4'-FlU induces a delayed chain termination of RNA synthesis.[4][7] This stalling of the polymerase typically occurs three to four nucleotides after the incorporation of 4'-FlU-TP.[4] The proposed reason for this delayed termination is the steric hindrance caused by the fluorine atom at the 4' position of the ribose sugar, which may alter the RNA secondary structure and prevent the polymerase from advancing.[4][7] This mechanism is distinct from that of other nucleoside analogs like molnupiravir, which primarily induces viral error catastrophe.[4]
Caption: Mechanism of action of this compound.
Antiviral Activity
This compound has demonstrated potent, broad-spectrum antiviral activity against a range of RNA viruses. The tables below summarize its efficacy (EC₅₀) and cytotoxicity (CC₅₀) in various cell lines.
Table 1: Antiviral Activity (EC₅₀) of this compound
| Virus | Cell Line | EC₅₀ (µM) | Reference(s) |
| Enteroviruses | |||
| Coxsackievirus A10 (CV-A10) | Various host cells | 0.43 - 1.08 | [3] |
| Coxsackievirus A16 (CV-A16) | Various host cells | 0.43 - 1.08 | [3] |
| Coxsackievirus A6 (CV-A6) | Various host cells | 0.43 - 1.08 | [3] |
| Coxsackievirus B3 (CV-B3) | Various host cells | 0.43 - 1.08 | [3] |
| Enterovirus A71 (EV-A71) | Various host cells | 0.43 - 1.08 | [3] |
| Coronaviruses | |||
| SARS-CoV-2 (various isolates) | Various | 0.2 - 0.6 | [5][8] |
| Paramyxoviruses | |||
| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.61 - 1.2 | [9][10] |
| Respiratory Syncytial Virus (RSV) | HAE | 0.055 | [10] |
| Alphaviruses | |||
| Chikungunya virus (CHIKV) | U-2 OS | 4.85 | [11] |
| Mayaro virus (MAYV) | U-2 OS | ~1.2 - 3.7 | [11] |
| O'nyong-nyong virus (ONNV) | U-2 OS | ~1.2 - 3.7 | [11] |
| Ross River virus (RRV) | U-2 OS | ~1.2 - 3.7 | [11] |
| Orthomyxoviruses | |||
| Influenza Virus | Various | Potent inhibitor | [12] |
Table 2: Cytotoxicity (CC₅₀) of this compound
| Cell Line | CC₅₀ (µM) | Reference(s) |
| Various | >100 | [3] |
| HEp-2 | 250 | [6] |
| HAE | 169 | [5] |
| U-2 OS | >2000 | [11] |
Experimental Protocols
This section outlines the general methodologies for key experiments involving this compound.
The synthesis of this compound and its active triphosphate form is a multi-step process. A general approach involves the fluorination of a uridine precursor.
Synthesis of this compound: A common strategy for introducing the fluorine atom at the C4' position of ribonucleosides has been documented.[13] One reported synthesis starts from uridine, which is converted to a 5'-iodo intermediate via an Appel reaction.[13] Subsequent elimination yields a key intermediate.[13] The synthesis then involves iodofluorination, isobutyrylation, and oxidation to form the desired 4'-fluorinated uridine.[13]
Synthesis of this compound 5'-O-Triphosphate: The 5'-O-triphosphate of this compound can be obtained in a three-step process starting from 4'-fluoro-2',3'-O-isopropylideneuridine.[8][14] This involves coupling with a phosphate (B84403) source, followed by further phosphorylation and deprotection steps.[14]
Caption: General workflow for the synthesis of 4'-FlU-TP.
Plaque Reduction Assay: This assay is a standard method to determine the antiviral efficacy of a compound.
-
Cell Seeding: Plate susceptible host cells in multi-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.[3]
Virus Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the antiviral compound.
-
Cell Seeding and Infection: As described for the plaque reduction assay.
-
Compound Treatment: After virus adsorption, replace the inoculum with a liquid medium containing different concentrations of this compound.
-
Incubation: Incubate the cultures for a defined period to allow for viral replication.
-
Virus Quantification: Harvest the cell culture supernatant and determine the viral titer using a standard method such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.
-
Data Analysis: The EC₅₀ value is the compound concentration that reduces the virus yield by 50%.[5]
To assess the potential toxic effects of this compound on host cells, a cytotoxicity assay is performed in parallel with the antiviral assays.
-
Cell Seeding: Plate cells in multi-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate for the same duration as the antiviral assays.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or MTT, or a fluorescence-based assay that measures a marker of cell health (e.g., ATP content).
-
Data Analysis: The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined.[3][5]
This biochemical assay directly measures the inhibitory effect of 4'-FlU-TP on the activity of the viral polymerase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a purified recombinant viral RdRp complex, a template-primer RNA, ribonucleoside triphosphates (including a radiolabeled or fluorescently labeled nucleotide), and varying concentrations of 4'-FlU-TP.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or NTPs and incubate at the optimal temperature for the polymerase.
-
Reaction Termination: Stop the reaction at different time points.
-
Product Analysis: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification: Visualize the RNA products by autoradiography or fluorescence imaging and quantify the amount of full-length and terminated products.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of 4'-FlU-TP that inhibits RdRp activity by 50%.[5][15]
References
- 1. This compound|Broad-Spectrum Antiviral Research Compound [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00268C [pubs.rsc.org]
- 14. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 15. biorxiv.org [biorxiv.org]
Early Experimental Applications of 4'-Fluorouridine in Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Fluorouridine (4'-FlU) is a ribonucleoside analog that has garnered significant attention for its potent antiviral activity against a broad spectrum of RNA viruses. Its early experimental applications have been pivotal in elucidating the mechanisms of viral replication and have established it as a valuable tool in molecular biology and drug development. This technical guide provides an in-depth overview of the core experimental uses of 4'-FlU, detailing its mechanism of action, key experimental protocols, and quantitative data from seminal studies.
Mechanism of Action
This compound is a prodrug that, upon cellular uptake, is metabolized into its active triphosphate form, this compound triphosphate (4'-FlU-TP).[1][2] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRP), the key enzyme responsible for replicating the genomes of RNA viruses.[1][3] Incorporation of 4'-FlU-TP into the nascent viral RNA chain leads to either immediate or delayed chain termination, effectively halting viral replication.[1][4][5] This mechanism of action, known as transcriptional stalling, is attributed to the steric hindrance imposed by the fluorine atom at the 4' position of the ribose sugar, which disrupts the conformation of the RNA template-product duplex and prevents the RdRP from accommodating the next incoming nucleotide.[1][3]
dot
Caption: Metabolic activation and mechanism of action of this compound.
Quantitative Data on Antiviral Activity
The antiviral potency of 4'-FlU has been quantified across various RNA viruses and cell lines. The following tables summarize key efficacy (EC₅₀) and cytotoxicity (CC₅₀) data from early experimental studies.
Table 1: In Vitro Antiviral Activity of this compound against Respiratory Viruses
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.61 - 1.2 | >500 | >417 | [1] |
| Respiratory Syncytial Virus (RSV) | Human Airway Epithelial (HAE) | ~0.035 | 169 | >1877 | [1] |
| SARS-CoV-2 | Vero E6 | 0.2 - 0.6 | >100 | >167 | [1][6] |
| Influenza A Virus (IAV) | Human Airway Epithelial (HAE) | nanomolar to sub-micromolar | >100 | - | [5] |
Table 2: In Vitro Antiviral Activity of this compound against Other RNA Viruses
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Enterovirus A71 (EV-A71) | RD | 0.43 | >100 | >232 | [6] |
| Coxsackievirus A10 (CV-A10) | RD | 0.91 | >100 | >110 | [6] |
| Hepatitis C Virus (HCV) | - | IC₅₀ = 2 | - | - | [7] |
Table 3: In Vivo Efficacy of this compound
| Virus | Animal Model | Dosage | Outcome | Reference(s) |
| Respiratory Syncytial Virus (RSV) | Mouse | 5 mg/kg, once daily (oral) | Significant reduction in lung viral load | [1] |
| SARS-CoV-2 | Ferret | 20 mg/kg, once daily (oral) | ~3-log reduction in nasal lavage viral load | [1] |
| Influenza A Virus (IAV) | Ferret | 2 mg/kg, once daily (oral) | Rapidly stopped virus shedding and prevented transmission | [5] |
Experimental Protocols
In Vitro RdRP Primer Extension Assay
This assay is fundamental to characterizing the mechanism of action of nucleoside analogs like 4'-FlU. It directly assesses the effect of the compound on the activity of purified viral RdRP.
Objective: To determine if 4'-FlU-TP is incorporated by viral RdRP and whether it causes chain termination.
Methodology:
-
Purification of Viral RdRP: Recombinant viral RdRP complexes (e.g., for SARS-CoV-2, the nsp7, nsp8, and nsp12 proteins) are expressed and purified.[1]
-
Assay Setup: A reaction mixture is prepared containing:
-
Purified RdRP enzyme complex.
-
A synthetic RNA template and a complementary primer.
-
A mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., α-³²P-GTP) for detection.
-
Varying concentrations of 4'-FlU-TP.
-
-
Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period to allow for RNA synthesis.
-
Quenching and Analysis: The reaction is stopped, and the RNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (Urea-PAGE).
-
Detection: The gel is exposed to a phosphor screen, and the radiolabeled RNA products are visualized. The length and intensity of the bands indicate the extent of RNA synthesis and any premature termination events caused by the incorporation of 4'-FlU-TP.[1]
dot
Caption: Workflow for an in vitro RdRP primer extension assay.
Cell-Based Antiviral and Cytotoxicity Assays
These assays are crucial for determining the therapeutic potential of an antiviral compound by measuring its efficacy in a cellular context and its safety profile.
Objective: To determine the half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration (CC₅₀) of 4'-FlU.
Methodology:
-
Cell Seeding: Appropriate host cells (e.g., HEp-2, Vero E6) are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Preparation: A serial dilution of 4'-FlU is prepared in cell culture medium.
-
Antiviral Assay:
-
Cells are infected with the virus of interest at a specific multiplicity of infection (MOI).
-
After a short adsorption period, the virus-containing medium is replaced with the medium containing the serially diluted 4'-FlU.
-
The plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Viral replication is quantified using various methods, such as plaque assays, TCID₅₀ assays, or reporter gene expression (e.g., luciferase, GFP).
-
-
Cytotoxicity Assay:
-
Uninfected cells are treated with the same serial dilutions of 4'-FlU.
-
The plates are incubated for the same duration as the antiviral assay.
-
Cell viability is measured using assays that quantify metabolic activity, such as MTS or MTT assays.
-
-
Data Analysis: The data is plotted to generate dose-response curves, from which the EC₅₀ (the concentration of 4'-FlU that inhibits viral replication by 50%) and CC₅₀ (the concentration that reduces cell viability by 50%) values are calculated. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then determined as a measure of the compound's therapeutic window.[1][6]
Early Use of this compound as a Molecular Probe
Beyond its antiviral applications, this compound has been explored as a tool in structural biology. The fluorine atom at the 4' position serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Application: Monitoring RNA structure and dynamics.
Methodology:
-
Synthesis of 4'-FlU-containing RNA: 4'-FlU is chemically synthesized into a phosphoramidite, which is then incorporated at specific sites within an RNA oligonucleotide during solid-phase synthesis.
-
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum of the labeled RNA is acquired. The chemical shift of the ¹⁹F nucleus is highly sensitive to the local electronic environment.
-
Structural Analysis: Changes in the RNA's secondary structure (e.g., single-stranded vs. duplex, A-form vs. B-form) and its interactions with other molecules (e.g., proteins, small molecules) cause distinct shifts in the ¹⁹F NMR signal. This allows for the detailed study of RNA conformation and dynamics in solution.[8][9]
dot
Caption: Workflow for using 4'-FlU as a ¹⁹F NMR probe for RNA structural analysis.
Conclusion
The early experimental uses of this compound have firmly established its role as a powerful tool in molecular biology. Its primary application as a broad-spectrum antiviral agent has driven extensive research into its mechanism of action, providing valuable insights into the process of viral RNA replication. The detailed characterization of its inhibitory effects on viral RdRPs through in vitro and cell-based assays has paved the way for its development as a therapeutic candidate. Furthermore, its application as a ¹⁹F NMR probe highlights its versatility, offering a nuanced approach to studying RNA structure and function. The methodologies and data presented in this guide underscore the fundamental importance of this compound in advancing our understanding of molecular biology and in the ongoing search for novel antiviral therapies.
References
- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of a Broad-Spectrum Antiviral: An In-depth Technical Guide to the Cellular Uptake and Metabolic Pathway of 4'-Fluorouridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Fluorouridine (4'-FlU), also known as EIDD-2749, is a promising ribonucleoside analog with potent, broad-spectrum antiviral activity against a range of RNA viruses, including respiratory syncytial virus (RSV) and SARS-CoV-2.[1][2][3] Its efficacy is intrinsically linked to its efficient entry into host cells and subsequent metabolic activation to its triphosphate form, which acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRP).[4][5] This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathway of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to support ongoing research and development efforts.
Cellular Uptake: Gaining Entry into the Host Cell
The cellular uptake of nucleoside analogs like this compound is a critical first step for their antiviral activity. This process is primarily mediated by specialized transporter proteins embedded in the cell membrane. While specific transporters for 4'-FlU have not been definitively identified in the provided search results, the uptake of nucleoside analogs, in general, occurs through two main families of transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[6] ENTs facilitate the movement of nucleosides down their concentration gradient, whereas CNTs actively transport nucleosides against their concentration gradient, a process that is dependent on a sodium gradient.[6]
Once inside the cell, this compound undergoes rapid accumulation.[1][2] Studies in human airway epithelial (HAE) cells have demonstrated a swift intracellular increase of 4'-FlU, indicating an efficient uptake mechanism.[1][2]
Metabolic Activation: Conversion to the Bioactive Form
Following cellular uptake, this compound must be anabolized to its active triphosphate form, this compound triphosphate (4'-FlU-TP), to exert its antiviral effect.[2][4] This multi-step phosphorylation cascade is carried out by host cell kinases. The metabolic pathway is a crucial determinant of the compound's potency and duration of action.
The key metabolic steps are:
-
Monophosphorylation: this compound is first phosphorylated to this compound monophosphate (4'-FlU-MP) by a nucleoside kinase.
-
Diphosphorylation: 4'-FlU-MP is subsequently converted to this compound diphosphate (B83284) (4'-FlU-DP) by a nucleoside monophosphate kinase.
-
Triphosphorylation: Finally, 4'-FlU-DP is phosphorylated to the active this compound triphosphate (4'-FlU-TP) by a nucleoside diphosphate kinase.
This metabolic activation is highly efficient, leading to the accumulation of substantial intracellular concentrations of the bioactive 4'-FlU-TP.[1][2] The triphosphate form is also metabolically stable, with a reported extrapolated half-life of 9.7 hours in HAE cells, contributing to its sustained antiviral activity.[1][7]
Quantitative Analysis of Uptake and Metabolism
Quantitative data from studies on Human Airway Epithelial (HAE) cells provide valuable insights into the pharmacokinetics of this compound at the cellular level.
Table 1: Intracellular Concentrations of this compound and its Triphosphate Metabolite in HAE Cells Following Exposure to 20 µM 4'-FlU
| Time (hours) | 4'-FlU (nmol/million cells) | 4'-FlU-TP (nmol/million cells) |
| 1 | 3.42 | - |
| 4 | - | 10.38 (Peak) |
| 24 | - | 1.31 (Plateau) |
Data sourced from Sourimant et al., 2021.[1][2]
Table 2: Metabolic Stability of 4'-FlU-TP in HAE Cells After a 24-hour Incubation with 20 µM 4'-FlU and Subsequent Wash-out
| Time After Wash-out (hours) | 4'-FlU-TP (nmol/million cells) |
| 0 | ~1.31 |
| 6 | ~1 |
Data sourced from Sourimant et al., 2021, indicating high metabolic stability.[1][7]
Mechanism of Antiviral Action
The bioactive 4'-FlU-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRP).[4][5] It is incorporated into the nascent viral RNA chain in place of the natural uridine (B1682114) triphosphate (UTP).[8] The incorporation of 4'-FlU-TP leads to delayed chain termination, effectively halting viral RNA synthesis.[3][4] This mechanism of action, which involves stalling the polymerase after the incorporation of several more nucleotides, is distinct from immediate chain terminators.[4] The steric hindrance caused by the 4'-fluoro group on the ribose sugar is thought to impede the translocation of the polymerase along the RNA template.[1][3]
Experimental Protocols
Cellular Uptake and Metabolism Analysis by LC-MS/MS
This protocol outlines a general procedure for quantifying the intracellular concentrations of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To determine the time-course of intracellular 4'-FlU and 4'-FlU-TP concentrations.
Materials:
-
Cell culture of interest (e.g., HAE cells)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (80%), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a desired density and allow them to adhere and grow. Treat the cells with a known concentration of this compound (e.g., 20 µM) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1][2]
-
Metabolite Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold 80% methanol to the cells to quench metabolic activity and extract the metabolites.[6]
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound and its phosphorylated metabolites.
-
Normalize the quantified metabolite levels to the cell number or total protein content in each sample.
-
Plot the intracellular concentrations of 4'-FlU and 4'-FlU-TP as a function of time.
-
Cytotoxicity Assay
Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).
Materials:
-
Cell line of interest (e.g., HEp-2, BEAS-2B)[1]
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)[11][12]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).[11]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the CC50 value using a non-linear regression analysis.
-
Visualizing the Pathways and Processes
Cellular Uptake and Metabolic Activation of this compound
Caption: Cellular uptake and metabolic activation pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for analyzing intracellular 4'-FlU and its metabolites.
Logical Relationship of Antiviral Activity
Caption: Key steps leading to the antiviral effect of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
In Vitro and In Vivo Stability of 4'-Fluorouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Fluorouridine (4'-FlU) is a promising nucleoside analog with broad-spectrum antiviral activity against several RNA viruses, including influenza viruses and coronaviruses.[1][2][3] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRP), leading to premature chain termination of viral RNA synthesis.[1][2] A critical aspect of the preclinical development of any antiviral candidate is the thorough characterization of its metabolic stability, both in laboratory settings (in vitro) and within living organisms (in vivo). This technical guide provides a comprehensive overview of the stability profile of this compound, presenting key data, detailed experimental protocols, and visual representations of its metabolic fate and the workflows used to assess its stability.
In Vivo Stability and Pharmacokinetics
Studies in animal models, including mice and ferrets, have demonstrated that this compound possesses favorable pharmacokinetic properties, suggesting good stability in a biological system.[1][4]
Pharmacokinetic Parameters
Following oral administration, this compound is efficiently absorbed and distributed to various tissues. The parent compound and its active triphosphate metabolite (4'-FlU-TP) have been quantified in plasma and different organs.
Table 1: Pharmacokinetic Parameters of this compound in Mice [1]
| Parameter | Value | Conditions |
| Maximum Plasma Concentration (Cmax) | ~ 1 µM | Single oral dose of 1.5 mg/kg |
| Time to Maximum Plasma Concentration (Tmax) | 90 minutes | Single oral dose of 1.5 mg/kg |
| Plasma Half-life | Sustained high levels over 12 hours | Single oral dose of 1.5 mg/kg |
| Tissue Distribution of 4'-FlU-TP (12h post-dose) | ~ 1 nmol/g | In all organs except brain and kidney |
Table 2: Pharmacokinetic Parameters of this compound in Ferrets [4][5]
| Oral Dose | Cmax | Overall Exposure (AUC) |
| 15 mg/kg | 34.8 µM | 154 ± 27.6 hours·nmol/ml |
| 50 mg/kg | 63.3 µM | 413.1 ± 78.1 hours·nmol/ml |
These data indicate good oral bioavailability and sustained plasma concentrations, which are desirable characteristics for an antiviral therapeutic.[1][4]
In Vitro Stability
Plasma Stability
Plasma stability assays evaluate the susceptibility of a compound to degradation by enzymes present in blood plasma, such as esterases and amidases.[6]
Liver Microsomal Stability
The liver is the primary site of drug metabolism. Liver microsomal stability assays assess a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450 (CYP) enzymes, which are abundant in the endoplasmic reticulum of hepatocytes.[7][8][9]
Metabolic Pathway
The primary metabolic pathway of this compound is its intracellular phosphorylation to the active antiviral agent, this compound triphosphate (4'-FlU-TP).[4][10][11] This conversion is a critical step for its therapeutic efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of stability studies.
In Vitro Plasma Stability Assay Protocol
This protocol outlines the general procedure for assessing the stability of a compound in plasma.[5][12][13]
Methodology:
-
Preparation: A stock solution of this compound (e.g., 10 mM in DMSO) is prepared and diluted to the working concentration in a suitable buffer. Pooled plasma from the desired species (e.g., human, rat, mouse) is thawed at 37°C.
-
Incubation: The reaction is initiated by adding the this compound working solution to the pre-warmed plasma to a final concentration (e.g., 1 µM). The mixture is incubated at 37°C with gentle agitation.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate plasma proteins.
-
Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero. The half-life (t½) is determined by plotting the natural logarithm of the percent remaining against time.
In Vitro Liver Microsomal Stability Assay Protocol
This protocol describes the general procedure for evaluating a compound's stability in the presence of liver microsomes.[1][8][10]
Methodology:
-
Preparation: Stock solutions of this compound are prepared. A suspension of pooled liver microsomes (from human or other species) is made in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4). An NADPH-regenerating system is also prepared.
-
Pre-incubation: this compound and the microsomal suspension are pre-incubated at 37°C for a short period to reach thermal equilibrium.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
Sampling: Aliquots are collected at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as ice-cold acetonitrile with an internal standard.
-
Sample Processing: The samples are centrifuged to pellet the microsomal proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining this compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.
Conclusion
This compound demonstrates favorable in vivo stability and pharmacokinetic properties, including good oral absorption and sustained plasma levels in animal models. Its primary metabolic pathway involves intracellular phosphorylation to the active triphosphate form. While specific quantitative data from in vitro plasma and liver microsomal stability assays are not publicly available, the established protocols for these assays provide a clear framework for their execution. The collective data suggests that this compound has a stability profile that supports its continued development as a potential oral antiviral therapeutic. Further studies to fully characterize its in vitro metabolic fate will be crucial for predicting its pharmacokinetics and potential drug-drug interactions in humans.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. LC-MS/MS assay for the quantitation of FdCyd and its metabolites FdUrd and FU in human plasma. | Semantic Scholar [semanticscholar.org]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Hepatic Microsomal Stability (human, rat, or mouse) - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Potential Off-target Effects of 4'-Fluorouridine Incorporation
Introduction
This compound (4'-FlU) is a ribonucleoside analog that has demonstrated potent and broad-spectrum antiviral activity against a range of RNA viruses, including Respiratory Syncytial Virus (RSV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and influenza viruses.[1][2][3] Its primary mechanism of action involves its conversion to the active triphosphate form (4'-FlU-TP), which is subsequently incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRP). This incorporation leads to the termination of viral RNA synthesis, thereby inhibiting viral replication.[1][2] While 4'-FlU exhibits a high selectivity index, indicating a favorable therapeutic window, a thorough understanding of its potential off-target effects is crucial for its clinical development and safe application. This technical guide provides a comprehensive overview of the known and potential off-target effects of 4'-FlU incorporation, supported by quantitative data, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows.
On-Target Mechanism of Action: Viral RdRP Inhibition
The on-target activity of 4'-FlU is centered on its ability to act as a chain terminator for viral RdRPs. Upon cellular uptake, 4'-FlU is metabolized to its active 5'-triphosphate form. This triphosphate analog is recognized by the viral RdRP and incorporated into the elongating RNA strand in place of uridine (B1682114) triphosphate (UTP). The presence of the fluorine atom at the 4' position of the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to a halt in RNA chain elongation.[1][2] The termination can be immediate or delayed depending on the specific viral polymerase and the surrounding RNA sequence.[2]
Potential Off-Target Effects
While 4'-FlU demonstrates high selectivity for viral RdRPs, the potential for off-target effects must be carefully evaluated. These can include cytotoxicity, interaction with host cell polymerases, effects on mitochondrial function, and impacts on cellular RNA metabolism.
Cytotoxicity
A key indicator of off-target effects is cytotoxicity. Numerous studies have assessed the cytotoxic potential of 4'-FlU across various cell lines. The compound generally exhibits low cytotoxicity, with high half-maximal cytotoxic concentrations (CC50), leading to a high selectivity index (SI = CC50/EC50).
| Cell Line | CC50 (µM) | Antiviral EC50 (µM) | Selectivity Index (SI) | Virus | Reference |
| HEp-2 | >500 | 0.61 - 1.2 | >417 | RSV | [1] |
| MDCK | >500 | - | - | - | [1] |
| BHK-T7 | >500 | - | - | - | [1] |
| BEAS-2B | >500 | - | - | - | [1] |
| Human Airway Epithelia (HAE) | 169 | ~0.09 | ≥1877 | RSV | [1] |
| U-2 OS | >2000 | 3.89 | >514 | CHIKV | [4][5] |
| RD | >100 | ~0.9 | ≥110 | CV-A10 | [6] |
| Vero | >100 | 0.43 - 0.58 | >172 | EV-A71 | [6] |
Interaction with Host Cellular Polymerases
The low cytotoxicity of 4'-FlU suggests a high degree of selectivity for viral RdRPs over host DNA and RNA polymerases.[5] This selectivity is a critical factor in the safety profile of any nucleoside analog. While direct comparative studies of 4'-FlU-TP incorporation by viral versus human polymerases are not extensively published, the high selectivity indices observed in cell-based assays provide indirect evidence of poor utilization by host enzymes.
Mitochondrial Toxicity
Mitochondrial toxicity is a known concern for some nucleoside analogs, which can interfere with mitochondrial DNA (mtDNA) synthesis by inhibiting the mitochondrial DNA polymerase gamma (Pol γ) or affect mitochondrial RNA synthesis via inhibition of the mitochondrial RNA polymerase (POLRMT).
Studies on 4'-FlU have shown that it only reduces the steady-state levels of mitochondrially-encoded proteins at high concentrations (IC50 of 146.8 µM for COX-I in HAE cells).[7] In a specific assay where cellular metabolism was forced to rely on mitochondrial oxidation, the CC50 of 4'-FlU was 250 µM, indicating a low potential for mitochondrial toxicity at therapeutic concentrations.[7]
Effects on Ribosomal RNA (rRNA) Synthesis and Processing
While direct studies on the effect of 4'-FlU on rRNA metabolism are limited, research on structurally related compounds provides valuable insights. For instance, 5-fluorouridine (B13573) (5-FU) has been shown to inhibit the processing of the 47S rRNA precursor into mature 18S and 28S rRNA.[8] Similarly, high concentrations of 4-thiouridine (B1664626) (4sU) can inhibit both the production and processing of 47S rRNA.[9] Given these findings with related fluorinated uridines, it is plausible that 4'-FlU, at high concentrations, could have an off-target effect on ribosome biogenesis. This warrants further investigation, especially for long-term treatment regimens.
Immunomodulatory and Genotoxic Effects
Current evidence suggests that 4'-FlU does not have direct immunomodulatory effects. The observed reduction in inflammatory markers in animal models is considered a consequence of the reduced viral load rather than a direct interaction with the immune system.[2][4] Importantly, 4'-FlU has not demonstrated any mutagenic effects in biochemical and cell-based assays, which distinguishes it from some other nucleoside analogs that act through viral mutagenesis.[10]
Experimental Protocols for Off-Target Effect Assessment
A robust evaluation of off-target effects relies on a suite of well-defined experimental protocols.
Cytotoxicity Assays
-
Objective: To determine the concentration of 4'-FlU that causes a 50% reduction in cell viability (CC50).
-
Methodology (e.g., MTS Assay):
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 4'-FlU in culture medium.
-
Replace the existing medium with the medium containing the various concentrations of 4'-FlU. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plates for a period that is relevant to the antiviral assay (e.g., 48-72 hours).
-
Add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate) to each well.
-
Incubate for 1-4 hours at 37°C. Viable cells will convert MTS into a formazan (B1609692) product.
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.
-
Mitochondrial Toxicity Assays
-
Objective: To assess the impact of 4'-FlU on mitochondrial function and biogenesis.
-
Methodology 1: Galactose Medium Viability Assay:
-
Culture cells in a medium where glucose is replaced by galactose. This forces the cells to rely on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial dysfunction.
-
Perform a cytotoxicity assay as described above to determine the CC50 in this specialized medium.
-
-
Methodology 2: Mitochondrial Protein Expression:
-
Treat cells (e.g., primary human airway epithelial cells) with various concentrations of 4'-FlU.
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining using antibodies specific for a mitochondrially-encoded protein (e.g., COX-I) and a nuclear-encoded mitochondrial protein (e.g., SDH-A) as a control.
-
Acquire images using confocal microscopy and quantify the fluorescence intensity of each protein.
-
Calculate the IC50 for the reduction of the mitochondrially-encoded protein.
-
rRNA Processing Analysis
-
Objective: To determine if 4'-FlU affects the synthesis and processing of ribosomal RNA.
-
Methodology: Metabolic Labeling and Gel Electrophoresis:
-
Culture cells in the presence or absence of 4'-FlU at various concentrations.
-
Add a radiolabeled RNA precursor, such as [³H]-uridine, to the culture medium for a defined pulse period to label newly synthesized RNA.
-
In some experiments, a "chase" with unlabeled uridine can be performed to follow the fate of the labeled RNA over time.
-
Extract total cellular RNA.
-
Separate the RNA by size using denaturing agarose (B213101) gel electrophoresis.
-
Transfer the RNA to a membrane (Northern blotting) or dry the gel.
-
Visualize the radiolabeled rRNA species (e.g., 47S, 32S, 28S, 18S) by autoradiography or phosphorimaging.
-
Quantify the levels of precursor and mature rRNA species to assess both transcription and processing efficiency.
-
Conclusion
This compound is a promising broad-spectrum antiviral agent with a well-defined on-target mechanism of action and a high selectivity index. The current body of evidence indicates a low potential for off-target effects at therapeutic concentrations. Cytotoxicity is low in a wide range of cell types, and specific assays for mitochondrial toxicity have not revealed significant liabilities. While direct immunomodulatory and mutagenic effects have not been observed, the potential for 4'-FlU to interfere with rRNA synthesis and processing, inferred from studies with related compounds, warrants further investigation, particularly in the context of long-term administration. A continued and thorough assessment of these potential off-target effects using the described experimental approaches is essential for the continued development of this compound as a safe and effective antiviral therapeutic.
References
- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nucleoside analog 4′-fluorouridine suppresses the replication of multiple enteroviruses by targeting 3D polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
4'-Fluorouridine: A Versatile Tool for Interrogating RNA Biology and Advancing Antiviral Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Fluorouridine (4'F-U) is a ribonucleoside analog characterized by the substitution of a hydrogen atom with fluorine at the 4' position of the ribose sugar. This modification imparts unique biochemical properties that have established 4'F-U as a potent and broad-spectrum antiviral agent. Its primary mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), leading to a delayed termination of RNA chain synthesis. Beyond its therapeutic potential, 4'F-U is emerging as a valuable molecular tool for studying fundamental aspects of RNA biology, including transcription, processing, and decay. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and detailed protocols for its application in virology and broader RNA research.
Introduction
The study of RNA biology is fundamental to understanding gene expression, regulation, and the pathogenesis of numerous diseases, particularly those caused by RNA viruses. Chemical tools that can probe and manipulate RNA metabolic pathways are invaluable for researchers. This compound (4'F-U) has garnered significant attention for its potent antiviral activity against a wide range of RNA viruses, including Respiratory Syncytial Virus (RSV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and various enteroviruses.[1][2] This activity stems from its ability to be metabolized into its 5'-triphosphate form and subsequently incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp). The presence of the 4'-fluorine atom sterically hinders the translocation of the polymerase, leading to a delayed but definitive termination of RNA synthesis.[1] This mechanism of "delayed chain termination" distinguishes it from other nucleoside analogs and makes it a compelling candidate for antiviral therapy.[3][4]
Beyond its antiviral applications, the properties of 4'F-U make it a promising tool for studying cellular RNA metabolism. Similar to other uridine (B1682114) analogs like 4-thiouridine (B1664626) (4sU), 4'F-U can be used for metabolic labeling of newly transcribed RNA, enabling the study of RNA synthesis and decay rates.[5][6] This guide will provide detailed methodologies for utilizing 4'F-U in both virological and fundamental RNA biology research.
Mechanism of Action
The biological activity of 4'F-U is dependent on its intracellular conversion to this compound-5'-triphosphate (4'F-UTP). This conversion is catalyzed by host cell kinases.[1] 4'F-UTP then acts as a competitive inhibitor of the natural uridine triphosphate (UTP) for incorporation into nascent RNA chains by RNA polymerases.
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
In virus-infected cells, the viral RdRp is the primary target of 4'F-UTP. The polymerase incorporates 4'F-UMP into the growing viral RNA strand. The 4'-fluoro modification, despite the presence of a 3'-hydroxyl group, introduces a conformational change in the ribose sugar, leading to steric hindrance within the active site of the polymerase. This does not cause immediate chain termination but rather stalls the polymerase after the incorporation of a few more nucleotides, a mechanism known as delayed chain termination.[4][7] This stalling prevents the synthesis of full-length, functional viral genomes and transcripts, thereby inhibiting viral replication.[1]
Quantitative Data
The antiviral activity and cytotoxicity of 4'F-U have been evaluated in various cell lines against a range of viruses. The tables below summarize key quantitative data.
Table 1: Antiviral Activity of this compound (EC50)
| Virus | Cell Line | EC50 (µM) | Reference(s) |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.61 - 1.2 | [1] |
| SARS-CoV-2 | Vero E6 | 0.2 - 0.6 | [2] |
| Enterovirus A71 (EV-A71) | RD | 0.43 | [2] |
| Coxsackievirus A10 (CV-A10) | RD | 0.85 | [2] |
| Chikungunya Virus (CHIKV) | U-2 OS | 3.89 | [8] |
| Mayaro Virus (MAYV) | U-2 OS | ~1.2 - 3.7 | [8] |
| Oropouche Virus (OROV) | Vero | Not specified, but potent | [9] |
| Influenza A Virus | MDCK | < 0.12 | [10] |
Table 2: Cytotoxicity of this compound (CC50)
| Cell Line | CC50 (µM) | Reference(s) |
| HEp-2 | > 500 | [1] |
| MDCK | > 500 | [1] |
| BHK-T7 | > 500 | [1] |
| BEAS-2B | > 500 | [1] |
| RD | > 100 | [2] |
| Vero | > 100 | [2] |
| U-2 OS | > 2000 | [8] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from uridine. A general synthetic scheme is outlined below. For detailed experimental procedures, please refer to the cited literature.[10][11][12]
Triphosphorylation of this compound
The bioactive form of 4'F-U is its 5'-triphosphate. This can be synthesized from the nucleoside via a multi-step chemical phosphorylation process.[13]
Protocol:
-
Start with 4'-fluoro-2',3'-O-isopropylideneuridine.
-
Perform a one-pot reaction with phosphoryl chloride in trimethyl phosphate.
-
Follow with pyrophosphate to yield the triphosphate.
-
Purify the 4'F-UTP using anion-exchange chromatography.
Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of an antiviral compound that inhibits virus-induced plaque formation by 50% (EC50).[14][15]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Serial dilutions of this compound in culture medium.
-
Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose).
-
Crystal violet staining solution.
Procedure:
-
Seed cells in plates and incubate until a confluent monolayer is formed.
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing serial dilutions of 4'F-U. Include a no-drug control.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, virus-dependent).
-
After incubation, fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration of 4'F-U compared to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that reduces cell viability by 50% (CC50).[1][16][17]
Materials:
-
Host cells in a 96-well plate.
-
Serial dilutions of this compound in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Remove the medium and add fresh medium containing serial dilutions of 4'F-U. Include a no-drug control.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the no-drug control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vitro RdRp Assay
This assay directly measures the inhibitory effect of 4'F-UTP on the activity of purified viral RdRp.[8][18][19][20]
Materials:
-
Purified recombinant viral RdRp.
-
A synthetic RNA template and primer.
-
A mixture of ATP, GTP, CTP, and UTP (or radioactively labeled UTP).
-
This compound-5'-triphosphate (4'F-UTP).
-
Reaction buffer containing MgCl2.
-
Denaturing polyacrylamide gel.
Procedure:
-
Set up the reaction mixture containing the RdRp, RNA template-primer, reaction buffer, and NTPs (with a tracer amount of [α-32P]UTP).
-
For the inhibition assay, add varying concentrations of 4'F-UTP to the reaction mixtures.
-
Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase (e.g., 30-37°C) for a defined period.
-
Stop the reaction by adding a stop solution containing EDTA and formamide.
-
Denature the RNA products by heating and resolve them on a denaturing polyacrylamide gel.
-
Visualize the RNA products by autoradiography.
-
Quantify the amount of full-length and terminated RNA products to determine the inhibitory effect of 4'F-UTP.
Metabolic Labeling of Cellular RNA
This protocol is adapted from methods using 4-thiouridine (4sU) and can be used to label newly transcribed RNA with 4'F-U to study RNA synthesis and decay.[5][6][21][22]
Materials:
-
Cell culture of interest.
-
This compound (4'F-U).
-
TRIzol reagent for RNA extraction.
-
Biotin-HPDP.
-
Streptavidin-coated magnetic beads.
Procedure:
-
Labeling: Add 4'F-U to the cell culture medium at a final concentration of 100-500 µM and incubate for a desired period (e.g., 1-4 hours for synthesis analysis, or a pulse-chase experiment for decay analysis).
-
RNA Extraction: Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Biotinylation: Biotinylate the 4'F-U-containing RNA by reacting the total RNA with Biotin-HPDP. The thiol group of the incorporated 4-thiouracil (B160184) (formed from 4'F-U) reacts with the biotinylation reagent.
-
Purification of Labeled RNA: Separate the biotinylated (newly transcribed) RNA from the unlabeled (pre-existing) RNA using streptavidin-coated magnetic beads.
-
Analysis: The purified, newly transcribed RNA can be analyzed by various downstream applications, such as qRT-PCR or RNA sequencing, to determine the rates of transcription and decay of specific RNAs.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes involving this compound.
Conclusion
This compound is a powerful molecule with dual utility as a broad-spectrum antiviral agent and a tool for fundamental RNA biology research. Its well-characterized mechanism of action, targeting viral RdRp through delayed chain termination, provides a solid foundation for its development as a therapeutic. Furthermore, its ability to be incorporated into nascent RNA allows for the elegant study of cellular RNA transcription and decay dynamics. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by researchers in both academic and industrial settings, ultimately advancing our understanding of RNA biology and aiding in the development of novel antiviral strategies.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Influenza virus plaque assay [protocols.io]
- 7. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. chimia.ch [chimia.ch]
- 10. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00268C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. sketchviz.com [sketchviz.com]
- 15. youtube.com [youtube.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 21. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
The history of metabolic labeling of RNA with 4'-Fluorouridine
An In-depth Technical Guide to the Metabolic Labeling of RNA with 4'-Thiouridine
Introduction
Metabolic labeling with nucleoside analogs is a powerful strategy to investigate the dynamic life of RNA within a cell, from its synthesis to its eventual degradation. Among these analogs, 4'-thiouridine (4sU) has emerged as a cornerstone for studying RNA metabolism. This non-radioactive uridine (B1682114) analog is readily taken up by cells, converted into 4sU-triphosphate, and incorporated into newly transcribed RNA by RNA polymerases.[1] This allows for the specific tagging and subsequent isolation and analysis of nascent RNA transcripts, providing a temporal dimension to our understanding of gene expression.[1][2]
This technical guide provides a comprehensive overview of the history, core principles, experimental protocols, and applications of 4sU-based metabolic RNA labeling for researchers, scientists, and drug development professionals.
History and Evolution of 4sU Labeling
The use of thiol-containing nucleosides for labeling newly transcribed RNA dates back several decades, with early methods relying on mercury affinity chromatography for the separation of labeled transcripts.[3] However, the advent of biotinylation and streptavidin-based purification techniques significantly improved the efficiency and accessibility of this method.[1][4]
A major leap forward came with the coupling of 4sU labeling with high-throughput sequencing technologies, giving rise to methods like 4sU-seq.[4] This combination enabled genome-wide analysis of RNA kinetics at high resolution.[4][5] Further refinements have led to the development of techniques that allow for the precise identification of 4sU incorporation sites at the nucleotide level. These methods, including TUC-seq (thiouridine to cytidine (B196190) sequencing), SLAM-seq (thiol(SH)-linked alkylation for metabolic sequencing), and TimeLapse-seq, rely on chemical conversion of the incorporated 4sU to a cytidine analog, which is then read as a C during reverse transcription and sequencing.[6][7][8] This T-to-C conversion allows for the direct and quantitative identification of newly synthesized RNA within a total RNA population, eliminating the need for physical separation.[7][8]
Core Principles and Experimental Workflow
The fundamental principle of 4sU labeling lies in the introduction of a chemically unique tag into nascent RNA. The workflow can be broadly divided into three key stages: labeling, isolation (or chemical conversion), and analysis.
Key Experimental Considerations and Quantitative Data
The success of a 4sU labeling experiment is dependent on several factors, including the concentration of 4sU, the labeling duration, and the cell type. It is crucial to optimize these parameters to ensure efficient labeling without inducing cellular stress or altering normal RNA metabolism. High concentrations of 4sU (> 50 µM) have been shown to inhibit rRNA synthesis and processing, potentially leading to a nucleolar stress response.[9][10]
| Parameter | Recommended Range | Cell Type Examples | Reference |
| 4sU Concentration | 10 µM - 500 µM | HEK293, HeLa, NIH-3T3, B-cells | [2][3][9][10] |
| Labeling Time | 5 min - 24 h | Dependent on RNA species of interest | [2][11] |
| Starting Total RNA | 60 µg - 150 µg | For subsequent RNA-seq | [4][11] |
| Labeling Efficiency | 0.5% - 3.5% of total RNA | Varies with cell type and conditions | [10][11] |
Detailed Experimental Protocols
The following are generalized protocols for key steps in a 4sU labeling experiment. Specific details may need to be optimized for your experimental system.
Metabolic Labeling of Cells with 4sU
-
Cell Culture: Plate the desired number of cells to reach 70-80% confluency at the time of labeling.[4]
-
4sU Preparation: Prepare a stock solution of 4sU (e.g., 50 mM in sterile RNase-free water) and store in aliquots at -20°C.[4][12]
-
Labeling: Add 4sU to the cell culture medium to the desired final concentration (e.g., 100 µM). Incubate for the desired length of time (e.g., 1 hour).[3]
-
Note: Avoid exposing cells to bright light after the addition of 4sU to prevent potential crosslinking of 4sU-labeled RNA to proteins.[1]
-
Total RNA Extraction
-
Lysis: After the labeling period, harvest the cells and lyse them using a suitable reagent such as TRIzol.[4][10]
-
Extraction: Perform RNA extraction according to the manufacturer's protocol. This typically involves phase separation with chloroform (B151607) and precipitation of the RNA with isopropanol.
-
Purification: Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water or a suitable buffer.[4]
Biotinylation of 4sU-labeled RNA
-
Reagent Preparation: Prepare a stock solution of EZ-Link Biotin-HPDP (1 mg/ml in DMF).[4]
-
Biotinylation Reaction: In a typical reaction, incubate 50-100 µg of total RNA with Biotin-HPDP in biotinylation buffer (e.g., 100 mM Tris, 10 mM EDTA, pH 7.4) for 1.5 hours at room temperature.[9]
-
Removal of Unreacted Biotin (B1667282): Remove excess biotin by chloroform extraction. The biotinylated RNA will remain in the aqueous phase.[9]
Purification of Biotinylated RNA
-
Bead Preparation: Use streptavidin-coated magnetic beads (e.g., µMACS Streptavidin Kit).[4]
-
Binding: Heat the biotinylated RNA to 65°C for 10 minutes and then place it on ice.[4] Add the RNA to the prepared magnetic beads and allow it to bind.
-
Washing: Perform stringent washes to remove unlabeled RNA.
-
Elution: Elute the bound, 4sU-labeled RNA from the beads using a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the disulfide bond.[1]
Advanced Techniques: Chemical Conversion for Nucleotide-Resolution Analysis
Methods like SLAM-seq and TUC-seq bypass the need for physical enrichment of labeled RNA by chemically modifying the 4sU, leading to its misinterpretation as a cytidine during reverse transcription.
Quantitative Comparison of Chemical Conversion Methods
| Method | Reagents | Conversion Efficiency | Reference |
| TUC-seq | Osmium tetroxide (OsO4), Ammonium chloride (NH4Cl) | 71-90% | [7][8] |
| SLAM-seq | Iodoacetamide (IAA) | >98% (on trinucleotides) | [7][8] |
| TimeLapse-seq | Sodium periodate (B1199274) (NaIO4), 2,2,2-trifluoroethylamine | ~80% | [7] |
Applications in Research and Drug Development
The ability to distinguish newly synthesized RNA from the pre-existing RNA pool has numerous applications:
-
Determination of RNA half-lives: By pulse-labeling with 4sU and chasing over time, the degradation rates of specific transcripts can be determined.[5][13]
-
Analysis of transcription dynamics: The immediate transcriptional response to various stimuli can be monitored with high temporal resolution.[1]
-
Investigation of RNA processing: The kinetics of pre-mRNA splicing and other processing events can be studied by analyzing the composition of newly transcribed RNA at different time points after labeling.[11]
-
Drug discovery and development: The effect of drug candidates on transcription, RNA stability, and processing can be assessed on a genome-wide scale.
Conclusion
Metabolic labeling of RNA with 4'-thiouridine has evolved into a versatile and powerful tool for studying the complexities of gene expression. From its early applications to the latest nucleotide-resolution sequencing techniques, 4sU labeling continues to provide invaluable insights into the dynamic nature of the transcriptome. Careful experimental design, particularly regarding labeling conditions, is essential to ensure the generation of reliable and interpretable data. As the field continues to advance, 4sU-based methodologies will undoubtedly remain at the forefront of RNA research.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 11. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Metabolic labeling of newly synthesized RNA with 4sU to in parallel assess RNA transcription and decay - MDC Repository [edoc.mdc-berlin.de]
Fundamental Principles of Using 4'-Fluorouridine as a Metabolic Tracer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4'-Fluorouridine (4'-FlU) is a ribonucleoside analog that has garnered significant attention as a potent broad-spectrum antiviral agent, particularly against respiratory RNA viruses like Respiratory Syncytial Virus (RSV) and SARS-CoV-2.[1][2] Beyond its therapeutic potential, its mechanism of action—cellular uptake, metabolic activation, and incorporation into nascent RNA—makes it a valuable tool for use as a metabolic tracer. This guide provides an in-depth overview of the core principles governing the use of 4'-FlU for tracing metabolic pathways, particularly in the context of viral replication and RNA synthesis. We will explore its metabolic fate, mechanism of action, relevant quantitative data, and detailed experimental protocols, providing a comprehensive resource for researchers in virology and drug development.
Introduction to this compound
This compound is a synthetic nucleoside analog distinguished by a fluorine atom at the 4' position of the ribose sugar.[3] This modification is key to its biological activity.[3] While initially explored for its antiviral properties, the principles that make it an effective drug also enable its use as a metabolic tracer to probe the intricacies of RNA synthesis and viral replication.[1][4] As a uridine (B1682114) analog, it can be hijacked by cellular and viral enzymes, incorporated into RNA, and subsequently detected, allowing for the study of dynamic RNA-related processes.[5]
Core Principles: Metabolism and Mechanism of Action
The utility of 4'-FlU as a metabolic tracer is fundamentally linked to its intracellular metabolic pathway and its interaction with RNA polymerases.
Cellular Uptake and Anabolism
Once introduced to a biological system, 4'-FlU is transported into the cell. Inside the cell, it undergoes a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form, this compound triphosphate (4'-FlU-TP).[1] This process, known as anabolism, is a prerequisite for its incorporation into RNA.[3] The compound is rapidly anabolized and demonstrates high metabolic stability within the cell.[3][6] For instance, in human airway epithelial (HAE) cells, intracellular accumulation of 4'-FlU reaches 3.42 nmol/million cells within the first hour of exposure.[3] The bioactive 4'-FlU-TP reaches peak concentrations efficiently, making it readily available for polymerase activity.[3]
Incorporation into RNA and Delayed Chain Termination
The bioactive 4'-FlU-TP acts as a competitive inhibitor of natural ribonucleoside triphosphates (specifically UTP).[6] It is recognized and incorporated into the growing RNA chain by RNA-dependent RNA polymerases (RdRP), which are crucial enzymes for the replication of RNA viruses.[1]
The key mechanistic consequence of 4'-FlU-TP incorporation is delayed chain termination .[1] The presence of the fluorine atom at the 4' position likely alters the sugar-phosphate backbone conformation of the nascent RNA strand.[1] This structural distortion is not immediately problematic at the site of incorporation but prevents the RdRP complex from advancing further, typically stalling transcription three to four nucleotides downstream.[1] This mechanism is distinct from the "error catastrophe" induced by other nucleoside analogs like molnupiravir.[1]
References
- 1. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4’-Fluorouridine is a broad-spectrum orally efficacious antiviral blocking respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 6. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU)
A Note on 4'-Fluorouridine vs. 4-Thiouridine (B1664626) (4sU):
The standard and widely documented method for metabolic labeling of nascent RNA for the purposes of studying transcription, RNA processing, and decay utilizes 4-Thiouridine (4sU) .[6][7][8][9] This uridine (B1682114) analog is readily taken up by cells and incorporated into newly transcribed RNA.[6][9] The key feature of 4sU is the thiol group, which allows for specific biotinylation, enabling the subsequent purification of the labeled nascent RNA from the pre-existing, unlabeled RNA population.[6][9][10]
Therefore, this document provides a detailed protocol and application notes for the well-established method of metabolic labeling of nascent RNA using 4-Thiouridine (4sU) , which is likely the intended application.
Introduction
Metabolic labeling of nascent RNA with 4-thiouridine (4sU) is a powerful technique to study the dynamics of gene expression. By providing cells with this modified nucleoside, newly transcribed RNA is "tagged" and can be distinguished from the pre-existing RNA pool.[7][8] This allows for the measurement of RNA synthesis and decay rates, providing a more dynamic view of gene regulation than steady-state RNA levels alone.[7] The labeled RNA is typically isolated through biotinylation of the thiol group on the incorporated 4sU, followed by affinity purification using streptavidin-coated beads.[9][10] This method, often coupled with next-generation sequencing (a technique known as 4sU-seq or SLAM-seq), provides a high-resolution snapshot of the actively transcribed portion of the genome.[6]
Principle of 4sU-Based Metabolic Labeling
Once 4sU is added to the cell culture medium, it is taken up by the cells and converted intracellularly to 4-thiouridine triphosphate (4sUTP).[6] Cellular RNA polymerases then incorporate 4sUTP into newly synthesized RNA transcripts in place of uridine triphosphate (UTP).[6] Following total RNA extraction, the thiol group on the incorporated 4sU residues is specifically conjugated to a biotin (B1667282) derivative, such as Biotin-HPDP. This allows for the selective capture of the newly transcribed, biotinylated RNA using streptavidin-coated magnetic beads. The unlabeled, pre-existing RNA is washed away, and the nascent RNA is then eluted for downstream analysis, such as qRT-PCR or RNA sequencing.
Data Presentation
Table 1: Recommended 4sU Concentrations and Labeling Times
The optimal concentration of 4sU and the duration of the labeling pulse depend on the specific cell type and the experimental goal (e.g., measuring RNA synthesis vs. decay). High concentrations or prolonged exposure to 4sU can be cytotoxic and may inhibit rRNA synthesis.[11][12] It is recommended to perform a titration experiment to determine the optimal conditions for your specific cell line.
| Duration of Labeling | Recommended 4sU Concentration (µM) | Primary Application | Reference(s) |
| 5 - 30 minutes | 500 - 1000 | Measuring nascent transcription, RNA processing kinetics | [10] |
| 60 minutes | 200 - 500 | General nascent RNA capture, transcription rate analysis | [10] |
| 120 minutes | 100 - 200 | RNA stability and decay studies (pulse-chase) | [10] |
| 15 minutes | 200 | Nascent RNA capture in mESCs | [13] |
| 1 - 2 hours | 100 - 800 | General nascent RNA capture | [14] |
| Up to 8 hours | Not specified (pulse experiment) | RNA decay studies |
Table 2: Typical Yield of 4sU-Labeled RNA
The yield of nascent RNA depends on the labeling time, 4sU concentration, and the transcriptional activity of the cells.
| Cell Type | Labeling Time | 4sU Concentration (µM) | Yield of Labeled RNA (% of Total RNA) | Reference(s) |
| Human B-cells (DG75) | 5 minutes | Not specified | ~0.8% | |
| Human B-cells (DG75) | 60 minutes | Not specified | ~3.5% | |
| Various cell lines | 60 minutes | Not specified | 3% - 6% | |
| Human B-cell lines | 5 minutes | Not specified | >0.5% | [10] |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.[6] All steps should be performed under RNase-free conditions.
Part 1: Metabolic Labeling of Cells with 4sU
-
Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling.[13]
-
Prepare 4sU Medium: Shortly before use, thaw a single-use aliquot of a 50mM 4sU stock solution in sterile, RNase-free water. Dilute the 4sU stock into pre-warmed cell culture medium to the desired final concentration (refer to Table 1).
-
Labeling: Aspirate the existing medium from the cells and replace it with the 4sU-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 5-120 minutes) at 37°C in a CO2 incubator.[10]
-
Harvesting: To stop the labeling, aspirate the 4sU medium and immediately lyse the cells by adding TRIzol reagent (or a similar lysis buffer) directly to the plate.[9] Ensure the entire surface is covered. The lysate can be processed immediately or stored at -80°C.
Part 2: Total RNA Extraction
-
Isolate total RNA from the cell lysate using a TRIzol-based method or a column-based kit, following the manufacturer's instructions.
-
Perform a DNase I treatment to remove any contaminating genomic DNA.
-
Assess the quantity and integrity of the total RNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis or a Bioanalyzer.
Part 3: Biotinylation of 4sU-Labeled RNA
-
Reaction Setup: In an RNase-free tube, prepare the biotinylation reaction. For every 1 µg of total RNA, the following components are typically used, though scaling is necessary for larger amounts (e.g., 60-100 µg total RNA).[9]
-
Total RNA (e.g., 60-100 µg)
-
10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA)
-
EZ-Link Biotin-HPDP (dissolved in DMF at 1 mg/mL)
-
RNase-free water to final volume
-
-
Incubation: Mix the reaction gently and incubate for at least 1.5 hours at room temperature in the dark with rotation.[9]
-
Removal of Unconjugated Biotin: Remove the excess, unincorporated Biotin-HPDP by performing a phenol/chloroform extraction.[9]
-
RNA Precipitation: Precipitate the biotinylated RNA by adding 1/10th volume of 5 M NaCl and an equal volume of isopropanol. Incubate at -20°C, then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
Wash and Resuspend: Wash the RNA pellet with 75% ethanol (B145695), air dry briefly, and resuspend in RNase-free water.
Part 4: Purification of Nascent RNA
-
Bead Preparation: Prepare streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Denaturation: Heat the biotinylated RNA to 65°C for 10 minutes to denature secondary structures, then immediately place on ice for 5 minutes.[9]
-
Binding: Add the denatured RNA to the prepared streptavidin beads and incubate for 15 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the beads.
-
Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant (which contains the unlabeled, pre-existing RNA). Wash the beads multiple times with a high-stringency wash buffer (e.g., 100 mM Tris pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween20) to remove non-specifically bound RNA.[9] Perform washes at both 65°C and room temperature for increased stringency.[9]
-
Elution: To elute the bound nascent RNA, add a freshly prepared solution of 100 mM Dithiothreitol (DTT) to the beads. DTT will cleave the disulfide bond in the Biotin-HPDP linker, releasing the RNA. Incubate for 3-5 minutes and collect the supernatant. A second elution can be performed to maximize yield.[9]
-
Final Cleanup: The eluted nascent RNA is then purified using a standard RNA cleanup kit or ethanol precipitation. It is now ready for downstream applications like qRT-PCR, microarray analysis, or library preparation for RNA sequencing.
References
- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 9. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for RNA Turnover Rate Analysis Using 4'-Fluorouridine (4sU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamics of RNA metabolism, including synthesis and degradation rates, is crucial for elucidating gene regulation in various biological processes and disease states. Traditional methods for measuring RNA stability often rely on transcription inhibitors, which can have confounding cytotoxic effects.[1][2] Metabolic labeling with nucleoside analogs like 4'-Fluorouridine (4sU), also known as 4-thiouridine (B1664626), offers a less invasive and more accurate approach to quantify RNA turnover rates.[1][2][3][4][5]
4sU is a uridine (B1682114) analog that is readily taken up by cells and incorporated into newly transcribed RNA.[1][2][5] The key to this technique is the thiol group on the 4sU molecule, which allows for the specific biotinylation of the labeled RNA.[1][2][5] This biotin (B1667282) tag enables the separation of the newly synthesized, 4sU-containing RNA from the pre-existing, unlabeled RNA population using streptavidin-coated magnetic beads.[1][2][3][5] The isolated nascent RNA can then be quantified using methods such as RT-qPCR or next-generation sequencing (NGS) to determine RNA half-lives.[1][2][5][6]
This document provides detailed application notes and protocols for conducting RNA turnover analysis using 4sU.
Key Applications
-
Determination of RNA half-lives: Measure the degradation rates of specific transcripts or perform transcriptome-wide analysis of RNA stability.[3][4][7]
-
Analysis of nascent RNA: Isolate and characterize newly synthesized RNA to study transcription and co-transcriptional processes.[1][2][8]
-
Pulse-chase experiments: Track the fate of a cohort of RNA molecules over time to understand their processing, transport, and decay.[1][5]
-
Drug discovery and development: Evaluate the effect of therapeutic compounds on RNA stability and gene expression.
Experimental Workflow Overview
The general workflow for a 4sU-based RNA turnover experiment involves a pulse-chase labeling strategy, followed by RNA isolation, biotinylation, affinity purification, and downstream analysis.
Figure 1: Experimental workflow for 4sU-based RNA turnover analysis.
Quantitative Data Summary
Successful 4sU labeling requires careful optimization of the labeling conditions to ensure sufficient incorporation for downstream applications while minimizing cellular toxicity.[1][9][10] The following tables provide recommended starting concentrations and labeling times for 4sU.
Table 1: Recommended 4sU Concentrations for Labeling
| Duration of Labeling (minutes) | Recommended 4sU Concentration (µM) | Reference(s) |
| 15 - 30 | 500 - 1000 | [2] |
| 60 | 200 - 500 | [2] |
| 120 | 100 - 200 | [2] |
Note: These concentrations are general guidelines and should be optimized for each cell line and experimental condition.[1] High concentrations of 4sU and long labeling times can lead to cytotoxicity and may affect cellular processes like rRNA synthesis.[9][10][11]
Table 2: Typical Parameters for a Pulse-Chase Experiment
| Parameter | Typical Value/Range | Notes |
| Cell Confluency | 70-80% | Ensures active transcription. |
| 4sU Pulse Duration | 2-4 hours | Allows for sufficient incorporation into newly transcribed RNA.[5] |
| Uridine Chase Concentration | 10 mM | A high concentration of unlabeled uridine effectively stops further 4sU incorporation.[5] |
| Chase Time Points | 0, 1, 2, 4, 8, 12 hours | A range of time points is necessary to accurately model the decay curve.[5] |
| Total RNA Input for Biotinylation | 60-100 µg | Sufficient input is crucial for the recovery of labeled RNA.[1][12] |
Experimental Protocols
Protocol 1: 4sU Pulse-Chase Labeling of Cultured Cells
This protocol describes the metabolic labeling of cells with 4sU followed by a chase with unlabeled uridine.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
This compound (4sU) stock solution (e.g., 100 mM in DMSO, store at -20°C protected from light)
-
Uridine stock solution (e.g., 1 M in water)
-
Phosphate-buffered saline (PBS), pre-warmed
-
TRIzol reagent or other cell lysis buffer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels to reach 70-80% confluency at the time of the experiment.[1][5]
-
Pulse with 4sU: a. Prepare 4sU-containing medium by diluting the 4sU stock solution to the desired final concentration (e.g., 100-500 µM) in pre-warmed complete medium. b. Aspirate the old medium from the cells and replace it with the 4sU-containing medium.[5] c. Incubate the cells for the desired "pulse" period (e.g., 2-4 hours) to allow for the incorporation of 4sU into newly transcribed RNA.[5]
-
Uridine Chase: a. After the pulse, aspirate the 4sU-containing medium. b. Wash the cells once with pre-warmed PBS to remove any residual 4sU.[5] c. Add fresh, pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to "chase" the 4sU and prevent further incorporation.[5]
-
Time-Course Collection: a. Collect cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12 hours). The 0-hour time point represents the end of the pulse period.[5] b. At each time point, wash the cells with PBS and lyse them directly in the culture dish using TRIzol reagent.[5]
-
RNA Isolation: Proceed with total RNA isolation using the TRIzol-chloroform extraction method followed by isopropanol (B130326) precipitation. Wash the RNA pellet with 75% ethanol (B145695) and resuspend it in RNase-free water.[1][5]
Protocol 2: Biotinylation and Affinity Purification of 4sU-Labeled RNA
This protocol describes the specific biotinylation of the thiol group in 4sU-labeled RNA and its subsequent purification.
Materials:
-
Total RNA from the pulse-chase experiment
-
Biotin-HPDP (or similar thiol-reactive biotinylation reagent)
-
Dimethylformamide (DMF)
-
Biotinylation buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
5 M NaCl
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Isopropanol
-
75% Ethanol
-
Streptavidin-coated magnetic beads
-
Washing buffers (low and high salt)
-
Elution buffer (containing a reducing agent like DTT or β-mercaptoethanol)
-
RNase-free water and tubes
Procedure:
-
Biotinylation Reaction: a. In an RNase-free tube, mix the total RNA (up to 100 µg) with biotinylation buffer and Biotin-HPDP (dissolved in DMF). A common ratio is 2 µl of 1 mg/ml Biotin-HPDP per 1 µg of RNA.[1][5] b. Incubate the reaction for 1.5-2 hours at room temperature with gentle rotation, protected from light.[1][5]
-
Purification of Biotinylated RNA: a. Remove excess biotin by performing a phenol:chloroform extraction.[5] Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol, vortex, and centrifuge to separate the phases. b. Transfer the aqueous (upper) phase to a new tube and precipitate the RNA by adding 1/10 volume of 5 M NaCl and an equal volume of isopropanol.[2] c. Incubate and then centrifuge to pellet the RNA. Wash the pellet with 75% ethanol, air dry briefly, and resuspend in RNase-free water.[2]
-
Affinity Purification of 4sU-Labeled RNA: a. Resuspend the biotinylated RNA pellet and heat to 65°C for 10 minutes, then immediately place on ice for 5 minutes to denature the RNA.[1][2] b. Incubate the denatured RNA with pre-washed streptavidin-coated magnetic beads for 30-60 minutes at room temperature with rotation.[5] c. Use a magnetic stand to capture the beads (and the bound 4sU-labeled RNA) and discard the supernatant (containing unlabeled RNA).[5] d. Wash the beads several times with low and high salt wash buffers to remove non-specifically bound RNA.[5]
-
Elution of 4sU-Labeled RNA: a. Elute the purified 4sU-labeled RNA from the beads by incubating with an elution buffer containing a reducing agent (e.g., 100 mM DTT) to cleave the disulfide bond of the biotin linker.[5] b. Collect the eluate and purify the RNA using a standard ethanol precipitation method or a column-based kit.[5]
Protocol 3: Data Analysis
The purified 4sU-labeled RNA from each time point can be quantified using RT-qPCR for specific genes or subjected to RNA sequencing for a transcriptome-wide analysis.[5]
-
Quantification:
-
RT-qPCR: Use primers specific to the gene(s) of interest to quantify the amount of labeled RNA remaining at each time point.
-
Next-Generation Sequencing (NGS): Prepare libraries from the eluted RNA for sequencing. Methods like SLAM-seq and TimeLapse-seq introduce specific mutations at 4sU sites, allowing for the in-silico separation of new and old transcripts without the need for biochemical fractionation.[13][14]
-
-
Half-Life Calculation:
-
Plot the amount of a specific RNA at each time point during the chase.
-
The decay rate (k) and half-life (t₁/₂) are calculated by fitting the data to a first-order exponential decay curve: [RNA]t = [RNA]₀ * e^(-kt).
-
The half-life is then calculated as t₁/₂ = ln(2) / k.[6]
-
Several computational tools and R packages, such as INSPEcT and Halfpipe, are available for more complex modeling of RNA turnover from sequencing data.[13][15]
-
Advanced Methodologies
Recent advancements have led to methods that bypass the need for biochemical separation of labeled RNA, simplifying the workflow and reducing potential biases.
-
SLAM-seq (thiol(SH)-linked alkylation for metabolic sequencing of RNA): This method involves the alkylation of 4sU with iodoacetamide, which causes a T-to-C conversion during reverse transcription. This allows for the computational identification of newly synthesized transcripts in a standard RNA-seq library.[13][16][17]
-
TimeLapse-seq: This method also induces a T-to-C conversion at 4sU sites, providing another approach for distinguishing new and old RNA without physical separation.[13][14]
These methods offer higher resolution and are particularly well-suited for single-cell applications.[18]
Conclusion
Metabolic labeling with this compound is a powerful and versatile technique for studying RNA turnover. By following the detailed protocols and considering the key quantitative parameters outlined in these application notes, researchers can obtain reliable and reproducible data on RNA synthesis and degradation rates, providing valuable insights into the dynamic regulation of gene expression.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 4. Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Thiouridine Labeling to Analyze mRNA Turnover in Schizosaccharomyces pombe. | Semantic Scholar [semanticscholar.org]
- 8. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 12. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. lexogen.com [lexogen.com]
- 18. Massively parallel and time-resolved RNA sequencing in single cells with scNT-Seq - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-Fluorouridine Pulse-Chase Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of RNA synthesis and decay is a fundamental process that governs gene expression and cellular function. Dysregulation of RNA turnover is implicated in numerous diseases, including cancer and viral infections. A powerful technique to study the dynamics of RNA metabolism is the pulse-chase experiment, which allows for the temporal tracking of a cohort of newly synthesized RNA molecules. 4'-Fluorouridine (4'-FU) is a uridine (B1682114) analog that can be incorporated into nascent RNA transcripts during a "pulse" period. By subsequently providing an excess of unlabeled uridine in a "chase" period, the fate of the 4'-FU-labeled RNA can be monitored over time, enabling the determination of RNA decay rates and half-lives.
These application notes provide a detailed, step-by-step guide for performing this compound pulse-chase experiments to measure RNA synthesis and decay rates. The protocols are adapted from established methods for similar nucleoside analogs, such as 4-thiouridine (B1664626) (4sU), and should be optimized for specific cell types and experimental conditions.
Principle of the Method
The this compound pulse-chase experiment is based on the metabolic labeling of newly transcribed RNA.
-
Pulse: Cells are incubated with this compound, which is taken up by the cells and incorporated into newly synthesized RNA in place of uridine.
-
Chase: The 4'-FU-containing medium is replaced with a medium containing a high concentration of unlabeled uridine. This prevents further incorporation of 4'-FU into new transcripts.
-
Isolation and Analysis: At various time points during the chase, total RNA is extracted. The 4'-FU-labeled RNA is then isolated, typically through biotinylation of the incorporated 4'-FU followed by affinity purification with streptavidin-coated beads. The amount of a specific labeled RNA remaining at each time point is quantified, allowing for the calculation of its decay rate and half-life.
Data Presentation
The quantitative data obtained from a this compound pulse-chase experiment can be summarized in a table to facilitate comparison of RNA decay rates under different experimental conditions. The half-life (t½) is calculated from the decay rate constant (k) using the formula: t½ = ln(2)/k.
Table 1: Representative RNA Decay Rates and Half-Lives in Response to a Stimulus
| Gene | Condition | Decay Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) |
| c-myc | Control | 0.693 | 1.0 |
| Stimulus X | 1.386 | 0.5 | |
| TNF-α | Control | 0.462 | 1.5 |
| Stimulus X | 0.924 | 0.75 | |
| GAPDH | Control | 0.046 | 15.0 |
| Stimulus X | 0.046 | 15.0 |
Note: The data presented in this table are representative and intended for illustrative purposes only. Actual values will vary depending on the cell type, experimental conditions, and the specific genes being analyzed.
Experimental Protocols
Important Considerations Before Starting:
-
Cytotoxicity: Determine the optimal, non-toxic concentration of 4'-FU for your specific cell line by performing a dose-response curve and assessing cell viability (e.g., using an MTT assay).
-
Optimization: The pulse duration, chase duration, and 4'-FU concentration should be optimized for each cell type and the specific RNAs of interest. Highly stable RNAs may require a longer chase period, while highly unstable RNAs will require shorter chase times.
Protocol 1: this compound Pulse-Chase Labeling of Cultured Cells
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (4'-FU) stock solution (e.g., 100 mM in DMSO)
-
Uridine stock solution (e.g., 1 M in sterile water)
-
Phosphate-buffered saline (PBS), RNase-free
-
TRIzol reagent or other RNA lysis buffer
-
RNase-free water
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels to achieve 70-80% confluency on the day of the experiment.
-
Pulse: a. Pre-warm the complete cell culture medium. b. Prepare the "pulse medium" by adding 4'-FU to the pre-warmed medium to the desired final concentration (e.g., 100 µM). c. Aspirate the existing medium from the cells and wash once with pre-warmed PBS. d. Add the pulse medium to the cells and incubate for the desired pulse duration (e.g., 1-4 hours) in a cell culture incubator.
-
Chase: a. At the end of the pulse period, aspirate the pulse medium. b. Wash the cells twice with pre-warmed PBS to remove any residual 4'-FU. c. Prepare the "chase medium" by adding unlabeled uridine to the pre-warmed complete medium to a final concentration of at least 100-fold higher than the 4'-FU concentration used in the pulse (e.g., 10 mM). d. Add the chase medium to the cells. This is your time 0 time point.
-
Time-Course Collection: a. At each desired time point during the chase (e.g., 0, 0.5, 1, 2, 4, 8 hours), aspirate the chase medium and wash the cells once with ice-cold PBS. b. Lyse the cells directly in the culture dish by adding TRIzol reagent (or other lysis buffer) and scraping the cells. c. Collect the cell lysate and proceed immediately to RNA extraction or store at -80°C.
Protocol 2: Isolation of 4'-FU-Labeled RNA
Materials:
-
Total RNA samples from the pulse-chase experiment
-
Biotin-HPDP (or other sulfhydryl-reactive biotinylation reagent)
-
Dimethylformamide (DMF)
-
10x Biotinylation Buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
RNase-free water
-
Phenol:Chloroform (B151607):Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
5 M NaCl
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 100 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM EDTA, 0.1% Tween 20)
-
Wash Buffer 2 (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20)
-
Elution Buffer (e.g., 100 mM DTT in RNase-free water)
Procedure:
-
Biotinylation of 4'-FU-Labeled RNA: a. To 50-100 µg of total RNA in RNase-free water, add 10x Biotinylation Buffer to a final concentration of 1x. b. Add Biotin-HPDP (freshly dissolved in DMF) to a final concentration of 0.5 mg/mL. The final volume of DMF should not exceed 20%. c. Incubate the reaction for 1.5 hours at room temperature with gentle rotation, protected from light.
-
Purification of Biotinylated RNA: a. Remove excess Biotin-HPDP by performing a phenol:chloroform extraction followed by a chloroform extraction. b. Precipitate the RNA by adding 1/10 volume of 5 M NaCl and 1 volume of isopropanol. Incubate at -20°C for at least 1 hour. c. Centrifuge at high speed to pellet the RNA, wash with 75% ethanol, and resuspend the air-dried pellet in RNase-free water.
-
Affinity Purification of 4'-FU-Labeled RNA: a. Pre-wash the streptavidin-coated magnetic beads according to the manufacturer's instructions. b. Incubate the biotinylated RNA with the pre-washed beads for 30-60 minutes at room temperature with rotation. c. Use a magnetic stand to capture the beads and discard the supernatant (containing unlabeled RNA). d. Wash the beads twice with Wash Buffer 1 and twice with Wash Buffer 2.
-
Elution of 4'-FU-Labeled RNA: a. Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature to cleave the disulfide bond and release the labeled RNA. b. Use a magnetic stand to capture the beads and collect the supernatant containing the purified 4'-FU-labeled RNA. c. The eluted RNA can be further purified and concentrated by ethanol precipitation.
Protocol 3: Quantification of Labeled RNA
The purified 4'-FU-labeled RNA from each time point can be quantified using various methods:
-
Quantitative Real-Time PCR (qRT-PCR): To determine the decay rate of specific genes of interest.
-
Next-Generation Sequencing (RNA-Seq): For a transcriptome-wide analysis of RNA decay rates.
The amount of each specific RNA at each time point is then plotted against time, and the data are fitted to a first-order exponential decay curve to calculate the decay rate constant (k) and the half-life (t½).
Mandatory Visualizations
Caption: Experimental workflow for this compound pulse-chase experiments.
Caption: Regulation of c-myc mRNA stability by a signaling pathway.
Application of 4'-Fluorouridine in Viral Replication Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Fluorouridine (4'-FlU), also known as EIDD-2749, is a ribonucleoside analog that has demonstrated potent and broad-spectrum antiviral activity against a range of RNA viruses. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This application note provides a comprehensive overview of the use of this compound in viral replication studies, including its antiviral activity, mechanism of action, and detailed protocols for key experimental assays.
Antiviral Activity and Spectrum
This compound has shown significant efficacy against both negative- and positive-sense RNA viruses. It is a promising candidate for therapeutic development against various viral pathogens.[1][2][3][4][5]
Key Findings:
-
Respiratory Viruses: 4'-FlU potently inhibits Respiratory Syncytial Virus (RSV) and SARS-CoV-2, including various variants of concern.[1][6] In human airway epithelium organoids, it has been shown to significantly reduce viral shedding.[1] Once-daily oral treatment has proven highly efficacious in animal models for both RSV and SARS-CoV-2 infections.[1][7]
-
Alphaviruses: The compound effectively inhibits the replication of several alphaviruses, including Chikungunya virus (CHIKV) and Mayaro virus (MAYV), both in vitro and in vivo.[2][3][4][8]
-
Enteroviruses: 4'-FlU exhibits broad-spectrum activity against multiple enteroviruses, such as coxsackievirus and enterovirus A71 (EV-A71), by targeting the viral 3D polymerase.
-
Other Mononegaviruses: The antiviral activity of 4'-FlU extends to other viruses in the Mononegavirales order, including measles virus, human parainfluenza virus, and Nipah virus.[1][9]
Quantitative Data Summary
The following table summarizes the half-maximal effective concentrations (EC50) of this compound against various viruses in different cell lines.
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) A2-line19F | HEp-2 | 0.61 - 1.2 | [1] |
| Coronaviridae | SARS-CoV-2 (various lineages) | Vero | 0.2 - 0.6 | [1][6] |
| Togaviridae | Chikungunya Virus (CHIKV) 181/25 | U-2 OS | 3.89 | [8] |
| Togaviridae | Mayaro Virus (MAYV) | U-2 OS | ~1.2 - 3.7 | [8] |
| Togaviridae | O'nyong'nyong Virus (ONNV) | U-2 OS | ~1.2 - 3.7 | [8] |
| Togaviridae | Ross River Virus (RRV) | U-2 OS | ~1.2 - 3.7 | [8] |
| Picornaviridae | Coxsackievirus A10 (CV-A10) | RD | 0.85 ± 0.13 | |
| Picornaviridae | Coxsackievirus A10 (CV-A10) | Vero | 0.66 ± 0.15 | |
| Picornaviridae | Enterovirus A71 (EV-A71) | RD | 0.43 - 0.58 | |
| Picornaviridae | Enterovirus A71 (EV-A71) | Vero | 0.43 - 0.58 |
Mechanism of Action
This compound is a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[5] Incorporation of the 4'-FlU triphosphate into the nascent viral RNA chain leads to delayed chain termination or transcriptional stalling, thereby inhibiting viral replication.[1][5][6] The primary target of inhibition has been identified as the viral polymerase, such as nsP4 in alphaviruses and the 3D polymerase in enteroviruses.[2][4]
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer.
-
This compound stock solution.
-
Serum-free cell culture medium.
-
Overlay medium (e.g., 1.8% agarose (B213101) mixed 1:1 with 2x culture medium).
-
Fixative solution (e.g., 4% formaldehyde).
-
Staining solution (e.g., 0.5% crystal violet).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Prepare a dilution of the virus stock calculated to produce 50-100 plaques per well.
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
Inoculate the cells with the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.
-
During incubation, prepare the overlay medium containing the various concentrations of this compound. Also prepare a virus control (no drug) and a cell control (no virus, no drug).
-
After adsorption, aspirate the virus inoculum.
-
Gently add the overlay medium containing the respective drug concentrations to the wells.
-
Allow the overlay to solidify at room temperature, then incubate at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with formaldehyde (B43269) for at least 30 minutes.
-
Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow to dry.
-
Count the number of plaques in each well. The IC50 is calculated as the concentration of this compound that reduces the plaque number by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound (CC50).
Materials:
-
Host cells seeded in a 96-well plate.
-
This compound stock solution.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include wells with untreated cells as a control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibition of the viral RdRp enzyme.
Materials:
-
Purified viral RdRp enzyme.
-
RNA template and primer.
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescently labeled UTP).
-
This compound triphosphate.
-
Reaction buffer.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Set up the reaction mixture containing the reaction buffer, RNA template/primer, and purified RdRp enzyme.
-
Add varying concentrations of this compound triphosphate to the reaction mixtures.
-
Initiate the reaction by adding the rNTP mix (containing the labeled rNTP).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of incorporated labeled rNTP, which corresponds to the polymerase activity. This can be done by filter binding assays followed by scintillation counting or by measuring fluorescence.
-
Calculate the concentration of this compound triphosphate that inhibits 50% of the RdRp activity (IC50).
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating the antiviral properties of this compound.
Caption: Workflow for determining antiviral efficacy.
Caption: Workflow for assessing cytotoxicity.
Conclusion
This compound is a potent, broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Its efficacy against a wide range of clinically relevant RNA viruses, coupled with its oral bioavailability, makes it a strong candidate for further development as an antiviral therapeutic. The protocols and data presented in this application note provide a valuable resource for researchers and drug development professionals working with this promising compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. profoldin.com [profoldin.com]
- 6. broadpharm.com [broadpharm.com]
- 7. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based assays | VirusBank Platform [virusbankplatform.be]
Quantifying Newly Synthesized RNA: An Application Note on 4'-Fluorouridine Labeling and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantification of newly synthesized RNA in cellular systems. The methodology leverages the metabolic incorporation of 4'-Fluorouridine (4sU), a uridine (B1682114) analog, into nascent RNA transcripts. Subsequent detection and isolation are achieved through a highly specific and efficient click chemistry reaction, enabling precise quantification and analysis of dynamic changes in gene expression. This powerful technique offers valuable insights into the regulation of transcription, RNA processing, and decay rates, making it an indispensable tool in various research and drug development contexts.
Principle of the Method
The workflow is centered on the metabolic labeling of RNA with 4sU. Once introduced to cells, 4sU is converted into its triphosphate form and incorporated into elongating RNA chains by RNA polymerases in place of uridine.[1] The key feature of 4sU is the thiol group at the C4 position of the pyrimidine (B1678525) ring.[1] This thiol group allows for a specific chemical reaction, often referred to as thiol-specific biotinylation, with molecules containing a reactive group like a maleimide (B117702) or a pyridyl disulfide, such as Biotin-HPDP.[2][3] This process, while not a "click chemistry" reaction in the strictest sense of a copper-catalyzed alkyne-azide cycloaddition, provides a highly efficient and specific covalent linkage.
The biotinylated RNA can then be selectively captured using streptavidin-coated magnetic beads.[2][3] After stringent washing to remove unlabeled, pre-existing RNA, the newly synthesized RNA is eluted. This enriched fraction of nascent RNA can then be quantified using various downstream applications, including RT-qPCR for specific gene targets or next-generation sequencing (4sU-Seq) for transcriptome-wide analysis.[3][4][5]
Key Applications
-
Measuring Transcription Rates: Directly quantify the rate of synthesis for specific RNAs or on a global scale.
-
RNA Stability and Decay Analysis: Determine the half-lives of different RNA species by performing pulse-chase experiments.[3]
-
Drug Discovery and Development: Assess the effect of small molecules or other therapeutic agents on transcription and RNA metabolism.
-
Understanding Disease Mechanisms: Investigate alterations in RNA synthesis and decay associated with various pathological conditions.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from 4sU labeling experiments in different cell lines. These values can serve as a general guideline, but optimal conditions should be determined empirically for each experimental system.
Table 1: 4sU Incorporation and Recovery in Various Cell Lines
| Cell Line | 4sU Concentration (µM) | Labeling Time (min) | Percentage of Newly Synthesized RNA Recovered from Total RNA | Reference |
| NIH-3T3 (murine fibroblasts) | 500 | 30 | Not specified, but detectable | [6] |
| Human Foreskin Fibroblasts (HFF) | 100 - 1600 | Not specified | Concentration-dependent increase | [2] |
| DG75 (human B-cells) | 100 - 5000 | 60 | Not specified, but detectable | [6] |
| SVEC 4-10 (endothelial cells) | 100 - 5000 | 60 | Not specified, but detectable | [6] |
| Mouse Dendritic Cells | Not specified | 45 | 1.8-4 fold reduction in stable RNAs | [7] |
Table 2: Recommended 4sU Labeling Conditions for Different Applications
| Application | Recommended 4sU Concentration (µM) | Recommended Labeling Time | Notes |
| Measuring rapid transcription changes | 100 - 500 | 5 - 30 min | Shorter labeling times provide a snapshot of ongoing transcription.[2] |
| RNA half-life studies (pulse-chase) | 100 - 500 | 30 - 120 min (pulse) | The "chase" involves replacing the 4sU-containing medium with regular medium.[3] |
| General nascent RNA profiling (4sU-Seq) | 200 - 500 | 45 - 60 min | Balances sufficient labeling for sequencing with minimizing cellular perturbation.[4][5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 4sU
-
Cell Culture: Plate cells to reach 70-80% confluency at the time of the experiment.[3]
-
Prepare 4sU Labeling Medium: Thaw a stock solution of 4sU (e.g., 50 mM in sterile, RNase-free water) just before use.[3] Dilute the 4sU stock into pre-warmed cell culture medium to the desired final concentration (e.g., 100-500 µM).[1]
-
Labeling: Aspirate the existing medium from the cells and replace it with the 4sU-containing medium.[3]
-
Incubation: Incubate the cells for the desired labeling period (e.g., 5-60 minutes) under standard cell culture conditions.[1] It is crucial to handle the cells quickly to minimize temperature and CO2 level changes.[2] Also, avoid exposing 4sU-treated cells to bright light to prevent potential crosslinking of labeled RNA to proteins.[2]
-
Harvesting: After incubation, aspirate the labeling medium and immediately lyse the cells by adding a suitable reagent like TRIzol.[1][3] Ensure the entire plate is covered and incubate for 2-5 minutes to ensure complete cell lysis.[3]
Protocol 2: Total RNA Extraction
-
Homogenization: Pipette the cell lysate up and down to homogenize.[3]
-
Phase Separation: Add chloroform (B151607) (0.2 ml per 1 ml of TRIzol), shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.[2]
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol (B130326) and incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
Washing: Discard the supernatant and wash the RNA pellet with 75% ethanol.
-
Resuspension: Air-dry the pellet briefly and resuspend in RNase-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
Protocol 3: Biotinylation of 4sU-Labeled RNA
-
Reaction Setup: In an RNase-free tube, combine 60-100 µg of total RNA with Biotin-HPDP (e.g., from a 1 mg/ml stock in DMF) and 10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA).[3]
-
Incubation: Incubate the reaction at room temperature for 1.5 to 2 hours with rotation, protected from light.
-
Removal of Unreacted Biotin (B1667282): Add an equal volume of chloroform to the reaction mixture, vortex, and centrifuge to separate the phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding 5 M NaCl and an equal volume of isopropanol.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.
Protocol 4: Purification of Biotinylated RNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.
-
Binding: Add the biotinylated RNA to the prepared beads and incubate at room temperature with rotation to allow binding.
-
Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant (which contains the unlabeled, pre-existing RNA). Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elution: Elute the captured, newly synthesized RNA from the beads by adding a solution containing a reducing agent, such as dithiothreitol (B142953) (DTT), which cleaves the disulfide bond between the biotin and the 4sU.[5]
-
Final Purification: Purify the eluted RNA using a standard RNA clean-up kit.
-
Quantification: Quantify the final yield of newly synthesized RNA. The incorporation of 4sU can be confirmed by spectrophotometric analysis, as it introduces an absorbance peak at around 330 nm.[2][8]
Visualizations
Caption: Experimental workflow for quantifying newly synthesized RNA.
Caption: Principle of 4sU labeling and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4'-Fluorouridine-Based Nascent RNA Sequencing (NASC-seq)
Introduction
Nascent RNA sequencing provides a snapshot of active transcription, offering profound insights into the dynamics of gene expression that are often missed by standard RNA-seq, which measures steady-state RNA levels. 4'-Thiouridine (4sU) is a uridine (B1682114) analog that is efficiently incorporated into newly transcribed RNA by cellular RNA polymerases.[1][2] New Transcriptome Alkylation-Dependent Single-Cell RNA Sequencing (NASC-seq) is a powerful method that leverages 4sU metabolic labeling to distinguish newly synthesized (nascent) RNA from pre-existing RNA within a single sample, even at the single-cell level.[3][4]
The core principle of NASC-seq involves two key steps. First, cells are pulsed with 4sU for a defined period. Second, after RNA extraction, the incorporated 4sU residues are chemically modified through alkylation, typically using iodoacetamide (B48618) (IAA). This modification causes the reverse transcriptase to misread 4sU as cytosine (C) instead of thymine (B56734) (T) during cDNA synthesis.[3][5] Consequently, nascent transcripts containing 4sU can be identified bioinformatically by detecting T-to-C conversions in the sequencing data, allowing for the in silico separation of new and old RNA transcripts.[3]
Key Advantages of NASC-seq:
-
High Temporal Resolution: NASC-seq can capture transcriptional changes on the scale of minutes, making it ideal for studying rapid responses to stimuli or drug treatments.[3][4]
-
Single-Cell Analysis: The method is compatible with single-cell RNA-seq library preparation protocols like Smart-seq2, enabling the study of transcriptional dynamics in heterogeneous cell populations.[3]
-
Simultaneous Quantification: It allows for the concurrent measurement of both newly synthesized and pre-existing RNA from the same cell, providing a more complete picture of gene regulation.[4]
-
No Physical Separation: Unlike earlier 4sU-based methods that require biochemical enrichment of labeled RNA, NASC-seq avoids potential biases associated with purification steps.[3][5]
Applications in Research and Drug Development
-
Mechanism of Action Studies: Elucidate the primary transcriptional effects of a drug by identifying genes that are rapidly up- or down-regulated upon treatment.[6][7]
-
Target Identification and Validation: Discover novel drug targets by analyzing the immediate transcriptional response to specific perturbations.[7]
-
Pharmacodynamics: Monitor the duration and dynamics of a drug's effect on transcription in various cell types.
-
Cellular Differentiation and Development: Track changes in gene expression as cells differentiate or respond to developmental cues.[4]
-
RNA Stability and Decay: By combining pulse-labeling with time-course experiments, NASC-seq can be adapted to measure RNA degradation rates.
Experimental Workflow and Protocols
The overall experimental workflow for NASC-seq is a multi-step process from cell culture to computational analysis.
Caption: High-level overview of the NASC-seq experimental and computational workflow.
Quantitative Parameters for NASC-seq
Successful NASC-seq experiments depend on carefully optimized parameters, particularly the concentration of 4sU and the duration of the labeling pulse. These conditions are cell-type specific and should be determined empirically.
| Parameter | Typical Range | Considerations | References |
| 4sU Concentration | 50 µM - 500 µM | Higher concentrations can increase labeling efficiency but may also induce cytotoxicity or perturb normal transcription.[8][9] | [1][8][10] |
| Labeling Time | 15 min - 2 hours | Shorter times capture immediate transcriptional responses. Longer times increase the signal but may obscure rapid dynamics.[3] | [1][3] |
| Cell Density | 70-80% confluency | Optimal cell health is crucial for accurate metabolic labeling. | [2] |
| Iodoacetamide (IAA) | 10 mM | Standard concentration for the alkylation reaction. | [8] |
Detailed Experimental Protocol
This protocol provides a comprehensive guide for performing NASC-seq on cultured mammalian cells.
Part 1: 4sU Metabolic Labeling
-
Cell Culture: Plate cells to reach 70-80% confluency on the day of the experiment.[2]
-
Prepare 4sU Medium: Prepare a stock solution of 4sU (e.g., 50 mM in sterile RNase-free water or PBS).[2][8] Warm the required volume of culture medium to 37°C. Add the 4sU stock solution to the medium to achieve the desired final concentration (e.g., 50-500 µM).
-
Note: 4sU is light-sensitive. Minimize exposure of the stock solution and labeling medium to direct light.[8]
-
-
Labeling: Aspirate the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubation: Incubate the cells under their standard growth conditions (e.g., 37°C, 5% CO₂) for the desired labeling period (e.g., 15-60 minutes).[3][10]
Part 2: Cell Lysis and Total RNA Extraction
-
Cell Harvest: After incubation, place the culture dish on ice. Aspirate the 4sU medium and wash the cells once with ice-cold PBS.
-
Lysis: Add TRI Reagent (or a similar lysis buffer) directly to the plate (e.g., 1 mL for a 10 cm dish) and scrape the cells.[10] Transfer the lysate to a microcentrifuge tube.
-
RNA Extraction: Proceed with total RNA extraction according to the manufacturer's protocol (e.g., TRIzol-chloroform extraction followed by isopropanol (B130326) precipitation).[2]
-
RNA Quantification and QC: Resuspend the final RNA pellet in RNase-free water. Measure the RNA concentration and assess its integrity (e.g., using a Bioanalyzer). Store the RNA at -80°C.
Part 3: 4sU Alkylation
This step is critical for inducing the T>C conversion during reverse transcription.
-
Prepare Reagents:
-
Iodoacetamide (IAA) Solution: Freshly prepare a 100 mM IAA solution in 100% ethanol (B145695).
-
Sodium Phosphate Buffer (pH 8.0): Prepare a 0.5 M stock solution.
-
-
Alkylation Reaction Setup: In an amber or foil-wrapped tube, combine the following on ice:
-
Total RNA: 1-5 µg
-
Sodium Phosphate Buffer (0.5 M, pH 8.0): 20 µL
-
Iodoacetamide (IAA) Solution (100 mM): 10 µL
-
Nuclease-free water: to a final volume of 100 µL
-
-
Incubation: Mix gently and incubate at 50°C for 15 minutes in the dark.
-
RNA Cleanup: Purify the alkylated RNA to remove residual IAA. This can be done using an RNA cleanup kit (e.g., Zymo RNA Clean & Concentrator) or by ethanol precipitation. Elute the purified RNA in nuclease-free water.
Part 4: Library Preparation and Sequencing
-
Library Construction: Use the purified, alkylated RNA as input for a compatible RNA-seq library preparation protocol. For single-cell applications, the Smart-seq2 protocol is commonly used after cell sorting and lysis.[3] For bulk RNA, standard library prep kits can be used.
-
Reverse Transcription: During this step, the reverse transcriptase will incorporate a 'G' opposite the alkylated 4sU in the first-strand cDNA, which results in a T-to-C change in the final sequencing read.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries according to standard protocols.
Bioinformatic Analysis Workflow
The analysis of NASC-seq data requires specialized tools to accurately identify T>C conversions and quantify nascent transcripts.
Caption: Key steps in the bioinformatic analysis pipeline for NASC-seq data.
Analysis Tools:
-
GRAND-SLAM: A statistical framework designed to analyze data from 4sU-based sequencing experiments. It uses a binomial mixture model to reliably separate newly synthesized from pre-existing RNA.[3]
-
SLAM-DUNK: A complete pipeline for SLAM-seq (a related method) that includes alignment and quantification of T>C containing reads.[9]
The output of this analysis is separate expression counts for the nascent and pre-existing transcriptomes, which can then be used for differential expression analysis, RNA velocity studies, and other downstream applications to probe transcriptional dynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NASC-seq monitors RNA synthesis in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NASC-seq monitors RNA synthesis in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 8. NASC-seq (new transcriptome alkylation-dependent single-cell RNA sequencing) protocol [protocols.io]
- 9. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nascent RNA 4sU labelling and enrichment [protocols.io]
Visualizing Newly Transcribed RNA in Cells with 4'-Fluorouridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to distinguish newly synthesized RNA from the pre-existing RNA pool is crucial for understanding the dynamics of gene expression in response to various stimuli, developmental cues, and therapeutic interventions. 4'-Fluorouridine (4sU), a uridine (B1682114) analog, has emerged as a powerful tool for metabolic labeling of nascent RNA transcripts. Once introduced to cells, 4sU is incorporated into elongating RNA chains by RNA polymerases. The presence of the fluorine atom at the 4' position allows for the specific chemical or enzymatic tagging of the labeled RNA, enabling its visualization and isolation. This document provides detailed application notes and protocols for visualizing newly transcribed RNA in cells using 4sU, catering to both microscopy and sequencing-based approaches.
Principle of 4sU-Based RNA Labeling and Visualization
The core principle of this technique lies in the metabolic incorporation of 4sU into newly transcribed RNA. Cells readily take up 4sU from the culture medium, and it is subsequently converted into 4sU-triphosphate (4sUTP) by cellular salvage pathways. RNA polymerases then utilize 4sUTP, alongside the canonical UTP, for RNA synthesis. The incorporated 4sU can then be detected through two primary strategies:
-
Biotinylation and Affinity Purification: The thiol group on 4-thiouridine (B1664626) (a related compound often used interchangeably in protocols, though this compound is specified here, the principles of detection are similar and often involve a thiol-reactive chemistry) can be specifically biotinylated. This allows for the enrichment of newly transcribed RNA using streptavidin-coated beads for downstream analysis like RT-qPCR or RNA sequencing.
-
Click Chemistry: When using uridine analogs containing an alkyne or azide (B81097) group, "click" chemistry can be employed for fluorescent labeling. This allows for the direct visualization of nascent RNA within fixed cells using fluorescence microscopy. While 4sU itself doesn't have a click-chemistry handle, the protocols are often adapted from those using 5-ethynyluridine (B57126) (EU), another uridine analog. The visualization of 4sU-labeled RNA often relies on antibody-based detection or chemical modifications that enable fluorescent dye conjugation.
Applications in Research and Drug Development
The ability to monitor nascent RNA provides invaluable insights into:
-
Transcriptional Dynamics: Studying the immediate effects of drugs, growth factors, or environmental stressors on gene transcription.
-
RNA Stability and Decay: Pulse-chase experiments with 4sU can determine the half-lives of specific transcripts.
-
Drug Discovery and Development: Assessing the on-target and off-target effects of compounds that modulate transcription. High-throughput screening assays can be developed to identify molecules that alter the transcriptional landscape.[1]
-
Fundamental Biological Processes: Investigating the kinetics of RNA processing, such as splicing and polyadenylation.
Quantitative Data Summary
The efficiency of 4sU labeling and the optimal experimental conditions can vary depending on the cell type and the specific research question. The following tables provide a summary of recommended starting concentrations and incubation times, as well as expected yields of labeled RNA.
Table 1: Recommended 4sU Labeling Conditions for Different Applications [2][3]
| Application | Duration of Labeling (minutes) | Recommended 4sU Concentration (µM) |
| Short-term transcriptional changes | 15 - 30 | 500 - 1000 |
| General RNA synthesis studies | 60 | 200 - 500 |
| RNA decay studies (pulse-chase) | 120 | 100 - 200 |
Table 2: Expected Yield of 4sU-Labeled RNA [4]
| Cell Type | Labeling Time (minutes) | 4sU Concentration (µM) | Labeled RNA as % of Total RNA |
| Human B-cells (DG75) | 5 | 500 | ~0.8% |
| Human B-cells (DG75) | 60 | 500 | ~3.5% |
| Mouse Embryonic Stem Cells | 15 | 200 | ~1.5%[5] |
| Murine Fibroblasts | 60 | 200 | Not specified |
Note: It is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal balance between labeling efficiency and potential cytotoxicity. High concentrations of 4sU and prolonged incubation times can lead to cellular stress and inhibit rRNA synthesis.[6]
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 4sU
This protocol describes the fundamental step of incorporating 4sU into the RNA of cultured cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (4sU) stock solution (e.g., 50 mM in sterile, RNase-free water)
-
Phosphate-buffered saline (PBS), sterile and RNase-free
-
TRIzol reagent or other lysis buffer for RNA extraction
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.[2]
-
Preparation of 4sU-containing Medium: Thaw the 4sU stock solution immediately before use. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (refer to Table 1). For a 10 cm dish, a minimum of 5 mL of medium is recommended.[2]
-
Labeling: Aspirate the existing medium from the cells and gently add the 4sU-containing medium.
-
Incubation: Incubate the cells for the desired duration (refer to Table 1) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: To stop the labeling, quickly aspirate the 4sU-containing medium and wash the cells once with ice-cold PBS.
-
Cell Lysis: Immediately add TRIzol reagent (e.g., 1 mL for a 10 cm dish) to the cells and proceed with RNA extraction according to the manufacturer's protocol. Alternatively, snap-freeze the cell lysate in liquid nitrogen and store at -80°C for later processing.
Protocol 2: Visualization of 4sU-Labeled RNA by Fluorescence Microscopy (Adapted from Click Chemistry Protocols)
This protocol outlines a method for the fluorescent detection of incorporated 4sU in fixed cells, adapted from protocols for 5-ethynyluridine (EU). This often involves a chemical modification step to introduce a reactive group for fluorophore conjugation.
Materials:
-
Cells grown on coverslips and labeled with 4sU (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
Click-iT™ RNA Imaging Kit or individual components (e.g., Alexa Fluor azide)
-
Reaction buffer (e.g., Tris buffer)
-
Copper (II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: After 4sU labeling, wash the cells on coverslips twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent azide, CuSO4, and a reducing agent in a reaction buffer.
-
Wash the permeabilized cells twice with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI/Hoechst.
Protocol 3: Biotinylation and Enrichment of 4sU-Labeled RNA for Sequencing
This protocol describes the biotinylation of 4sU-labeled RNA and its subsequent purification for downstream analysis like RNA sequencing.
Materials:
-
Total RNA containing 4sU-labeled transcripts (from Protocol 1)
-
EZ-Link Biotin-HPDP (or similar thiol-reactive biotinylating agent)
-
Dimethylformamide (DMF)
-
10X Biotinylation Buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
RNase-free water
-
Phenol:Chloroform (B151607):Isoamyl Alcohol (25:24:1)
-
Chloroform
-
5 M NaCl
-
Isopropanol
-
Streptavidin-coated magnetic beads
-
Washing buffers (e.g., high salt, low salt, and Tris-based buffers)
-
Elution buffer (containing a reducing agent like DTT)
Procedure:
-
Biotinylation Reaction:
-
In an RNase-free tube, combine 50-100 µg of total RNA with RNase-free water to a final volume of 100 µl.
-
Add 10 µl of 10X Biotinylation Buffer.
-
Add 2 µl of Biotin-HPDP (1 mg/mL in DMF) for every 1 µg of RNA.[2]
-
Incubate the reaction for 1.5 hours at room temperature with gentle rotation, protected from light.
-
-
Purification of Biotinylated RNA:
-
Add an equal volume of chloroform to the reaction mixture and vortex vigorously.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 1/10th volume of 5 M NaCl and an equal volume of isopropanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Wash the pellet with 75% ethanol and air dry briefly.
-
Resuspend the RNA in RNase-free water.
-
-
Enrichment of Labeled RNA:
-
Resuspend the streptavidin magnetic beads in binding buffer.
-
Add the biotinylated RNA to the beads and incubate for 30 minutes at room temperature with rotation.
-
Place the tube on a magnetic stand and discard the supernatant (unlabeled RNA fraction).
-
Wash the beads several times with appropriate washing buffers to remove non-specifically bound RNA.
-
Elute the 4sU-labeled RNA from the beads by incubating with an elution buffer containing a reducing agent (e.g., DTT) that cleaves the disulfide bond in the Biotin-HPDP linker.
-
-
Downstream Analysis: The enriched, newly transcribed RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or library preparation for next-generation sequencing.
Visualization of Workflows and Pathways
To better illustrate the experimental processes and the underlying biological logic, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for visualizing newly transcribed RNA using 4sU.
Caption: General signaling pathway leading to transcriptional changes visualized with 4sU.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low/No fluorescent signal (Microscopy) | Inefficient 4sU incorporation | Optimize 4sU concentration and incubation time. Ensure cells are healthy and actively dividing. |
| Incomplete permeabilization | Increase Triton X-100 concentration or incubation time. | |
| Inefficient click reaction | Use fresh reagents. Optimize reaction conditions (e.g., catalyst concentration). | |
| Low yield of enriched RNA (Sequencing) | Inefficient 4sU incorporation | See above. |
| Inefficient biotinylation | Use fresh biotinylating reagent. Ensure proper reaction setup (e.g., no interfering substances). | |
| Inefficient bead capture | Use a sufficient amount of high-quality streptavidin beads. Optimize binding and washing conditions. | |
| High background signal | Non-specific antibody binding (if using antibody-based detection) | Include appropriate blocking steps and control experiments (e.g., no primary antibody). |
| Non-specific binding to beads | Increase stringency of wash steps. Include a pre-clearing step with beads. | |
| Cell toxicity | 4sU concentration too high or incubation too long | Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce incubation time. |
Conclusion
The use of this compound for metabolic labeling of newly transcribed RNA is a versatile and powerful technique for researchers in both academic and industrial settings. By providing a temporal snapshot of gene expression, 4sU-based methods offer a deeper understanding of transcriptional regulation and cellular responses to various perturbations. The detailed protocols and application notes provided herein serve as a comprehensive guide for the successful implementation of this technology, enabling the visualization and quantification of nascent RNA to advance our knowledge of cellular and molecular biology and to facilitate the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 6. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enrichment of 4'-Fluorouridine (4sU)-Labeled RNA
Introduction
The metabolic labeling of nascent RNA transcripts with 4'-Fluorouridine (4sU) is a powerful technique to study the dynamics of RNA synthesis, processing, and decay.[1][2] 4sU, a uridine (B1682114) analog, is incorporated into newly transcribed RNA.[1] These labeled transcripts can then be specifically isolated for downstream analysis, such as RT-qPCR and high-throughput sequencing (4sU-seq). This approach provides a snapshot of the actively transcribed portion of the transcriptome, offering valuable insights into gene expression regulation.
The most common method for isolating 4sU-labeled RNA involves a two-step process: biotinylation of the incorporated 4sU and subsequent affinity purification using streptavidin-coated beads. This method is highly specific and allows for the efficient enrichment of newly synthesized RNA.
Quantitative Data Summary
The efficiency of 4sU labeling and subsequent enrichment can vary depending on cell type, 4sU concentration, and labeling time. The following table summarizes typical quantitative data obtained from 4sU-labeling experiments.
| Parameter | Typical Value | Notes |
| 4sU Concentration | 100 µM - 500 µM | Higher concentrations can potentially induce cellular stress.[3] Optimal concentration should be determined empirically for each cell type. |
| Labeling Time | 15 - 60 minutes | Shorter times capture more nascent, unprocessed transcripts.[4] Longer times are suitable for studying RNA decay.[1] |
| Total RNA Yield | ~100 µg | From a confluent 10 cm plate of mammalian cells. Yield is cell-type dependent.[5] |
| Percentage of Labeled RNA | 0.8% - 3.5% of total RNA | This percentage increases with longer labeling times. For example, a 5-minute pulse can yield ~0.8% labeled RNA, while a 60-minute pulse can yield ~3.5%.[4] |
| Enrichment Efficiency | Up to 90% | Up to 90% of radiolabeled newly transcribed RNA can be recovered in the enriched fraction.[6] |
Experimental Workflow
The overall workflow for the enrichment of 4sU-labeled RNA consists of several key stages, from cell labeling to the final purification of the nascent RNA.
Detailed Experimental Protocol
This protocol details the steps for labeling, extracting, and purifying 4sU-labeled RNA from cultured mammalian cells.
Part 1: 4sU Labeling of Cells
-
Cell Seeding : Plate the desired number of cells in a tissue culture dish to reach 70-80% confluency at the time of labeling.[1][3]
-
Prepare 4sU Medium : Prepare the required volume of culture medium containing the desired final concentration of 4sU (e.g., 200-500 µM).[3][7] 4sU is light-sensitive, so protect the stock solution and the prepared medium from light.[3]
-
Labeling : Aspirate the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubation : Incubate the cells for the desired labeling period (e.g., 15-60 minutes) under standard cell culture conditions.[8]
-
Harvesting : After incubation, aspirate the 4sU medium and immediately lyse the cells by adding TRIzol reagent directly to the dish (e.g., 3 mL for a 10 cm dish).[1] Pipette the lysate up and down to ensure complete lysis and homogenization. The lysate can be processed immediately or stored at -80°C.
Part 2: Total RNA Extraction
-
Phase Separation : Transfer the TRIzol lysate to a centrifuge tube. Add chloroform (B151607) (0.2 mL per 1 mL of TRIzol), shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes.[1] Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation : Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol (B130326) and 1/10 volume of 5 M NaCl to precipitate the RNA.[1] Mix well and incubate at room temperature for 10 minutes.
-
Pelleting : Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the RNA.[1]
-
Washing : Discard the supernatant and wash the RNA pellet with 75% ethanol (B145695).
-
Resuspension : Air-dry the pellet and resuspend it in RNase-free water. Quantify the RNA concentration using a spectrophotometer.
Part 3: Biotinylation of 4sU-Labeled RNA
-
Reaction Setup : In an RNase-free tube, combine 60-100 µg of total RNA with Biotin-HPDP and biotinylation buffer. A typical reaction might include 2 µL of Biotin-HPDP (1 mg/mL in DMF) and 1 µL of 10X Biotinylation Buffer per 1 µg of RNA, brought to a final volume with RNase-free water.[1]
-
Incubation : Incubate the reaction mixture for at least 1.5 hours at room temperature with rotation, protected from light.[1]
-
Purification : Purify the biotinylated RNA from unincorporated biotin (B1667282) using a method such as phenol/chloroform extraction followed by isopropanol precipitation.[1]
Part 4: Affinity Purification of Biotinylated RNA
-
Bead Preparation : Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.
-
Binding : Add the purified biotinylated RNA to the prepared beads and incubate for 15 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the streptavidin.[9]
-
Washing : Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with a high-salt wash buffer to remove non-specifically bound RNA.[1]
-
Elution : Elute the bound 4sU-labeled RNA from the beads by adding a solution containing a reducing agent, such as 100 mM DTT, which cleaves the disulfide bond in the Biotin-HPDP linker.[1] Perform two sequential elutions.
-
Final Precipitation : Precipitate the eluted RNA using ethanol and a co-precipitant like glycogen. Wash the pellet with 75% ethanol, air-dry, and resuspend in RNase-free water. The enriched 4sU-labeled RNA is now ready for downstream applications.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 4. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. 4sU-RNA isolation and sequencing (4sU-RNA-seq) [bio-protocol.org]
- 8. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Transcription Dynamics Using 4-Thiouridine (4sU)
A Note on 4'-Fluorouridine vs. 4-Thiouridine (B1664626): While the initial topic specified this compound, the established and widely documented method for metabolic labeling of nascent RNA to study transcription dynamics utilizes 4-Thiouridine (4sU) . Current scientific literature highlights this compound primarily as an antiviral compound that inhibits viral RNA-dependent RNA polymerase.[1][2][3][4][5] Therefore, these application notes will focus on the well-validated use of 4-Thiouridine (4sU) for monitoring transcriptional responses to stimuli.
Introduction
Understanding the dynamic regulation of gene expression in response to various stimuli is a cornerstone of molecular biology and drug development. Metabolic labeling of newly transcribed RNA with the nucleoside analog 4-Thiouridine (4sU) offers a powerful tool to capture transient transcriptional events with high resolution.[6][7][8] When introduced to cells, 4sU is incorporated into nascent RNA transcripts.[6][9] This chemical tag allows for the specific isolation and quantification of newly synthesized RNA, providing a snapshot of the cellular transcriptional landscape at a given time. By combining 4sU labeling with high-throughput sequencing (a technique often referred to as 4sU-seq or SLAM-seq), researchers can globally measure changes in transcription rates, RNA processing, and RNA stability in response to stimuli.[10][11][12][13][14]
These application notes provide a comprehensive overview and detailed protocols for utilizing 4sU to study transcription dynamics, tailored for researchers, scientists, and drug development professionals.
Key Applications
-
Monitoring real-time kinetics of transcription factor activity. [8]
-
Measuring genome-wide RNA synthesis and decay rates. [7][15]
-
Identifying primary transcriptional responses to stimuli, distinguishing them from secondary effects. [16]
-
Investigating the mechanisms of drug action on transcription.
-
Elucidating signaling pathways that lead to changes in gene expression.
Data Presentation: Quantitative Parameters for 4sU Labeling
The success of a 4sU labeling experiment is dependent on optimizing several key parameters. The following table summarizes recommended starting concentrations and labeling times for various applications.
| Parameter | Cell Type | Recommended Concentration | Labeling Time | Application | Reference(s) |
| 4sU Concentration | Mammalian Cells | 100 - 500 µM | Varies | General Labeling | [6][17][18] |
| Mouse Embryonic Stem Cells | 200 µM | 15 min | Nascent RNA Capture | [19] | |
| J2E Cells | 500 µM | 30 min | 4sU-RNA-seq | [20] | |
| HeLa Cells | 1 mM | 8 min | Nascent RNA Enrichment | [21] | |
| Labeling Time | Short Pulse | Varies | 5 - 120 min | RNA Synthesis Rates | [8] |
| Pulse-Chase | Varies | Varies (pulse), up to 24h (chase) | RNA Decay/Stability | [15][22][23] | |
| Jurkat T-cells | 1 hour pulse | 1 - 4 hours post-stimulation | Response to Activation | [24] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 4sU
This protocol describes the fundamental step of labeling newly transcribed RNA in cultured mammalian cells.
Materials:
-
4-Thiouridine (4sU) (e.g., Sigma, T4509)
-
Cell culture medium appropriate for the cell line
-
Sterile, RNase-free water
-
Cultured mammalian cells (70-80% confluency)
Procedure:
-
Prepare 4sU Stock Solution: Dissolve 4sU in sterile, RNase-free water to a final concentration of 50 mM. Aliquot and store at -20°C, protected from light. Thaw only once before use.[6]
-
Cell Culture: Plate cells and grow them to 70-80% confluency.[6][19]
-
Prepare 4sU-Containing Medium: For a 10 cm plate, transfer a sufficient volume of fresh culture medium to a sterile conical tube. Add the 4sU stock solution to the desired final concentration (refer to the table above). Mix thoroughly by pipetting.[6][9]
-
Labeling: Aspirate the existing medium from the cell culture plate and replace it with the 4sU-containing medium.[6][9]
-
Incubation: Incubate the cells for the desired labeling period in a humidified cell culture incubator at 37°C with 5% CO2. Protect the cells from bright light during incubation to prevent potential crosslinking of 4sU-labeled RNA to proteins.[10][18]
-
Harvesting: After the labeling period, quench the reaction by aspirating the 4sU-containing medium and immediately adding TRIzol reagent (or a similar lysis buffer) to the plate to lyse the cells.[6][9]
-
RNA Isolation: Proceed immediately with total RNA extraction according to the TRIzol manufacturer's protocol, or store the lysate at -80°C.[6][9]
Protocol 2: Biotinylation and Purification of 4sU-Labeled RNA
This protocol outlines the selective biotinylation of the thiol group in the incorporated 4sU and subsequent purification of the labeled RNA.
Materials:
-
Total RNA containing 4sU-labeled transcripts
-
EZ-Link Biotin-HPDP (Pierce)
-
Dimethylformamide (DMF)
-
Streptavidin-coated magnetic beads (e.g., µMACS Streptavidin Kit, Miltenyi)
-
Biotinylation buffer (e.g., 10x Biotinylation Buffer)
-
Appropriate washing and elution buffers (provided with the magnetic bead kit)
-
Dithiothreitol (DTT) for elution
Procedure:
-
Biotinylation Reaction Setup: In an RNase-free tube, combine 60-80 µg of total cellular RNA with biotinylation buffer and EZ-Link Biotin-HPDP dissolved in DMF (final concentration of approximately 1 mg/ml).[8]
-
Incubation: Incubate the reaction mixture for 1.5 to 2 hours at room temperature with rotation.
-
RNA Precipitation: Precipitate the biotinylated RNA using an isopropanol/ethanol precipitation method to remove unincorporated biotin.
-
Purification of Labeled RNA: a. Resuspend the biotinylated RNA pellet in an appropriate buffer. b. Heat the RNA to 65°C for 10 minutes to denature, then immediately place on ice.[10] c. Add streptavidin-coated magnetic beads to the RNA solution and incubate at room temperature for 15 minutes with rotation to allow binding of the biotinylated RNA to the beads.[10] d. Place the tube in a magnetic stand and wash the beads with a high-stringency washing buffer to remove unlabeled RNA.[6] e. Elute the 4sU-labeled RNA from the beads using a freshly prepared solution of DTT (e.g., 100 mM).[10]
-
Downstream Analysis: The purified 4sU-labeled RNA is now ready for downstream applications such as qRT-PCR or library preparation for RNA sequencing (4sU-seq).[6]
Visualization of Workflows and Pathways
Experimental Workflow for 4sU-based Analysis of Transcription Dynamics
Caption: Workflow for studying transcription dynamics using 4sU labeling.
Signaling Pathway Leading to Transcriptional Activation
Caption: Generalized signaling pathway leading to transcriptional activation.
SLAM-seq: An Alternative to Biotin-Purification
Thiol(SH)-linked alkylation for the metabolic sequencing of RNA (SLAM-seq) is an innovative method that circumvents the need for biotin-based purification.[12][13][14] In this approach, 4sU-labeled RNA is treated with iodoacetamide, which alkylates the sulfur atom. During reverse transcription for sequencing library preparation, this modification causes the reverse transcriptase to incorporate a guanine (B1146940) (G) opposite the alkylated 4sU instead of an adenine (B156593) (A). Consequently, newly transcribed, 4sU-containing RNAs can be identified bioinformatically by the presence of T-to-C conversions in the sequencing reads.[13] This method offers a more streamlined workflow and can be performed on total RNA, reducing potential biases from purification steps.
SLAM-seq Workflow
Caption: Simplified workflow for the SLAM-seq method.
Conclusion
The use of 4-Thiouridine for metabolic labeling of nascent RNA is a robust and versatile technique for studying the dynamics of transcription in response to a wide array of stimuli. Whether through traditional biotin-streptavidin purification or the more recent SLAM-seq approach, 4sU-based methods provide invaluable insights into the immediate and genome-wide transcriptional changes that govern cellular function. These protocols and guidelines offer a solid foundation for researchers to design and execute experiments aimed at unraveling the complex regulatory networks of gene expression.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 4’-Fluorouridine is a broad-spectrum orally efficacious antiviral blocking respiratory syncytial virus and SARS-CoV-2 replication | Sciety [sciety.org]
- 5. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Real-time Analysis of Transcription Factor Binding, Transcription, Translation, and Turnover to Display Global Events During Cellular Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rna-seqblog.com [rna-seqblog.com]
- 13. lubio.ch [lubio.ch]
- 14. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 15. SLAMseq Catabolic Kinetic RNA-Seq | Lexogen [lexogen.com]
- 16. Measuring Transcription Rate Changes via Time-Course 4-Thiouridine Pulse-Labelling Improves Transcriptional Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 18. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 19. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 20. 4sU-RNA isolation and sequencing (4sU-RNA-seq) [bio-protocol.org]
- 21. 4sUDRB-seq: measuring genomewide transcriptional elongation rates and initiation frequencies within cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. air.unimi.it [air.unimi.it]
- 23. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Visualizing Nascent RNA: Combining 4'-Fluorouridine Labeling with Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize newly transcribed RNA within a cell is crucial for understanding the dynamics of gene expression and the impact of therapeutic interventions. Metabolic labeling of nascent RNA with nucleoside analogs, followed by fluorescence microscopy, offers a powerful tool for spatiotemporal analysis of transcription. 4'-Fluorouridine (4'-FU) is a ribonucleoside analog that can be incorporated into newly synthesized RNA by cellular polymerases. This application note provides a detailed protocol for combining this compound labeling with click chemistry and fluorescence microscopy to enable the visualization of nascent RNA in cultured cells. This technique allows for the investigation of transcriptional activity, RNA localization, and the effects of various stimuli or drugs on these processes.
The workflow involves the metabolic incorporation of 4'-FU into cellular RNA, followed by cell fixation and permeabilization. The incorporated 4'-FU is then detected using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. In this reaction, a fluorescently-labeled azide (B81097) molecule is covalently attached to the modified uridine, allowing for subsequent visualization by fluorescence microscopy.
Principle of the Method
The methodology is based on a two-step process:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and converted into its triphosphate form. This analog is then incorporated into newly transcribed RNA in place of uridine.
-
Fluorescent Detection via Click Chemistry: After labeling, the cells are fixed and permeabilized to allow access of the detection reagents. The incorporated 4'-FU is then covalently bonded to a fluorescent azide (e.g., Alexa Fluor 488 azide) through a click reaction.[1][2] This highly specific and efficient reaction enables the sensitive detection of the labeled RNA. The resulting fluorescent signal, corresponding to the locations of newly synthesized RNA, can be visualized and quantified using fluorescence microscopy.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for Metabolic Labeling
| Parameter | Recommended Range | Notes |
| This compound (4'-FU) Concentration | 10 - 200 µM | Optimal concentration should be determined empirically for each cell type to balance labeling efficiency with potential cytotoxicity.[3] |
| Labeling Incubation Time | 15 minutes - 4 hours | Shorter times are suitable for capturing rapid changes in transcription, while longer times increase the signal from less abundant transcripts.[3][4] |
| Cell Seeding Density | 70-80% confluency | Ensure cells are in a logarithmic growth phase for optimal uptake and incorporation of the analog. |
Table 2: Key Reagents for Click Chemistry Reaction
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Fluorescent Azide (e.g., Alexa Fluor 488 Azide) | 10 mM in DMSO | 2 - 10 µM | Provides the fluorescent signal for detection. |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 100 - 200 µM | Source of Copper(I) catalyst.[3] |
| Copper Protectant (e.g., THPTA) | 50 mM in H₂O | 800 µM | Ligand that stabilizes the Cu(I) ion and improves reaction efficiency.[3] |
| Reducing Agent (e.g., Sodium Ascorbate) | 100 mM in H₂O (prepare fresh) | 2.5 - 5 mM | Reduces Cu(II) to the active Cu(I) catalyst.[3] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of 4'-FU Stock Solution: Prepare a 100 mM stock solution of this compound in sterile, nuclease-free water or DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Labeling: Warm the cell culture medium and the 4'-FU stock solution to 37°C. Add the 4'-FU stock solution to the cell culture medium to achieve the desired final concentration (e.g., 50 µM).
-
Incubation: Incubate the cells with the 4'-FU-containing medium for the desired period (e.g., 1 hour) at 37°C in a CO₂ incubator.
Protocol 2: Cell Fixation and Permeabilization
-
Washing: After incubation, remove the labeling medium and gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[5]
-
Washing: Wash the cells twice with PBS containing 3% bovine serum albumin (BSA).
Protocol 3: Click Chemistry Reaction for Fluorescent Labeling
Note: Prepare the Click Reaction Cocktail immediately before use.
-
Prepare Click Reaction Cocktail: For each coverslip (e.g., in a 24-well plate), prepare the following cocktail in the order listed. The volumes can be scaled as needed.
-
PBS: 435 µL
-
Fluorescent Azide (10 mM stock): 1 µL (final concentration ~23 µM)
-
Copper(II) Sulfate (100 mM stock): 2 µL (final concentration ~460 µM)
-
Sodium Ascorbate (100 mM stock, freshly prepared): 10 µL (final concentration ~2.3 mM)
-
Mix gently by pipetting.
-
-
Labeling Reaction: Remove the wash buffer from the cells and add the Click Reaction Cocktail to each coverslip.
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS containing 3% BSA for 5 minutes each.
-
(Optional) Nuclear Staining: To visualize the cell nuclei, incubate the cells with a DAPI or Hoechst staining solution according to the manufacturer's instructions.
-
Final Washes: Wash the cells twice with PBS.
Protocol 4: Fluorescence Microscopy and Image Analysis
-
Mounting: Carefully mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope (e.g., a confocal microscope) equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Image Analysis: Analyze the images using appropriate software (e.g., ImageJ/Fiji) to quantify fluorescence intensity, determine the subcellular localization of the signal, and perform co-localization analysis if other cellular components are labeled.
Mandatory Visualizations
References
- 1. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. salic.med.harvard.edu [salic.med.harvard.edu]
- 3. Metabolic RNA labeling for probing RNA dynamics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
Application Notes: In Vivo RNA Labeling in Animal Models Using 4-Thiouridine (4sU)
Introduction
Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique to study the dynamics of RNA transcription, processing, and decay.[1] 4-Thiouridine (B1664626) (4sU), a naturally occurring uridine (B1682114) derivative, is a widely used metabolic label.[2][3] When administered to cells or animal models, 4sU is taken up by cells, converted to 4sU-triphosphate (4sUTP), and incorporated into newly transcribed RNA in place of uridine.[2][4] The key feature of 4sU is the substitution of the oxygen at the C4 position with a sulfur atom, creating a reactive thiol group in the nascent RNA.[5][6] This thiol group allows for the specific biotinylation of the 4sU-labeled RNA, enabling its separation from pre-existing, unlabeled RNA using streptavidin-based affinity purification.[2][6][7]
This approach, often termed 4sU-tagging, transitions gene expression analysis from static, steady-state measurements to a dynamic view of the transcriptome.[5][8] While extensively used in cell culture, its application in whole animal models provides unparalleled insights into tissue-specific gene regulation, RNA metabolism in the context of a complex physiological system, and the kinetic responses to various stimuli or drug treatments.[2][8]
Principle of 4sU In Vivo Labeling
The workflow for in vivo RNA labeling with 4sU involves several key steps:
-
Administration: 4sU is introduced into the animal model through a systemic route, such as intravenous (IV) or intraperitoneal (IP) injection.[2]
-
Metabolic Incorporation: The animal's cells take up 4sU, phosphorylate it to 4sUTP, and RNA polymerases incorporate it into newly synthesized RNA transcripts.[2][5]
-
Tissue Harvest and RNA Isolation: After a defined labeling period, tissues of interest are collected, and total RNA is extracted.[9]
-
Biotinylation: The thiol group on the incorporated 4sU is covalently linked to a biotin (B1667282) molecule using a thiol-specific reagent like Biotin-HPDP.[5][7]
-
Affinity Purification: The biotinylated, newly transcribed RNA is captured and separated from the total RNA pool using streptavidin-coated magnetic beads.[6][8]
-
Downstream Analysis: The purified nascent RNA can be analyzed using various techniques, including qRT-PCR, microarrays, or next-generation sequencing (e.g., RNA-Seq), to profile the landscape of newly synthesized transcripts.[5][6]
Key Considerations for In Vivo Experiments
-
Toxicity and Dosage: While 4sU is generally well-tolerated, high concentrations can be toxic or may trigger cellular stress responses, such as the inhibition of rRNA synthesis.[10] It is crucial to perform dose-response and toxicity studies to determine the optimal, non-toxic concentration for the specific animal model and experimental duration. Studies on antiviral applications in mice have used oral doses ranging from 2 to 10 mg/kg without overt toxicity.[11][12][13]
-
Administration Route: The choice of administration route affects the bioavailability and distribution of 4sU. Intravenous (IV) injection ensures rapid systemic distribution, while intraperitoneal (IP) injection is also commonly used.[14] The appropriate route should be selected based on the experimental goals and pharmacokinetic properties of the compound.
-
Labeling Duration: The duration of 4sU exposure determines the population of captured RNAs. Short labeling times (5-15 minutes) are ideal for measuring instantaneous transcription rates and analyzing rapidly processed transcripts.[3][15] Longer labeling periods (1 hour or more) increase the yield of labeled RNA but may also capture more processed and decaying transcripts.[2][16]
-
Tissue-Specific Uptake: The uptake and metabolism of 4sU can vary between different tissues and cell types, which should be considered when comparing transcription rates across organs.[17]
Quantitative Data Summary
Table 1: General Guidelines for 4sU Concentration and Labeling Duration (Note: These values are primarily derived from cell culture studies and should be optimized for in vivo applications.)
| Labeling Duration | Recommended 4sU Concentration | Target Application | Reference(s) |
| 5 - 15 minutes | 200 - 500 µM | Measuring transcription rates, nascent pre-mRNA | [7][15] |
| 30 - 60 minutes | 100 - 200 µM | General nascent RNA profiling | [2][8][16] |
| > 60 minutes | 50 - 100 µM | RNA stability and decay studies (pulse-chase) | [5] |
Table 2: Common Parenteral Administration Routes and Volumes for Mice
| Route | Max Volume (Adult Mouse) | Recommended Needle Size | Absorption Rate | Reference(s) |
| Intravenous (IV) | < 0.2 mL | 27-30 G | Very Rapid | [14] |
| Intraperitoneal (IP) | < 2.0 mL | 25-27 G | Rapid | [14] |
| Subcutaneous (SC) | < 2.0 mL (multiple sites) | 25-27 G | Slow | [14] |
Table 3: Example In Vivo Dosages of 4'-Fluorouridine from Antiviral Studies in Mice
| Compound | Virus Model | Dosage | Route | Outcome | Reference(s) |
| This compound | Influenza A | 2 - 10 mg/kg, once daily | Oral | Complete survival, suppressed transmission | [11] |
| This compound | Oropouche Virus | 0.4 - 10 mg/kg, once daily | Oral | Suppressed viral replication, protection from disease | [12][13] |
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of 4sU to Animal Models
Materials:
-
4-Thiouridine (4sU)
-
Nuclease-free water or PBS
-
Sterile syringes and needles (size appropriate for route, see Table 2)
-
Animal restraint device (if necessary)
Procedure:
-
Prepare 4sU Stock Solution: Dissolve 4sU in nuclease-free water or PBS to create a concentrated stock solution (e.g., 500 mM).[18] Prepare single-use aliquots and store them at -20°C, protected from light, as 4sU is light and oxidation sensitive.[18]
-
Prepare Dosing Solution: On the day of the experiment, thaw a stock aliquot and dilute it with sterile, nuclease-free PBS to the final desired concentration for injection. The final volume should be appropriate for the chosen administration route (see Table 2).[14]
-
Animal Handling: Handle the animal according to approved institutional guidelines (IACUC). Properly restrain the mouse for the injection.
-
Administration: Administer the 4sU solution via the chosen route (e.g., intraperitoneal or intravenous injection).[19] Start a timer immediately to track the labeling duration.
-
Incubation: Return the animal to its cage for the specified labeling period (e.g., 15 minutes to 2 hours). Ensure normal access to food and water.
Protocol 2: Tissue Collection and Total RNA Isolation
Materials:
-
Surgical tools for dissection
-
Liquid nitrogen or RNAlater solution
-
Homogenizer (e.g., bead beater or rotor-stator)
-
75% Ethanol (made with nuclease-free water)
-
Nuclease-free water
Procedure:
-
Euthanasia and Dissection: At the end of the labeling period, euthanize the animal using an approved method. Immediately dissect the tissue(s) of interest. Work quickly to minimize post-mortem RNA degradation.[9]
-
Tissue Preservation: Snap-freeze the dissected tissue in liquid nitrogen. Store at -80°C for later processing or proceed directly to homogenization.[9]
-
Homogenization: Add 1 mL of ice-cold TRIzol reagent per 50-100 mg of frozen tissue in a suitable tube. Homogenize the tissue completely using a mechanical homogenizer until no visible tissue clumps remain.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol used.[2] Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.[2]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[2]
-
RNA Precipitation: Carefully transfer the upper, aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes.[5]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like pellet of RNA should be visible.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully discard the supernatant.
-
Resuspension: Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water. Quantify the RNA concentration and assess its purity (A260/280 ratio).[9]
Protocol 3: Thiol-Specific Biotinylation of 4sU-labeled RNA
Materials:
-
Total RNA from Protocol 2 (80-100 µg recommended)[7]
-
EZ-Link Biotin-HPDP
-
Dimethylformamide (DMF)
-
10X Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA)[5]
-
Nuclease-free water
-
Chloroform or Phenol:Chloroform
-
Phase Lock Gel tubes (optional, but recommended)[8]
Procedure:
-
Prepare Biotin-HPDP: Dissolve Biotin-HPDP in DMF to a concentration of 1 mg/mL. This should be done fresh.[5]
-
Set up Biotinylation Reaction: In a 1.5 mL tube, combine the following:
-
Incubation: Mix the reaction thoroughly and incubate for 1.5 - 2 hours at room temperature on a rotator, protected from light.[5][7]
-
Remove Unbound Biotin: To remove unreacted Biotin-HPDP, perform a chloroform extraction. Add an equal volume of chloroform, vortex vigorously, and centrifuge to separate the phases.[8] Using Phase Lock Gel tubes can improve the recovery of the aqueous phase.[10] Repeat this step to ensure complete removal of unbound biotin.[8]
-
Precipitate RNA: Transfer the upper aqueous phase to a new tube. Precipitate the RNA by adding 1/10th volume of 5 M NaCl and an equal volume of isopropanol.[5]
-
Incubate and centrifuge as described in Protocol 2 (Steps 7-10) to pellet, wash, and resuspend the biotinylated RNA in nuclease-free water.
Protocol 4: Purification of Newly Transcribed RNA
Materials:
-
Biotinylated total RNA from Protocol 3
-
Streptavidin-coated magnetic beads (e.g., µMACS Streptavidin Kit or Dynabeads)[5]
-
Washing buffers (as per bead manufacturer's instructions, often high salt)
-
Elution buffer containing a reducing agent (e.g., 100 mM Dithiothreitol, DTT)[2]
-
Magnetic stand
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them according to the manufacturer's protocol.
-
Denature and Bind RNA: Heat the biotinylated RNA sample to 65°C for 10 minutes to denature secondary structures, then immediately place on ice.[2]
-
Add the denatured RNA to the prepared streptavidin beads. Incubate with rotation for 15-30 minutes at room temperature to allow the biotinylated RNA to bind to the beads.
-
Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant, which contains the unlabeled, pre-existing RNA.
-
Wash the beads several times with a high-stringency washing buffer to remove non-specifically bound RNA. Follow the manufacturer's recommendations for the number of washes and buffer composition.
-
Elution: To elute the newly transcribed RNA, resuspend the beads in an elution buffer containing 100 mM DTT. The DTT will cleave the disulfide bond in the Biotin-HPDP linker, releasing the RNA from the beads.[2]
-
Incubate for 5-10 minutes at room temperature.
-
Place the tube on the magnetic stand and carefully transfer the supernatant, which contains the purified newly transcribed RNA, to a new tube.
-
RNA Cleanup: Purify the eluted RNA using a standard RNA cleanup kit (e.g., RNA Clean & Concentrator) to remove DTT and concentrate the sample. The purified nascent RNA is now ready for downstream applications.
References
- 1. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 9. diagenode.com [diagenode.com]
- 10. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza A virus resistance to 4’-fluorouridine coincides with viral attenuation in vitro and in vivo | PLOS Pathogens [journals.plos.org]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. cea.unizar.es [cea.unizar.es]
- 15. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 19. youtube.com [youtube.com]
4'-Fluorouridine: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Fluorouridine (4'-FlU) is a ribonucleoside analog demonstrating potent, broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3] As a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRP), it represents a promising candidate for the development of orally available antiviral therapeutics.[1][4] These application notes provide an overview of 4'-FlU's mechanism of action, key quantitative data, and detailed protocols for its evaluation in a drug discovery and development context.
Mechanism of Action
This compound is a prodrug that, upon entering a host cell, is metabolized by host cell kinases into its active triphosphate form, this compound triphosphate (4'-FlU-TP).[1][5] This active metabolite mimics the natural uridine (B1682114) triphosphate (UTP) and is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRP).[6][7] The presence of the fluorine atom at the 4' position of the ribose sugar leads to a conformational change in the RNA backbone, resulting in delayed chain termination, typically a few nucleotides downstream from the incorporation site.[1][5] This premature termination of RNA synthesis effectively halts viral replication.[8][9]
Quantitative Data Summary
The following tables summarize the in vitro efficacy, cytotoxicity, and pharmacokinetic parameters of this compound across various studies.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | EC50 (µM) | Reference |
| Enterovirus A71 (EV-A71) | RD and Vero cells | 0.43 - 0.58 | [10] |
| Coxsackievirus A10 (CV-A10) | RD and Vero cells | 0.66 - 0.85 | [10] |
| Multiple Enteroviruses | Various | 0.43 - 1.08 | [10] |
| Respiratory Syncytial Virus (RSV) | HEp-2 cells | 0.61 - 1.2 | [6] |
| SARS-CoV-2 | Various | 0.2 - 0.6 | [6] |
| SARS-CoV-2 | Human Airway Epithelial (HAE) cells | 0.055 | [4] |
| Influenza A Virus (IAV) | Not specified | 0.14 (EC90: 0.24) | [11] |
| Chikungunya Virus (CHIKV) | U-2 OS cells | 4.85 | [12] |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Reference |
| Various | >100 | [10] |
| Human Airway Epithelial (HAE) cells | 169 | [4] |
| U-2 OS cells | >2000 | [12] |
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dose | Cmax (µM) | Overall Exposure (hours x nmol/ml) | Reference |
| Ferrets | 15 mg/kg (oral) | 34.8 | 154 ± 27.6 | [4] |
| Ferrets | 50 mg/kg (oral) | 63.3 | 413.1 ± 78.1 | [4] |
| Mice | 1.5 mg/kg (oral) | ~1 | Not specified | [13] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound are provided below.
Experimental Workflow for Antiviral Compound Evaluation
Protocol 1: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, RD cells) in 6-well plates.
-
Virus stock of known titer.
-
This compound stock solution.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Phosphate-buffered saline (PBS).
-
Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose).
-
Fixing solution (e.g., 4% formaldehyde (B43269) in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Infection:
-
Remove the growth medium from the cell monolayers and wash once with PBS.
-
Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.[10]
-
-
Treatment:
-
After the incubation period, remove the virus inoculum.
-
Add 2 mL of overlay medium containing the different concentrations of this compound to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.[10]
-
Fixation and Staining:
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic concentration of a compound (CC50).
Materials:
-
Host cells in a 96-well plate.
-
This compound stock solution.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the medium containing the desired concentrations of the compound to the wells. Include a "vehicle control" (cells treated with the solvent used to dissolve the compound) and a "medium blank" (medium without cells).
-
Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48 or 72 hours).[15]
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14][15]
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well.[16]
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration.
-
Protocol 3: RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension Assay)
This biochemical assay directly measures the ability of the active triphosphate form of a nucleoside analog to inhibit the viral RdRp.
Materials:
-
Purified recombinant viral RdRp complex.
-
This compound triphosphate (4'-FlU-TP).
-
RNA primer and template.
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP).
-
Radio-labeled ATP (e.g., [α-³²P]ATP).
-
Reaction buffer.
-
Urea-PAGE gels and electrophoresis apparatus.
-
Phosphorimager.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, RNA primer/template, and the purified RdRp enzyme.
-
For inhibition assays, pre-incubate the RdRp with varying concentrations of 4'-FlU-TP.[17]
-
-
Initiation of Reaction:
-
Start the reaction by adding the ribonucleotide mixture, including the radio-labeled ATP.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1 minute).[17]
-
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Analysis of Products:
-
Denature the RNA products and separate them by size using Urea-PAGE.
-
Visualize the radio-labeled RNA products using a phosphorimager.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the full-length and terminated RNA products.
-
Determine the concentration of 4'-FlU-TP that causes a 50% reduction in the formation of the full-length product (IC50).
-
Conclusion
This compound is a promising broad-spectrum antiviral agent with a well-defined mechanism of action. The provided protocols offer a framework for the systematic evaluation of its efficacy and safety in a drug discovery and development setting. Further in vivo studies are warranted to fully elucidate its therapeutic potential.[18][19]
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 3. Direct lysis RT-qPCR of SARS-CoV-2 in cell culture supernatant allows for fast and accurate quantification of virus, opening a vast array of applications | bioRxiv [biorxiv.org]
- 4. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 5. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. news-medical.net [news-medical.net]
- 10. benchchem.com [benchchem.com]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. The nucleoside analog 4′-fluorouridine suppresses the replication of multiple enteroviruses by targeting 3D polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing 4'-Fluorouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Fluorouridine (4'-FlU), also known as EIDD-2749, is a potent, orally bioavailable ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3][4] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRP), a key enzyme in viral replication.[1][3] Upon cellular uptake, this compound is metabolized to its active 5'-triphosphate form (4'-FlU-TP). This analog is then incorporated into the nascent viral RNA chain by the RdRP, leading to transcriptional stalling and premature termination of viral RNA synthesis.[1][3] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays to identify and characterize antiviral compounds like this compound.
Data Presentation: Antiviral Activity and Cytotoxicity of this compound
The following tables summarize the quantitative data on the antiviral efficacy (EC50) and cytotoxicity (CC50) of this compound against various RNA viruses in different cell lines.
Table 1: Antiviral Activity (EC50) of this compound against Various RNA Viruses
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) A2-line19F | HEp-2 | 0.61 - 1.2 | [1] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) Clinical Isolates | HEp-2 | 0.61 - 1.2 | [1] |
| Paramyxoviridae | Measles Virus (MeV) | Vero-SLAM | Submicromolar | [1] |
| Paramyxoviridae | Human Parainfluenza Virus 3 (HPIV-3) | - | Submicromolar | [5] |
| Paramyxoviridae | Nipah Virus (NiV) | - | Submicromolar | [5] |
| Coronaviridae | SARS-CoV-2 | HAE | ~2-log reduction at 50 µM | [1] |
| Togaviridae | Chikungunya Virus (CHIKV) 181/25 | U-2 OS | 3.89 | [2] |
| Togaviridae | Mayaro Virus (MAYV) | U-2 OS | Similar to CHIKV | [2] |
| Togaviridae | O'nyong-nyong Virus (ONNV) | U-2 OS | Similar to CHIKV | [2] |
| Togaviridae | Ross River Virus (RRV) | U-2 OS | Similar to CHIKV | [2] |
| Togaviridae | Sindbis Virus (SINV) | U-2 OS | ~3-10 fold higher than CHIKV | [2] |
| Togaviridae | Semliki Forest Virus (SFV) | U-2 OS | ~3-10 fold higher than CHIKV | [2] |
Table 2: Cytotoxicity (CC50) of this compound in Various Cell Lines
| Cell Line | CC50 (µM) | Reference |
| HEp-2 | >500 | [1] |
| MDCK | >500 | [1] |
| BHK-T7 | >500 | [1] |
| BEAS-2B | >500 | [1] |
| Human Airway Epithelial (HAE) Cells | 169 | [1] |
| U-2 OS | >500 | [6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound.
References
- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Effective 4'-Fluorouridine (4'-FU) Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling of nascent RNA with nucleoside analogs is a powerful technique for studying the dynamics of RNA synthesis, processing, and decay. 4'-Fluorouridine (4'-FU) is a ribonucleoside analog that is incorporated into newly transcribed RNA. While extensively studied for its potent antiviral properties, its application as a metabolic label for cellular RNA is an emerging area of interest.[1][2][3] This document provides detailed application notes and protocols for the effective use of 4'-FU in cell culture for the purpose of labeling and isolating newly synthesized RNA.
The protocols provided herein are based on established methods for the well-characterized uridine (B1682114) analog, 4-thiouridine (B1664626) (4sU), and should be adapted and optimized for your specific cell type and experimental goals.[4][5] Key considerations for successful 4'-FU labeling include optimizing the labeling concentration to achieve sufficient incorporation while minimizing cytotoxicity and determining the appropriate labeling duration to capture the desired RNA populations.
Principle of this compound Labeling
Once introduced to cell culture, this compound is taken up by cells and converted into its triphosphate form, 4'-FU-TP, by cellular enzymes.[2][6] This triphosphate analog is then utilized by cellular RNA polymerases as a substrate in place of uridine triphosphate (UTP) and is incorporated into newly synthesized RNA transcripts. The fluorine substitution at the 4' position of the ribose sugar allows for the subsequent identification and isolation of these labeled RNA molecules.
Data Presentation: Cytotoxicity and Antiviral Efficacy of this compound
Effective 4'-FU labeling requires a concentration that ensures sufficient incorporation into nascent RNA without causing significant cellular toxicity. The following tables summarize the reported 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) for antiviral activity of 4'-FU in various cell lines. These values can serve as a guide for determining the appropriate concentration range for your labeling experiments. It is crucial to perform a dose-response curve to determine the optimal, non-toxic labeling concentration for your specific cell type.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | CC50 (µM) | Reference |
| HEp-2 | Human epidermoid carcinoma | >500 | [2] |
| MDCK | Madin-Darby canine kidney | >500 | [2] |
| BHK-T7 | Baby hamster kidney | >500 | [2] |
| BEAS-2B | Human bronchial epithelium | >500 | [2] |
| U-2 OS | Human osteosarcoma | >2000 | [3] |
| RD | Human rhabdomyosarcoma | >100 | [1] |
| Vero | African green monkey kidney | >100 | [1] |
| A549 | Human lung carcinoma | >500 | [7] |
| Huh-7 | Human hepatoma | >500 | [7] |
| BHK-21 | Baby hamster kidney | >500 | [7] |
| HAE | Human Airway Epithelial | 169 | [2] |
| HAE (primary) | Human Airway Epithelial | 468 | [8] |
Table 2: Antiviral Efficacy of this compound
| Virus | Cell Line | EC50 (µM) | Reference |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.61 - 1.2 | [2] |
| SARS-CoV-2 | Vero | 0.2 - 0.6 | [2] |
| Chikungunya Virus (CHIKV) | U-2 OS | 3.89 | [3] |
| Enteroviruses (various) | RD, Vero | 0.43 - 1.08 | [1] |
| Influenza A and B Viruses | HAE | Nanomolar to sub-micromolar | [8] |
Experimental Protocols
The following protocols are adapted from established methods for 4sU labeling and should be optimized for your specific experimental needs.[4][5]
Protocol 1: this compound Labeling of Adherent Cells
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (4'-FU) stock solution (e.g., 100 mM in DMSO or water, store at -20°C protected from light)
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol or other RNA lysis reagent
-
Nuclease-free water
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: On the day of the experiment, pre-warm the complete cell culture medium to 37°C. Thaw the 4'-FU stock solution.
-
Labeling:
-
Aspirate the existing medium from the cells.
-
Add the pre-warmed complete medium containing the desired final concentration of 4'-FU. A starting concentration in the range of 10-100 µM is recommended, but this should be optimized based on the cytotoxicity data for your cell line.
-
Incubate the cells for the desired labeling period (e.g., 15 minutes to 4 hours). The optimal time will depend on the half-life of the RNA species of interest.
-
-
Cell Lysis and RNA Extraction:
-
At the end of the labeling period, aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add TRIzol (or another lysis reagent) to the plate and lyse the cells according to the manufacturer's instructions.
-
Proceed with total RNA extraction or store the lysate at -80°C.
-
Protocol 2: Isolation of 4'-FU-Labeled RNA (Conceptual, requires adaptation)
Note: This protocol is conceptual as methods for the specific enrichment of 4'-FU labeled RNA are not yet well-established in the literature. The following is based on the biotin-streptavidin affinity purification used for 4sU-labeled RNA and would require a suitable chemical handle on 4'-FU or a specific antibody. The development of such a method is a key area for future research. For now, analysis can be performed on the total RNA population, with the understanding that newly synthesized transcripts are labeled.
Principle: A hypothetical enrichment method would likely involve the chemical modification of the 4'-fluoro group or the uracil (B121893) base to introduce a tag (e.g., biotin) for affinity purification.
Conceptual Workflow:
-
Total RNA Isolation: Isolate total RNA from 4'-FU labeled cells as described in Protocol 1.
-
Chemical Modification (Hypothetical): Treat the isolated RNA with a reagent that specifically reacts with the 4'-fluoro group or the uracil base of the incorporated 4'-FU to attach a biotin (B1667282) moiety. This step would require significant chemical development and validation.
-
Biotinylation and Purification:
-
Perform a biotinylation reaction.
-
Purify the biotinylated RNA using streptavidin-coated magnetic beads.
-
-
Elution: Elute the captured 4'-FU-labeled RNA from the beads.
-
Downstream Analysis: The enriched, newly synthesized RNA is now ready for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing.
Mandatory Visualizations
Caption: Experimental workflow for this compound metabolic labeling of RNA.
Caption: Metabolic activation and incorporation of this compound into RNA.
References
- 1. journals.asm.org [journals.asm.org]
- 2. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4'-Fluorouridine in Cancer Research for RNA Metabolism Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Fluorouridine (4'-FU) is a modified nucleoside analog that serves as a valuable tool in the study of RNA metabolism in cancer research. Its structural similarity to uridine (B1682114) allows for its incorporation into newly synthesized RNA transcripts by RNA polymerases within cancer cells. The introduction of a fluorine atom at the 4' position of the ribose sugar, however, imparts unique chemical properties that can be exploited to investigate dynamic cellular processes such as RNA synthesis, turnover, and the impact of therapeutic agents on RNA metabolism. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cancer research, focusing on its application in studying RNA metabolism. While specific data for 4'-FU is emerging, much of its application is based on the well-established use of similar compounds like 4-thiouridine (B1664626) (4sU) and 5-fluorouracil (B62378) (5-FU).
Principle of this compound-Based RNA Metabolic Labeling
Metabolic labeling with this compound is a powerful technique to distinguish newly transcribed RNA from the pre-existing RNA pool. Once introduced to cell culture, 4'-FU is taken up by cells and converted into its triphosphate form, 4'-fluoro-UTP (4'-FUTP), by cellular enzymes. This analog is then incorporated into nascent RNA chains in place of uridine triphosphate (UTP) during transcription. The fluorine modification allows for the specific chemical derivatization or enrichment of the labeled RNA, enabling the analysis of RNA synthesis and decay rates.
Data Presentation
Table 1: Comparative Cytotoxicity of Fluoropyrimidine Analogs in Cancer Cell Lines
While specific IC50 values for this compound in a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table provides a summary of the cytotoxic effects of the related and well-characterized compound, 5-Fluorouracil (5-FU), to offer a comparative perspective on the potential potency of fluoropyrimidine analogs. Researchers should empirically determine the optimal, non-toxic concentration of 4'-FU for their specific cell line and experimental duration.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| SQUU-B | Oral Squamous Cell Carcinoma | 5-FU | ~5 | 72 | [1] |
| UMSCC12 | Laryngeal Squamous Cell Carcinoma | 5-FU | Dose-dependent apoptosis observed | 24-72 | [2] |
| UMSCC11A | Laryngeal Squamous Cell Carcinoma | 5-FU | Dose-dependent apoptosis observed | 24-72 | [2] |
| MCF7 | Breast Cancer | 5-FU | Synergistic effects with β-escin | Not specified | [3] |
| HCT116 | Colorectal Cancer | 5-FU | Comparison with novel compounds | Not specified | [4] |
Note: The IC50 values can vary significantly depending on the cell line, culture conditions, and assay method used. It is crucial to perform a dose-response curve to determine the optimal concentration for each specific experimental setup.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound in Adherent Cancer Cells
This protocol is adapted from established methods for 4-thiouridine (4sU) labeling.[5][6][7]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (4'-FU) stock solution (e.g., 100 mM in DMSO or water, stored at -20°C, protected from light)
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol reagent or other RNA lysis buffer
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate culture plates (e.g., 6-well or 10 cm plates) and grow them to the desired confluency (typically 70-80%).
-
Preparation of 4'-FU Labeling Medium: On the day of the experiment, thaw the 4'-FU stock solution. Dilute the 4'-FU stock in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 50-200 µM is recommended, but should be optimized for your cell line to balance labeling efficiency with potential cytotoxicity.
-
Metabolic Labeling: Aspirate the old medium from the cells and replace it with the 4'-FU-containing labeling medium.
-
Incubation: Incubate the cells for a specific period (the "pulse"). The labeling time will depend on the research question. For studying rapid changes in transcription, a short pulse of 5-30 minutes may be sufficient. For measuring RNA stability, a longer pulse (e.g., 2-8 hours) followed by a chase with uridine-containing medium may be necessary.
-
Cell Lysis and RNA Extraction:
-
At the end of the labeling period, aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the plate by adding 1 mL of TRIzol reagent per 10 cm2 of culture surface.
-
Scrape the cells and transfer the lysate to an RNase-free microcentrifuge tube.
-
Incubate for 5 minutes at room temperature to ensure complete dissociation of nucleoprotein complexes.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase containing the RNA to a new RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. The RNA is now ready for downstream applications.
Protocol 2: Biotinylation and Enrichment of 4'-FU-labeled RNA
This protocol allows for the specific capture of newly synthesized RNA.
Materials:
-
4'-FU-labeled total RNA (from Protocol 1)
-
Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)
-
10x Biotinylation buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
Dimethylformamide (DMF)
-
Streptavidin-coated magnetic beads
-
Washing buffers (e.g., high salt, low salt, and no salt buffers)
-
Elution buffer (containing a reducing agent like DTT to cleave the disulfide bond)
Procedure:
-
Biotinylation Reaction:
-
In an RNase-free tube, mix up to 50 µg of 4'-FU-labeled total RNA with 10x Biotinylation buffer.
-
Add Biotin-HPDP dissolved in DMF to a final concentration of 1 mg/mL.
-
Incubate the reaction for 1.5 hours at room temperature with gentle rotation.
-
-
Removal of Unreacted Biotin:
-
Add an equal volume of chloroform to the reaction mixture.
-
Vortex and centrifuge at 16,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA using isopropanol as described in Protocol 1.
-
-
Enrichment of Biotinylated RNA:
-
Resuspend the biotinylated RNA in a suitable binding buffer.
-
Wash the streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Add the biotinylated RNA to the beads and incubate for 30 minutes at room temperature with rotation to allow binding.
-
-
Washing:
-
Place the tube on a magnetic stand to capture the beads.
-
Remove the supernatant (which contains the unlabeled, pre-existing RNA).
-
Wash the beads several times with washing buffers of decreasing salt concentrations to remove non-specifically bound RNA.
-
-
Elution of Labeled RNA:
-
Resuspend the beads in the elution buffer containing a reducing agent (e.g., 100 mM DTT).
-
Incubate for 5-10 minutes at room temperature to release the labeled RNA.
-
Place the tube on the magnetic stand and collect the supernatant containing the purified, newly synthesized RNA.
-
-
RNA Precipitation and Quantification:
-
Precipitate the eluted RNA using ethanol or isopropanol.
-
Resuspend the purified RNA in RNase-free water and quantify its concentration. This enriched RNA can now be used for downstream analyses such as RT-qPCR, microarray, or next-generation sequencing.
-
Mandatory Visualization
Caption: Experimental workflow for metabolic labeling and analysis of newly synthesized RNA using this compound.
Caption: Proposed p53-dependent signaling pathway activated by fluoropyrimidine analogs like this compound in cancer cells.
Discussion and Applications in Cancer Research
The ability to isolate and analyze newly transcribed RNA provides a powerful lens through which to view the dynamic landscape of gene expression in cancer cells.
-
Studying Transcription Dynamics: By performing pulse-chase experiments with 4'-FU, researchers can determine the synthesis and degradation rates of specific transcripts. This is crucial for understanding how cancer cells regulate gene expression to promote proliferation, survival, and metastasis.
-
Mechanism of Action of Anti-cancer Drugs: 4'-FU labeling can be used to assess how different therapeutic agents affect RNA metabolism. For example, one could investigate whether a drug inhibits transcription globally or affects the stability of specific oncogenic or tumor-suppressor mRNAs.
-
RNA-Binding Protein (RBP) Interactions: The incorporation of 4'-FU into RNA may alter its interaction with RBPs, which are critical regulators of post-transcriptional gene expression and are often dysregulated in cancer.[8][9][10] Techniques such as photoactivatable-ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP) could potentially be adapted to identify the proteins that bind to 4'-FU-containing RNAs.
-
Investigating Non-coding RNA Metabolism: The metabolism of non-coding RNAs, such as microRNAs and long non-coding RNAs, which play significant roles in tumorigenesis, can also be studied using 4'-FU labeling.
Signaling Pathways and this compound
The incorporation of fluorinated pyrimidines into cellular nucleic acids can induce a stress response, often involving the p53 tumor suppressor pathway.[2][3][11][12] While the specific signaling cascades activated by 4'-FU are still under investigation, it is plausible that, similar to 5-FU, it can trigger p53-dependent and -independent apoptosis and cell cycle arrest. The diagram above illustrates a potential p53-dependent pathway where the stress caused by 4'-FU incorporation leads to the stabilization and activation of p53. Activated p53 can then transcriptionally upregulate target genes such as p21 (CDKN1A), leading to cell cycle arrest, and Bax, which promotes apoptosis.
Conclusion
This compound is a promising tool for dissecting the complexities of RNA metabolism in cancer. The protocols and information provided here serve as a guide for researchers to design and implement experiments that can yield valuable insights into the dynamic regulation of gene expression in cancer cells. As with any metabolic labeling agent, careful optimization of concentration and labeling time is essential to ensure robust data while minimizing cellular toxicity. The continued exploration of 4'-FU and similar analogs will undoubtedly contribute to a deeper understanding of cancer biology and aid in the development of novel therapeutic strategies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. 5-fluorouracil mediates apoptosis and G1/S arrest in laryngeal squamous cell carcinoma via a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of p53 Gene Expression and Synergistic Antiproliferative Effects of 5-Fluorouracil and β-escin on MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 8. The role of RNA binding proteins in cancer biology: A focus on FMRP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-Binding Proteins in Cancer: Functional and Therapeutic Perspectives [mdpi.com]
- 10. RNA-binding proteins modulate drug sensitivity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p53 signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in 4'-Fluorouridine detection assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4'-Fluorouridine (4'-FU) in metabolic labeling and detection of newly transcribed RNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4'-FU) and how is it used for RNA labeling?
This compound is a ribonucleoside analog that can be introduced to cell cultures to be metabolically incorporated into newly synthesized RNA. The fluorine modification allows for subsequent detection, often through a bioorthogonal chemical reaction known as "click chemistry." This enables researchers to specifically label and analyze nascent RNA, providing insights into RNA synthesis, processing, and decay.
Q2: What is the general workflow for a 4'-FU detection assay?
The typical workflow involves three main stages:
-
Labeling: Incubating cells with this compound to allow for its incorporation into newly transcribed RNA.
-
Fixation and Permeabilization: Preparing the cells for the detection step by fixing them to preserve cellular structures and permeabilizing the cell membranes to allow entry of detection reagents.
-
Detection (Click Chemistry): Reacting the incorporated 4'-FU with a fluorescently-labeled azide (B81097) molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The resulting fluorescent signal can then be visualized and quantified using microscopy or flow cytometry.
Troubleshooting Guide: Low Signal or No Signal
A common issue encountered in 4'-FU detection assays is a weak or absent fluorescent signal. The following sections provide potential causes and solutions for this problem, categorized by the experimental stage.
Section 1: 4'-FU Labeling Step
Issue: Insufficient incorporation of this compound into nascent RNA.
| Potential Cause | Suggested Solution |
| Suboptimal 4'-FU Concentration | Titrate the concentration of 4'-FU to determine the optimal level for your specific cell type. Higher concentrations may be necessary for some cells, but be mindful of potential cytotoxicity. |
| Inadequate Labeling Time | Increase the incubation time to allow for more substantial incorporation of 4'-FU into the RNA. A time-course experiment can help identify the ideal labeling duration. |
| Low Cellular Uptake | Ensure cells are healthy and metabolically active. Some cell types may have lower transporter expression for uridine (B1682114) analogs.[1] |
| Cytotoxicity of 4'-FU | High concentrations of 4'-FU can be cytotoxic, leading to reduced transcription and, consequently, lower incorporation.[2] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your cells. |
| Low Transcription Rate | The experimental conditions (e.g., cell confluence, serum starvation) may be suppressing overall transcription. Ensure your cells are in an active growth phase. |
Section 2: Cell Fixation and Permeabilization
Issue: The fixation and/or permeabilization process is compromising the RNA or hindering the click reaction.
| Potential Cause | Suggested Solution |
| RNA Degradation | Prolonged time between fixation and the click labeling reaction can lead to RNA degradation.[3] Proceed to the click reaction immediately after fixation and permeabilization.[3] Use RNase inhibitors during cell lysis and subsequent steps if performing biochemical analysis. |
| Inappropriate Fixative | The choice of fixative can impact signal intensity. Formaldehyde-based fixatives are generally recommended. Ensure the fixative is fresh, as old formaldehyde (B43269) can increase autofluorescence.[4] |
| Insufficient Permeabilization | Inadequate permeabilization will prevent the click chemistry reagents from reaching the incorporated 4'-FU within the cell. Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100 or saponin).[5][6] |
| Over-permeabilization | Harsh permeabilization can lead to the loss of cellular components, including labeled RNA. Use a milder detergent or reduce the incubation time. |
Section 3: Detection (Click Chemistry) Step
Issue: The click chemistry reaction is inefficient, leading to poor fluorescent labeling.
| Potential Cause | Suggested Solution |
| Inactive Copper(I) Catalyst | The click reaction requires copper in the +1 oxidation state.[7] Prepare the copper sulfate (B86663) and reducing agent (e.g., sodium ascorbate) solutions fresh.[8] The use of a Cu(I)-chelating ligand like THPTA or TBTA can protect the catalyst from oxidation and improve reaction efficiency.[9][10][11] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the fluorescent azide, copper sulfate, and reducing agent to find the optimal ratio for your experiment. |
| Incorrect Reaction Buffer pH | The click reaction is generally robust across a range of pH values (typically pH 4-11), but it's crucial to ensure your buffer is within this range.[12] |
| Fluorescence Quenching | High concentrations of the fluorescent dye or interactions with other molecules can lead to self-quenching of the signal.[13][14][15] Ensure adequate washing steps to remove unbound fluorophores. Consider using a mounting medium with antifade reagents.[16] |
| Photobleaching | Excessive exposure to the excitation light source during imaging can cause the fluorophore to lose its fluorescence. Minimize light exposure and use appropriate microscope settings.[16][17] |
| High Background Fluorescence | Autofluorescence from the cells or non-specific binding of the fluorescent azide can obscure a weak signal.[16] Include a no-4'-FU control to assess the level of background. Optimize washing and blocking steps. |
Experimental Protocols
General Protocol for 4'-FU Labeling and Detection via Click Chemistry
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency at the time of the experiment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add 4'-FU to the cell culture medium at the desired final concentration (e.g., 100 µM - 1 mM, requires optimization).
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[18]
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical cocktail includes:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA) is highly recommended.
-
-
Wash the permeabilized cells twice with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips with an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Logical Troubleshooting Workflow for Low Signal
Caption: A flowchart outlining the systematic troubleshooting process for low signal issues.
Experimental Workflow for 4'-FU Detection
Caption: The sequential steps involved in a typical this compound labeling and detection experiment.
Core Principle of Click Chemistry Detection
Caption: The fundamental reaction of copper-catalyzed click chemistry for labeling 4'-FU.
References
- 1. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNAscope Troubleshooting Guide and FAQ | Troubleshooting [acdbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Influence of Fixation and Permeabilization on the Mass Density of Single Cells: A Surface Plasmon Resonance Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. Fluorescence quenching and dequenching analysis of RNA interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dual-colour imaging of RNAs using quencher- and fluorophore-binding aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is fluorescence quenching [biosyn.com]
- 16. biotium.com [biotium.com]
- 17. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 18. researchgate.net [researchgate.net]
How to optimize 4'-Fluorouridine concentration for different cell types
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing 4'-Fluorouridine concentration for different cell types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a ribonucleoside analog that functions as an antiviral agent.[1][2] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[1] After being incorporated into the nascent viral RNA strand, it causes delayed chain termination, effectively stalling viral replication.[3][4] This mechanism is distinct from other nucleoside analogs like molnupiravir, which induces viral error catastrophe.[3]
Q2: Against which types of viruses is this compound effective?
A2: this compound has demonstrated broad-spectrum activity against a variety of RNA viruses.[2][4] It has shown potent inhibition of respiratory syncytial virus (RSV), SARS-CoV-2 and its variants of concern, influenza viruses, and multiple enteroviruses.[2][5][6]
Q3: What is a typical starting concentration for in vitro experiments?
A3: Based on published data, a starting concentration in the low micromolar range is recommended. For example, against various SARS-CoV-2 isolates, the half-maximal effective concentration (EC50) values are reported to be in the range of 0.2 to 0.6 µM.[2] For enteroviruses, EC50 values have been observed between 0.43 to 1.08 µM.[6] However, the optimal concentration is highly dependent on the specific cell type and virus being studied. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q4: How cytotoxic is this compound to mammalian cells?
A4: this compound generally exhibits low cytotoxicity in various cell lines, resulting in a high selectivity index (the ratio of cytotoxic concentration to effective concentration). For instance, the half-maximal cytotoxic concentration (CC50) has been reported to be greater than 100 µM in RD and Vero cells and greater than 2,000 µM in U-2 OS cells.[6][7] In HEp-2, MDCK, BHK-T7, and BEAS-2B cell lines, studies have also shown low impact on cell metabolism.[2]
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Ensure cells are in the logarithmic growth phase and have a consistent, low passage number. Avoid using cells that have been over-passaged. Cell confluency should be optimized and consistent across experiments, ideally between 30-80% at the time of treatment.
Issue 2: No significant antiviral effect observed.
-
Possible Cause 1: Suboptimal drug concentration.
-
Solution 1: Perform a dose-response assay to determine the EC50 for your specific virus and cell line. Refer to the detailed experimental protocol below.
-
Possible Cause 2: Incorrect timing of drug administration.
-
Solution 2: The timing of this compound addition can be critical. For many viruses, the antiviral effect is most potent when the compound is added early in the infection cycle.[7] Consider a time-of-addition experiment to determine the optimal window for treatment.
-
Possible Cause 3: Drug degradation.
-
Solution 3: Ensure proper storage of the this compound stock solution. Aliquot the stock to avoid multiple freeze-thaw cycles.
Issue 3: Unexpected cytotoxicity observed.
-
Possible Cause 1: Drug concentration is too high.
-
Solution 1: Perform a cytotoxicity assay (e.g., MTT, CCK-8) to determine the CC50 in your specific cell line. This will help establish a therapeutic window.
-
Possible Cause 2: Cell line is particularly sensitive.
-
Solution 2: Some cell lines may be inherently more sensitive to the compound. It is crucial to establish a baseline cytotoxicity profile for each new cell line used.
-
Possible Cause 3: Contamination of cell culture.
-
Solution 3: Regularly check cell cultures for any signs of contamination (e.g., mycoplasma), as this can affect cell health and response to treatment.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Multiple | SARS-CoV-2 (various lineages) | 0.2 - 0.6 | >10 (in HEp-2) | >16 |
| HAE | RSV | 0.055 | 169 | ≥1877 |
| RD | Enterovirus 71 (EV-A71) | ~0.75 | >100 | >133 |
| Vero | Enterovirus 71 (EV-A71) | Not specified | >100 | Not specified |
| RD / Vero | Various Enteroviruses (CV-A6, A7, A16, B3, EV-A89, EV-D68, Echo 6) | 0.49 - 1.08 | >100 | ≥92 - ≥204 |
| U-2 OS | Chikungunya virus (CHIKV) | 3.89 | >2000 | >514 |
| A549, BHK-21, Vero, Huh-7 | SFTSV, LCMV | Not specified | >500 | Not specified |
Data compiled from multiple sources.[2][6][7][8] The exact values can vary based on experimental conditions.
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a Dose-Response Cytotoxicity Assay (MTT-based)
This protocol provides a framework for determining the cytotoxic effects of this compound on a specific cell line to establish the CC50 value. A similar approach can be used for efficacy studies (EC50) by including a viral infection step.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
In a 96-well plate, seed your cells at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for vehicle control and untreated cells.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations. It is advisable to perform a wide range of concentrations initially (e.g., from 0.1 µM to 500 µM).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[9]
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which are set to 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in a suitable software (like GraphPad Prism) to determine the CC50 value.[8]
-
Visualizations
References
- 1. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 2. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
Common problems and solutions in 4'-Fluorouridine click chemistry reactions
Welcome to the technical support center for 4'-Fluorouridine (4'-FlU) click chemistry applications. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in click chemistry?
This compound is a ribonucleoside analog that can be metabolically incorporated into newly transcribed RNA. While it is recognized as a potent antiviral agent, its application can be extended to metabolic labeling. Once incorporated into RNA, a corresponding alkyne- or azide-modified this compound can be used to attach a variety of molecules, such as fluorescent dyes or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This allows for the visualization, purification, and analysis of newly synthesized RNA.
Q2: I am observing low or no signal from my click reaction. What are the potential causes and solutions?
Low or no signal is a common issue that can stem from problems in either the metabolic labeling or the click reaction step. A systematic approach to troubleshooting is recommended.
-
Problem: Inefficient Metabolic Labeling.
-
Cause: The concentration of this compound may be too low, or the labeling time too short for sufficient incorporation into RNA. High cell density can also limit the uptake of the analog.
-
Solution: Optimize the concentration of this compound and the labeling duration for your specific cell type. It is crucial to determine the optimal conditions to balance efficient labeling with minimal cytotoxicity. Ensure cells are 70-80% confluent at the time of labeling.[1]
-
-
Problem: Inactive Copper Catalyst.
-
Cause: The active catalyst for the click reaction is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution: The most common method to maintain the active Cu(I) state is the in-situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270). It is critical to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time. Degassing the reaction mixture with an inert gas like argon or nitrogen before adding the copper catalyst can also minimize oxidation.
-
-
Problem: Poor Reagent Quality or Concentration.
-
Cause: Impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction. Additionally, very low concentrations of either the azide or alkyne can significantly slow down the reaction rate.
-
Solution: Use high-purity reagents. Optimize the stoichiometry of your reactants; typically, a slight excess of the azide or alkyne probe is used.
-
-
Problem: Inhibitory Components in the Reaction Buffer.
-
Cause: Certain buffer components can interfere with the click reaction. For example, Tris buffers can chelate the copper catalyst, reducing its activity. High concentrations of chloride ions (>0.2 M) can also compete for copper binding.
-
Solution: Use compatible buffers such as phosphate (B84403), HEPES, or MOPS. If you must use a buffer with potentially interfering components, increasing the copper and ligand concentration may help.
-
Q3: I am observing high background signal in my imaging experiment. How can I reduce it?
High background can obscure the specific signal from your labeled RNA.
-
Cause: Non-specific binding of the copper catalyst or the fluorescent probe to cellular components.
-
Solution: Thorough washing steps after the click reaction are crucial. Including a chelating agent like EDTA in the final washes can help remove residual copper ions. Using fluorogenic probes, which only become fluorescent upon successful click reaction, can also significantly reduce background from unreacted probes.[2][3]
-
-
Cause: Using an excessive concentration of the fluorescent probe.
-
Solution: Titrate the concentration of your fluorescent azide or alkyne to find the lowest effective concentration that still provides a good signal-to-noise ratio.
-
Troubleshooting Guides
Low Reaction Yield
A low yield of the final clicked product is a frequent challenge. The following guide provides a systematic approach to identifying and resolving the issue.
Click to expand troubleshooting steps for low yield.
1. Verify Incorporation of this compound into RNA:
-
Method: Before proceeding with the click reaction, confirm the successful metabolic labeling of your RNA. This can be done by dot blot analysis using an antibody that recognizes the modified nucleoside or by more advanced techniques like mass spectrometry.
-
Action: If incorporation is low, optimize labeling conditions (concentration of 4'-FlU, incubation time).
2. Check the Quality and Integrity of Your RNA:
-
Method: Run an aliquot of your isolated RNA on a denaturing agarose (B213101) gel or use a Bioanalyzer to check for degradation.
-
Action: If the RNA is degraded, repeat the RNA isolation procedure, ensuring the use of RNase-free reagents and techniques.
3. Optimize the Click Reaction Conditions:
-
Catalyst and Ligand: The choice of copper source and ligand is critical. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a commonly used water-soluble ligand that stabilizes the Cu(I) catalyst and accelerates the reaction.
-
Action: Vary the concentrations of CuSO₄ and sodium ascorbate. A typical starting point is 0.1 mM CuSO₄ and 5 mM sodium ascorbate. Also, optimize the ligand-to-copper ratio, often recommended to be 5:1.[4]
-
Solvent: For reactions with purified RNA, ensure the solvent is compatible. For in-cell reactions, ensure the reaction buffer is at an appropriate pH (typically around 7).
-
Action: If solubility of the alkyne or azide probe is an issue, a co-solvent like DMSO (up to 10%) can be added.
4. Investigate Potential Side Reactions:
-
Cause: Oxidative homocoupling of the alkyne (Glaser coupling) is a common side reaction that consumes the starting material.
-
Solution: Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to keep the copper in the Cu(I) state.
Quantitative Data Summary
Optimizing the click reaction often involves screening different components. The following tables provide representative data for optimizing a generic CuAAC reaction, which can be adapted for this compound systems.
Table 1: Effect of Copper Source on Reaction Yield
| Copper Source (0.1 mM) | Reducing Agent (5 mM) | Ligand (0.5 mM) | Relative Yield (%) |
| CuSO₄ | Sodium Ascorbate | THPTA | 100 |
| Cu(OAc)₂ | Sodium Ascorbate | THPTA | 95 |
| CuBr | None | THPTA | 60 |
This table illustrates that the in-situ reduction of Cu(II) salts like CuSO₄ often provides the highest yields in aqueous conditions suitable for biological samples.
Table 2: Optimization of Ligand-to-Copper Ratio
| CuSO₄ (mM) | THPTA (mM) | Ligand:Cu Ratio | Relative Yield (%) |
| 0.1 | 0.1 | 1:1 | 75 |
| 0.1 | 0.25 | 2.5:1 | 90 |
| 0.1 | 0.5 | 5:1 | 100 |
| 0.1 | 1.0 | 10:1 | 98 |
This table demonstrates that a 5:1 ligand-to-copper ratio is often optimal for protecting the catalyst and maximizing the reaction rate.[4]
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
This protocol is adapted from established methods for 4-thiouridine (B1664626) labeling.[1][5][6][7]
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of labeling.
-
Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS). Add the this compound stock solution to the cell culture medium to the desired final concentration (e.g., 100-200 µM, requires optimization).
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours). This step also requires optimization based on the cell type and experimental goals.
-
Harvesting and RNA Isolation: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a reagent like TRIzol and proceed with total RNA extraction according to the manufacturer's protocol. Ensure all steps are performed using RNase-free techniques to maintain RNA integrity.
Protocol 2: Click Chemistry Reaction on this compound-Labeled RNA
This protocol is for a typical CuAAC reaction in solution with purified RNA.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne- or azide-functionalized probe (e.g., a fluorescent dye) in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 100 mM stock solution of a copper-chelating ligand (e.g., THPTA) in nuclease-free water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound-labeled RNA (e.g., 1-10 µg) and the alkyne/azide probe (e.g., 2-10 equivalents relative to the estimated amount of incorporated 4'-FlU) in a compatible buffer (e.g., phosphate buffer).
-
Prepare a catalyst premix by combining the CuSO₄ and THPTA stock solutions.
-
Add the catalyst premix to the RNA/probe mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-2 hours. Gentle mixing is recommended.
-
Purify the labeled RNA from excess reagents using methods such as ethanol (B145695) precipitation or spin column purification.[8]
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound metabolic labeling and click chemistry.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low-yield 4'-FlU click reactions.
Signaling Pathway (Chemical Reaction)
Caption: Key components of the this compound CuAAC click chemistry reaction.
References
- 1. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 2. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorogenic "click" reaction for labeling and detection of DNA in proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: 4'-Fluorouridine (4'-FU) Labeling Experiments
Welcome to the technical support center for 4'-Fluorouridine (4'-FU) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing background noise and troubleshooting common issues encountered during the metabolic labeling of RNA with 4'-FU.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound (4'-FU) labeling experiments?
A1: High background noise in 4'-FU labeling experiments can originate from several stages of the workflow:
-
Non-specific binding of labeled RNA: 4'-FU-labeled RNA may non-specifically adhere to purification beads (e.g., streptavidin) or other surfaces.
-
Inefficient washing steps: Inadequate washing after the pull-down of labeled RNA can leave behind unlabeled RNA and other contaminants.
-
Suboptimal click chemistry conditions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions used to attach biotin (B1667282) or a fluorophore to the 4'-FU can lead to non-specific labeling of biomolecules other than the target RNA if not properly optimized.[1]
-
Reagent impurities: Contaminants in the 4'-FU, azide (B81097)/alkyne probes, or other reagents can contribute to background signals.
-
Cellular stress and off-target effects: High concentrations of 4'-FU or prolonged exposure can induce cellular stress, potentially leading to artifacts that manifest as background. For the related compound 4-thiouridine (B1664626) (4sU), elevated concentrations have been shown to inhibit rRNA synthesis and processing.[2][3]
Q2: How can I optimize the concentration of 4'-FU for my experiments?
A2: The optimal concentration of 4'-FU needs to be empirically determined for each cell type and experimental goal to balance efficient labeling with minimal cytotoxicity. A good starting point is to perform a dose-response experiment. Based on protocols for the similar compound 4-thiouridine (4sU), a range of concentrations can be tested.[4]
Recommended 4sU Concentrations for Different Labeling Durations (Adaptable for 4'-FU)
| Labeling Duration | Recommended 4sU Concentration (µM) |
| < 10 minutes | 500 - 1000 |
| 15 - 30 minutes | 500 |
| 60 minutes | 200 - 500 |
| 120 minutes | 100 - 200 |
Data adapted from protocols for 4-thiouridine and should be optimized for this compound.[4]
Q3: Can the click chemistry reaction itself be a source of background? How can I minimize this?
A3: Yes, the click chemistry reaction is a common source of background. To minimize this:
-
Optimize Catalyst Concentration: For copper-catalyzed reactions (CuAAC), use the lowest effective concentration of the copper catalyst. Excess copper can lead to non-specific binding and side reactions.[1][5]
-
Use a Ligand: Incorporate a stabilizing ligand for the copper catalyst, such as TBTA or THPTA. Ligands protect the active Cu(I) state from oxidation and can improve reaction efficiency, allowing for lower copper concentrations.[6]
-
Ensure Reagent Purity: Use high-purity azide and alkyne probes to avoid side reactions from contaminants.
-
Consider Copper-Free Click Chemistry: Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that does not require a copper catalyst, thereby eliminating copper-induced background.
Troubleshooting Guides
Issue 1: High Background in Negative Control Samples (No 4'-FU)
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of reagents to beads | - Pre-block beads with a blocking agent (e.g., BSA, salmon sperm DNA).- Increase the stringency of wash buffers (e.g., higher salt concentration, addition of detergents like Tween-20 or Triton X-100). |
| Contamination of reagents or buffers with nucleases | - Use certified nuclease-free water, reagents, and consumables.- Autoclave all buffers and sterilize equipment properly.[7] |
| Inefficient removal of unbound detection molecules | - Increase the number and duration of wash steps after incubation with streptavidin-conjugates or antibodies. |
Issue 2: Weak Signal from Labeled RNA and High Background
| Potential Cause | Troubleshooting Steps |
| Inefficient incorporation of 4'-FU | - Optimize 4'-FU concentration and labeling time for your specific cell line.[4]- Ensure cells are healthy and in the logarithmic growth phase. |
| Degradation of RNA during the experiment | - Maintain a sterile and RNase-free environment throughout the protocol.[7]- Add RNase inhibitors to lysis and wash buffers. |
| Inefficient click chemistry reaction | - Use fresh catalyst and reducing agent (for CuAAC).- Degas solutions to remove oxygen, which can inactivate the Cu(I) catalyst.[5]- Optimize the ratio of azide to alkyne. |
| Insufficient removal of unlabeled RNA | - Increase the number and stringency of washes after the pull-down step. Consider using a combination of low and high salt wash buffers. |
Experimental Protocols
Protocol 1: Optimizing this compound Labeling Concentration
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of 4'-FU dilutions: Prepare a series of 4'-FU concentrations in culture medium. Based on 4sU protocols, a range from 50 µM to 1000 µM is a reasonable starting point.[4]
-
Labeling: Remove the old medium from the cells and add the medium containing the different concentrations of 4'-FU. Include a no-4'-FU control.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a standard method (e.g., Trypan Blue exclusion, MTT assay) to determine the maximum non-toxic concentration.
-
RNA Extraction and Analysis: Extract total RNA and quantify the incorporation of 4'-FU, if a suitable method is available, or proceed with downstream click chemistry and detection to assess the signal-to-background ratio at each concentration.
Protocol 2: Minimizing Background in Click Chemistry (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified biomolecule (e.g., biotin-alkyne) in DMSO.
-
Prepare a stock solution of CuSO₄ in nuclease-free water.
-
Prepare a stock solution of a copper ligand (e.g., THPTA) in nuclease-free water.
-
Freshly prepare a stock solution of a reducing agent (e.g., sodium ascorbate) in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the 4'-FU labeled RNA with the alkyne-probe in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a catalyst premix by combining the CuSO₄ and THPTA solutions.
-
Add the catalyst premix to the RNA/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Purification: Purify the biotinylated RNA to remove excess reagents. This can be done using RNA purification columns or ethanol (B145695) precipitation.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for efficient fluorescence 3′ end-labeling of native noncoding RNA domains - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce the cytotoxic effects of 4'-Fluorouridine in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of 4'-Fluorouridine (4'-FlU) during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a ribonucleoside analog that functions as a broad-spectrum antiviral agent. Its primary mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp). Following administration, 4'-FlU is converted into its active triphosphate form, 4'-FlU-TP. This active metabolite is then incorporated into the nascent viral RNA chain by the viral RdRp, leading to either the termination of the chain elongation or transcriptional stalling, thereby inhibiting viral replication.[1][2][3][4]
Q2: Is this compound expected to be cytotoxic to host cells?
A2: this compound generally exhibits low cytotoxicity in a variety of cell lines, which contributes to a high selectivity index (the ratio of the cytotoxic concentration to the effective antiviral concentration).[5][6] However, like other nucleoside analogs, it can exert cytotoxic effects at higher concentrations or during long-term exposure. These effects are typically related to the off-target incorporation of its metabolites into host cell RNA and DNA, which can disrupt normal cellular processes.
Q3: What are the common signs of this compound-induced cytotoxicity in cell culture?
A3: Common indicators of cytotoxicity include a reduction in cell proliferation and viability, observable changes in cell morphology (e.g., rounding, detachment), and an increase in markers of apoptosis or cell death. For quantitative assessment, a significant decrease in metabolic activity, as measured by assays like the CCK-8 or MTT assay, is a key indicator.
Troubleshooting Guide: Managing Cytotoxicity in Long-Term Studies
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high cytotoxicity at effective antiviral concentrations. | Cell line hypersensitivity. | - Test a panel of different cell lines to identify one with a better therapeutic window.- Perform a dose-response curve to precisely determine the CC50 for your specific cell line. |
| Prolonged exposure leading to cumulative toxicity. | - Consider intermittent dosing schedules if the experimental design allows.- Implement a "uridine rescue" protocol (see Experimental Protocols section). | |
| Contamination of cell culture. | - Regularly test for mycoplasma and other contaminants. | |
| Gradual increase in cytotoxicity over the course of a long-term experiment. | Depletion of endogenous uridine (B1682114) pools. | - Supplement the culture medium with exogenous uridine. This can help to outcompete the 4'-FlU metabolites for incorporation into host cell RNA, thus reducing toxicity.[7] |
| Selection for a more sensitive cell population. | - Monitor cell population doubling time and morphology closely. | |
| Difficulty in reproducing antiviral efficacy data without inducing cytotoxicity. | Inaccurate determination of EC50 and CC50. | - Carefully perform parallel dose-response experiments for both antiviral efficacy (e.g., plaque reduction assay) and cytotoxicity (e.g., CCK-8 assay) to establish a reliable therapeutic index for your experimental system. |
| Instability of this compound in culture medium. | - Prepare fresh solutions of 4'-FlU for each experiment. |
Quantitative Data Summary
The following table summarizes the 50% cytotoxic concentration (CC50) of this compound in various cell lines as reported in the literature.
| Cell Line | CC50 (µM) | Reference |
| HEp-2 | >500 | [2] |
| MDCK | >500 | [2] |
| BHK-T7 | >500 | [2] |
| BEAS-2B | >500 | [2] |
| Human Airway Epithelial (HAE) cells | 169 | [3][8] |
| U-2 OS | >2000 | [6][9] |
| A549 | >500 | [5] |
| Huh-7 | >500 | [5] |
| Vero | >500 | [5] |
| BHK-21 | >500 | [5] |
Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
This protocol outlines the steps to determine the cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium and add 10 µL of each dilution to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Uridine Rescue Protocol
This protocol is designed to mitigate the cytotoxic effects of this compound by supplementing the culture medium with exogenous uridine.
Materials:
-
This compound
-
Uridine solution (sterile-filtered)
-
Cell culture medium
Procedure:
-
Culture cells in the presence of the desired concentration of this compound.
-
Prepare a stock solution of uridine (e.g., 100 mM in sterile water or PBS).
-
Supplement the cell culture medium with uridine to a final concentration of 10-100 µM. The optimal concentration may need to be determined empirically for your specific cell line and experimental conditions.
-
Change the medium with freshly prepared this compound and uridine at regular intervals (e.g., every 2-3 days) for long-term studies.
-
Monitor cell viability and morphology as described in the CCK-8 assay protocol.
Visualizations
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: Workflow for managing this compound cytotoxicity.
Signaling Pathway of Fluoropyrimidine-Induced Cytotoxicity
Caption: Fluoropyrimidine-induced cytotoxicity and uridine rescue pathway.
References
- 1. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. journals.asm.org [journals.asm.org]
- 6. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uridine reverses the toxicity of 3'-azido-3'-deoxythymidine in normal human granulocyte-macrophage progenitor cells in vitro without impairment of antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.asm.org [journals.asm.org]
Improving the efficiency of 4'-Fluorouridine incorporation into RNA
Welcome to the technical support center for the efficient incorporation of 4'-Fluorouridine (4'-FlU) into RNA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4'-FlU) and why is it used in RNA synthesis?
A1: this compound is a ribonucleoside analog of uridine (B1682114) that contains a fluorine atom at the 4' position of the ribose sugar. When its 5'-triphosphate form (4'-FlU-TP) is incorporated into an RNA strand, it can act as a chain terminator for certain viral RNA-dependent RNA polymerases (RdRPs).[1][2] This property makes it a potent broad-spectrum antiviral agent against a variety of RNA viruses, including Respiratory Syncytial Virus (RSV), SARS-CoV-2, and influenza viruses.[3][4] In a research context, incorporating 4'-FlU allows for the study of RNA structure and function, and the development of novel RNA-based therapeutics.
Q2: How does 4'-FlU-TP incorporation lead to chain termination?
A2: The antiviral mechanism of 4'-FlU involves its metabolic conversion to the active 5'-triphosphate form (4'-FlU-TP) within cells. Viral RdRPs recognize and incorporate 4'-FlU-TP into the growing viral RNA chain. The presence of the fluorine at the 4' position induces a specific sugar conformation (North-type pucker) that interferes with the translocation of the polymerase or the addition of the next nucleotide.[1] This leads to transcriptional stalling and premature termination of RNA synthesis, thereby inhibiting viral replication.[2][5] The termination can be immediate (as with influenza virus polymerase) or delayed by a few nucleotides depending on the specific polymerase and the surrounding RNA sequence.[4][5]
Q3: Can standard bacteriophage RNA polymerases like T7, SP6, or T3 incorporate 4'-FlU-TP?
A3: While most detailed studies focus on viral RdRPs, bacteriophage RNA polymerases like T7 are known to be capable of incorporating a variety of modified nucleotides. While direct, extensive studies comparing the efficiency of 4'-FlU-TP incorporation by T7, SP6, and T3 polymerases are not widely published, T7 RNA polymerase has been shown to efficiently incorporate other modified nucleotides.[3] It is reasonable to expect that these polymerases can utilize 4'-FlU-TP, but the efficiency may be lower than that for the natural UTP, requiring optimization of the in vitro transcription (IVT) reaction conditions.
Q4: What is the stability of this compound and its triphosphate form?
A4: this compound has been shown to have poor chemical stability in aqueous solutions, particularly in acidic buffers, where it can degrade over time.[1] Ester prodrugs have been developed to improve its stability for in vivo applications.[1][] While specific data on 4'-FlU-TP stability is limited, it is crucial to handle the nucleotide with care. It should be stored at -80°C in a pH-neutral buffer and subjected to minimal freeze-thaw cycles. For IVT reactions, prepare fresh dilutions and use them promptly.
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro transcription (IVT) of RNA containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No RNA Yield | 1. Suboptimal 4'-FlU-TP:UTP Ratio: Viral polymerases show a lower affinity for 4'-FlU-TP compared to UTP.[4][5] The same may be true for IVT polymerases. | Increase the molar ratio of 4'-FlU-TP relative to UTP. Start with a 2:1 ratio of 4'-FlU-TP:UTP and titrate upwards. A full substitution of UTP with 4'-FlU-TP might be possible but could significantly lower the yield. |
| 2. Inactive RNA Polymerase: The polymerase may be sensitive to the modified nucleotide or may have lost activity due to improper storage. | Use a fresh aliquot of high-quality T7, SP6, or T3 RNA polymerase. Always run a positive control reaction with only the four standard NTPs to confirm polymerase activity. | |
| 3. RNase Contamination: RNases can degrade the newly synthesized RNA. | Maintain a strict RNase-free environment. Use RNase-free reagents, barrier tips, and dedicated equipment. Work quickly and on ice. | |
| 4. Impure DNA Template: Contaminants like salts or ethanol (B145695) from plasmid purification can inhibit transcription. | Purify the linearized DNA template using a reliable column-based kit or phenol:chloroform extraction followed by ethanol precipitation. Ensure the template is fully resuspended in nuclease-free water. | |
| RNA Transcript is Shorter than Expected (Incomplete Transcription) | 1. Premature Termination: High concentrations of 4'-FlU-TP or specific sequence contexts might enhance premature termination by the IVT polymerase. | Decrease the total concentration of 4'-FlU-TP in the reaction. If a specific region is prone to termination, consider lowering the reaction temperature from 37°C to 30°C to slow down the polymerase and potentially increase read-through. |
| 2. Low NTP Concentration: Insufficient concentration of any of the four NTPs (including 4'-FlU-TP) can lead to stalling. | Ensure the final concentration of each NTP is adequate. For demanding reactions, this can be up to 5-10 mM each. | |
| 3. GC-Rich Template: Difficulties in transcribing through GC-rich regions can cause premature termination. | Lower the incubation temperature. Consider adding reaction enhancers like betaine (B1666868) to the IVT mix. | |
| RNA Transcript is Longer than Expected | 1. Incomplete Plasmid Linearization: The polymerase may read through the entire circular plasmid if it is not fully digested. | Confirm complete linearization of the template DNA by running an aliquot on an agarose (B213101) gel alongside the uncut plasmid. |
| 2. Template 3' Overhangs: Restriction enzymes that create 3' overhangs can cause the polymerase to initiate transcription on the complementary strand, leading to longer products. | Use a restriction enzyme that generates blunt ends or 5' overhangs. | |
| Difficulty Purifying 4'-FlU-Containing RNA | 1. Co-precipitation with Unincorporated NTPs: Excess nucleotides can interfere with downstream applications. | Use a robust purification method. Lithium chloride (LiCl) precipitation is effective at removing unincorporated NTPs. Alternatively, use silica-based spin columns designed for RNA purification. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: Antiviral Activity and Polymerase Inhibition of this compound
| Virus/Enzyme | Assay Type | Metric | Value | Reference |
| SARS-CoV-2 | Cell-based | EC₅₀ | 0.2 - 0.6 µM | [2][4] |
| Respiratory Syncytial Virus (RSV) | Cell-based | EC₅₀ | ~0.09 µM (in HAE cells) | [5] |
| Hepatitis C Virus (HCV) NS5B Polymerase | In vitro | IC₅₀ | 2 µM | [7] |
| Influenza A Virus (IAV) Polymerase | In vitro | Affinity Comparison | ~4-fold higher affinity for UTP over 4'-FlU-TP | [4] |
| RSV RdRP | In vitro | Affinity Comparison | Moderate reduction in affinity for 4'-FlU-TP vs. UTP | [5] |
Table 2: General Optimization Parameters for In Vitro Transcription
| Parameter | Typical Range | Key Consideration | Reference |
| Mg²⁺ Concentration | 20 - 75 mM | The ratio of Mg²⁺ to total NTPs is critical. An optimal ratio is often between 1.2:1 and 2:1. | [8][9] |
| NTP Concentration (each) | 2 - 10 mM | Higher concentrations can increase yield but may also increase the likelihood of byproducts. | [8] |
| T7 RNA Polymerase | 50 - 100 U per 100 µL reaction | Lowering polymerase concentration can reduce yield. | [8] |
| Incubation Temperature | 30 - 37 °C | 37°C is standard, but lower temperatures may help with difficult templates. | [10] |
| Incubation Time | 2 - 6 hours | Longer times can increase yield but may also lead to product degradation if RNases are present. | [8] |
Experimental Protocols
Protocol 1: General In Vitro Transcription for this compound Incorporation
This protocol provides a starting point for incorporating 4'-FlU-TP into RNA using T7 RNA polymerase. Optimization will be required based on the specific template and desired level of incorporation.
Materials:
-
Linearized plasmid DNA template (1 µg) with a T7 promoter
-
T7 RNA Polymerase (e.g., 50 units)
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor (e.g., 40 units)
-
100 mM ATP solution, RNase-free
-
100 mM GTP solution, RNase-free
-
100 mM CTP solution, RNase-free
-
100 mM UTP solution, RNase-free
-
100 mM this compound-5'-triphosphate (4'-FlU-TP) solution, RNase-free
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, combine the following in a nuclease-free microcentrifuge tube in the order listed:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL of 10X Transcription Buffer
-
Linearized DNA template (1 µg)
-
ATP, GTP, CTP to a final concentration of 5 mM each
-
UTP and 4'-FlU-TP to desired final concentrations (e.g., for a 2.5 mM UTP and 5 mM 4'-FlU-TP final concentration)
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the RNA using a column-based kit or LiCl precipitation.
-
LiCl Precipitation: Add 0.5 volumes of 7.5 M LiCl, mix, and incubate at -20°C for at least 30 minutes. Centrifuge at >12,000 x g for 15 minutes at 4°C. Carefully discard the supernatant, wash the pellet with cold 70% ethanol, and resuspend in nuclease-free water.
-
-
Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using denaturing agarose or polyacrylamide gel electrophoresis.
Visualizations
Caption: Experimental workflow for the synthesis of 4'-FlU-containing RNA.
Caption: Troubleshooting logic for 4'-FlU in vitro transcription experiments.
References
- 1. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00268C [pubs.rsc.org]
- 2. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 3. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. f1000research-files.f1000.com [f1000research-files.f1000.com]
Technical Support Center: 4'-Fluorouridine (4'-FU) Pull-Down and Enrichment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 4'-Fluorouridine (4'-FU) for metabolic labeling and enrichment of newly transcribed RNA.
Experimental Workflow Overview
The this compound (4'-FU) pull-down and enrichment procedure involves a multi-step process to isolate and analyze newly synthesized RNA. The workflow begins with the introduction of 4'-FU, a uridine (B1682114) analog, to cells, where it is incorporated into elongating RNA transcripts by RNA polymerases. Following this metabolic labeling, the total RNA is extracted. The incorporated 4'-FU molecules then serve as a handle for biotinylation, most commonly through a thiol-reactive chemistry targeting a related analog, 5-Fluoro-4'-thiouridine, or potentially through click chemistry if an alkyne-modified version of 4'-FU is used. The resulting biotinylated RNA is then selectively captured and enriched using streptavidin-coated magnetic beads. Finally, the enriched RNA is eluted from the beads and can be used for various downstream applications, such as RT-qPCR, RNA sequencing, or microarray analysis.
Optimizing 4'-Fluorouridine (4sU) Pulse-Labeling: A Technical Support Guide
Welcome to the technical support center for 4'-Fluorouridine (4sU) pulse-labeling. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their 4sU-labeling experiments for accurate analysis of nascent RNA.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing 4sU pulse-labeling incubation time?
The main objective is to achieve sufficient incorporation of 4sU into newly transcribed RNA for downstream applications (e.g., RNA-seq, qRT-PCR) while minimizing off-target effects.[1] Shorter incubation times are often used to capture a snapshot of transcription rates, while longer times may be employed for studying RNA decay.[1][2] However, prolonged exposure to high concentrations of 4sU can be cytotoxic and may interfere with cellular processes like rRNA processing.[3][4]
Q2: What are the typical starting concentrations and incubation times for 4sU labeling?
Starting conditions are highly dependent on the cell type and the specific research question.[1][5] However, a common starting point is a 4sU concentration of 100-500 µM for a pulse duration of 10-60 minutes.[6][7][8] For sensitive cell lines or to minimize cellular stress, lower concentrations (≤ 10 µM) may be necessary, potentially requiring longer incubation times to achieve sufficient labeling.[4]
Q3: How do I determine the optimal 4sU concentration and incubation time for my specific cell type?
The ideal conditions must be determined empirically for each cell line and experimental setup.[5] A time-course and dose-response experiment is recommended. This involves treating cells with a range of 4sU concentrations for different durations and assessing both the efficiency of 4sU incorporation and potential cytotoxicity.
Q4: What are the signs of 4sU-induced cytotoxicity or cellular stress?
High concentrations of 4sU, especially over extended periods, can lead to several adverse effects, including:
-
Reduced cell proliferation.[4]
-
Inhibition of rRNA synthesis and processing, which can trigger a nucleolar stress response.[4]
-
Induction of the tumor suppressor p53.[4]
-
Global reduction in transcriptional activity.[3]
It is crucial to include controls to monitor cell viability and proliferation during optimization experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4sU-labeled RNA | Insufficient 4sU concentration or incubation time. | Increase the 4sU concentration or extend the pulse duration.[5] Be mindful of potential cytotoxicity with higher concentrations and longer times.[3][4] |
| Low cell number. | Start with a sufficient number of cells. Some protocols recommend pooling multiple plates to obtain enough total RNA.[6] | |
| Inefficient biotinylation or pulldown. | Ensure the biotinylation reagent (e.g., Biotin-HPDP) is fresh and properly dissolved. Optimize the biotinylation reaction conditions, such as temperature and incubation time.[2] | |
| High background (unlabeled RNA in the pulldown) | Incomplete removal of unbound biotin. | Perform thorough washes after the biotinylation step, such as chloroform/isoamylalcohol extractions.[2] |
| Non-specific binding to streptavidin beads. | Use high-quality streptavidin beads and ensure stringent washing steps during the pulldown procedure. | |
| Evidence of cellular stress or cytotoxicity | 4sU concentration is too high. | Reduce the 4sU concentration. For some applications, concentrations as low as 10 µM can be effective.[4] |
| Incubation time is too long. | Shorten the pulse duration. For measuring transcription rates, very short pulses are often sufficient.[5] | |
| Variability between replicates | Inconsistent cell density or handling. | Aim for consistent cell confluency (e.g., 70-80%) across all samples.[5][7] Staggering sample processing can help maintain consistent handling.[7] |
| Degradation of 4sU stock solution. | 4sU is light-sensitive.[5] Aliquot the stock solution and protect it from light. Thaw aliquots only once before use.[1] |
Quantitative Data Summary
The following tables summarize typical experimental parameters for 4sU pulse-labeling from various studies. These should be used as a starting point for optimization.
Table 1: Recommended 4sU Concentrations and Incubation Times for Different Cell Types
| Cell Type | 4sU Concentration (µM) | Incubation Time | Reference |
| Mouse Embryonic Stem Cells (mESCs) | 200 | 15 min | [5] |
| Dendritic Cells (DCs) | Not Specified | 45 min | [2] |
| Human U2OS, HeLa, H1299 cells | 50 - 100 | 6 hours (for rRNA inhibition study) | [4] |
| General Mammalian Cells | 500 | 10 min | [6] |
| General Mammalian Cells | 500 | 45 min | [8] |
Table 2: Biotinylation Reaction Components
| Component | Concentration/Amount | Reference |
| Total RNA | 20 - 100 µg | [2][5] |
| Biotin-HPDP | 0.2 - 1 mg/mL | [2][5] |
| Labeling Buffer | 10 mM Tris pH 7.4, 1 mM EDTA | [2] |
| Incubation | 1.5 - 2 hours at room temperature | [1][2] |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Optimization
This protocol is designed to identify the optimal 4sU concentration and incubation time for your specific cell line.
-
Cell Seeding: Plate your cells at a consistent density across multiple wells or plates to ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of labeling.[5]
-
4sU Preparation: Prepare a stock solution of 4sU (e.g., 500 mM in DMSO). Protect from light.[5]
-
Labeling:
-
For the dose-response, treat cells with a range of 4sU concentrations (e.g., 10, 50, 100, 200, 500 µM) for a fixed time (e.g., 30 minutes).
-
For the time-course, treat cells with a fixed 4sU concentration (e.g., 200 µM) for various durations (e.g., 5, 15, 30, 60, 120 minutes).
-
Include an untreated control for each time point and concentration.
-
-
Cell Viability Assay: At the end of the incubation period, assess cell viability using a standard method (e.g., Trypan Blue exclusion, MTT assay).
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction).
-
4sU Incorporation Analysis:
-
Dot Blot: A simple method to visualize 4sU incorporation. Spot serial dilutions of the isolated RNA onto a membrane, crosslink, and detect the biotinylated 4sU using streptavidin-HRP.[5]
-
qRT-PCR: Biotinylate the 4sU-labeled RNA, perform a streptavidin pulldown, and then quantify the abundance of a known housekeeping gene and a gene of interest in the labeled fraction.
-
-
Data Analysis: Determine the conditions that provide a robust signal for 4sU incorporation without significantly impacting cell viability.
Protocol 2: Standard 4sU Pulse-Labeling and Biotinylation
This protocol outlines a general procedure for labeling and isolating nascent RNA.
-
4sU Labeling: Incubate cells with the optimized 4sU concentration and for the desired duration in a humidified incubator at 37°C with 5% CO2.[5]
-
Cell Lysis: After the pulse, aspirate the media and immediately lyse the cells by adding TRIzol reagent directly to the plate to preserve the nascent RNA.[1]
-
Total RNA Extraction: Proceed with total RNA isolation according to the TRIzol manufacturer's protocol.
-
Biotinylation of 4sU-labeled RNA:
-
In an RNase-free tube, combine 20-100 µg of total RNA with labeling buffer (10 mM Tris pH 7.4, 1 mM EDTA).[2]
-
Add Biotin-HPDP (dissolved in DMF) to a final concentration of 0.2 mg/mL.[2] Mix immediately to prevent precipitation.[5]
-
Incubate for 1.5-2 hours at room temperature with rotation, protected from light.[1][2]
-
-
Purification of Biotinylated RNA:
-
Remove unbound Biotin-HPDP by performing a chloroform/isoamylalcohol (24:1) extraction.[2]
-
Precipitate the RNA using 1/10 volume of 5M NaCl and an equal volume of isopropanol.[2]
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the RNA.[2]
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.
-
-
Streptavidin Pulldown:
-
Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the labeled transcripts.
-
Perform stringent washes to remove non-specifically bound RNA.
-
Elute the 4sU-labeled RNA from the beads for downstream analysis.
-
Visualizations
Caption: Workflow for 4sU pulse-labeling and enrichment of nascent RNA.
Caption: Troubleshooting logic for low yield in 4sU pulse-labeling experiments.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 8. Nascent RNA 4sU labelling and enrichment [protocols.io]
How to prevent the degradation of 4'-Fluorouridine-labeled RNA samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4'-Fluorouridine (4'-FlU)-labeled RNA samples. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your labeled RNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4'-FlU) and how does it get incorporated into RNA?
This compound is a ribonucleoside analog that can be taken up by cells and subsequently phosphorylated to this compound triphosphate (4'-FlU-TP). Cellular RNA polymerases can then incorporate 4'-FlU-TP into newly transcribed RNA in place of uridine (B1682114) triphosphate (UTP). This metabolic labeling allows for the specific isolation and analysis of nascent RNA transcripts.
Q2: How stable is the this compound nucleoside itself?
Research has shown that this compound can be chemically unstable, particularly in acidic buffers.[1] Furthermore, its phosphorylated forms, which are the direct precursors for RNA labeling, also exhibit limited stability under certain conditions.
Q3: Does the incorporation of 4'-FlU make the RNA molecule more susceptible to degradation?
While specific studies on the enzymatic degradation rates of 4'-FlU-labeled RNA are not extensively documented, the primary concern for sample integrity lies in the ubiquitous presence of RNases and the inherent chemical instability of RNA. The introduction of a modified nucleotide could potentially alter the RNA structure, but adherence to strict RNase-free handling techniques remains the most critical factor in preventing degradation.
Q4: What are the most critical steps in an experimental workflow to prevent degradation of 4'-FlU-labeled RNA?
The most critical steps are:
-
Cell Lysis: Rapid and complete inactivation of endogenous RNases using potent chaotropic agents like TRIzol is crucial at the point of cell harvest.
-
RNA Purification: Performing purification steps in a dedicated RNase-free environment with certified reagents minimizes external RNase contamination.
-
Storage: Proper storage of both cell lysates and purified RNA at ultra-low temperatures is essential to halt enzymatic and chemical degradation.
Q5: Can I use protocols for 4-thiouridine (B1664626) (4sU)-labeled RNA for my 4'-FlU experiments?
Yes, protocols established for 4sU-labeling are an excellent starting point for working with 4'-FlU-labeled RNA, as the principles of metabolic labeling and subsequent purification are highly similar.[2] However, it is advisable to optimize labeling concentrations and durations for your specific cell type and experimental goals to balance labeling efficiency with potential cellular perturbations.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of labeled RNA | 1. Inefficient cellular uptake or phosphorylation of 4'-FlU.2. Suboptimal labeling time or concentration.3. Loss of RNA during purification. | 1. Ensure the 4'-FlU stock is not degraded and consider using a prodrug if available to improve uptake.2. Perform a time-course and dose-response experiment to determine the optimal labeling conditions for your cell line.3. Use glycogen (B147801) as a carrier during precipitation steps and ensure all buffers are RNase-free. |
| Smeared bands on a gel, indicating RNA degradation | 1. Incomplete inactivation of endogenous RNases during cell lysis.2. Contamination with RNases from equipment, solutions, or the environment.3. Improper storage of samples. | 1. Ensure complete cell lysis by adding TRIzol directly to the cell culture dish and homogenizing thoroughly.[3]2. Use certified RNase-free tips, tubes, and reagents. Designate a specific workspace for RNA work and clean all surfaces with RNase decontamination solutions.3. Store cell lysates and purified RNA at -80°C. Avoid repeated freeze-thaw cycles.[3] |
| Inconsistent results between replicates | 1. Variability in cell culture conditions or cell density.2. Inconsistent timing of 4'-FlU labeling or cell harvesting.3. Pipetting errors or inconsistent sample handling. | 1. Ensure uniform seeding of cells and consistent growth conditions across all replicates.2. Stagger the handling of samples to ensure precise and consistent labeling and harvesting times for each replicate.[4]3. Use calibrated pipettes and practice consistent, careful handling for all samples. |
Stability of this compound Precursors
The stability of the phosphorylated forms of 4'-FlU is a critical factor to consider in experimental design. The following table summarizes available stability data.
| Compound | Condition | Half-life | Storage Recommendation |
| 4'-Fluoro-uridine, 5'-O-monophosphate | PBS buffer at 37°C | ~18 hours | Store at -20°C for long-term stability.[5] |
| 4'-Fluoro-uridine, 5'-O-triphosphate | PBS buffer at 37°C | ~18 hours | Store at -20°C for long-term stability.[5] |
This data indicates that while the precursors are relatively stable when stored frozen, they have a limited half-life at physiological temperatures. Therefore, it is important to minimize the time between thawing the 4'-FlU stock and its addition to the cell culture medium.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
This protocol is adapted from established methods for 4sU labeling and should be optimized for your specific cell line and experimental needs.
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.
-
Preparation of 4'-FlU Medium:
-
Prepare a stock solution of 4'-FlU in sterile, RNase-free water or DMSO. Store in single-use aliquots at -20°C or -80°C.
-
Immediately before use, thaw a single aliquot and dilute it in pre-warmed cell culture medium to the desired final concentration (e.g., 50-200 µM).
-
-
Labeling:
-
Aspirate the old medium from the cells.
-
Add the 4'-FlU-containing medium to the cells.
-
Incubate for the desired labeling period (e.g., 15-60 minutes) under standard cell culture conditions.
-
-
Cell Lysis:
-
Promptly at the end of the labeling period, aspirate the labeling medium.
-
Add TRIzol reagent directly to the plate (e.g., 1 mL for a 10 cm dish).
-
Pipette the lysate up and down to ensure complete cell lysis and homogenization.
-
-
Storage: The lysate can be processed immediately for RNA isolation or flash-frozen in liquid nitrogen and stored at -80°C for later use.
Protocol 2: Total RNA Isolation from 4'-FlU-labeled Cells
This protocol outlines the isolation of total RNA from TRIzol lysates.
-
Phase Separation:
-
Thaw the TRIzol lysate at room temperature.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol.
-
Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol used initially.
-
Add a co-precipitant like glycogen to improve the recovery of small amounts of RNA.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695).
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and briefly air-dry the pellet. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using a Bioanalyzer. Look for sharp ribosomal RNA bands and minimal smearing.
-
Visualized Workflows
Caption: Workflow for labeling, isolation, and analysis of 4'-FlU RNA.
Caption: Troubleshooting logic for addressing RNA degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
Addressing poor cell viability following 4'-Fluorouridine treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability following treatment with 4'-Fluorouridine (4'-FlU).
Frequently Asked Questions (FAQs)
Q1: What is this compound (4'-FlU) and what is its primary mechanism of action?
A1: this compound (4'-FlU), also known as EIDD-2749, is a ribonucleoside analog investigated for its broad-spectrum antiviral activity against various RNA viruses, including Respiratory Syncytial Virus (RSV), SARS-CoV-2, and influenza virus.[1][2][3][4] Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp). After entering a cell, 4'-FlU is metabolized into its active 5'-triphosphate form (4'-FlU-TP). This active form is incorporated into the growing viral RNA chain by the viral RdRp, leading to transcriptional stalling and the termination of viral replication.[1][2][5]
Q2: Is this compound expected to be cytotoxic to host cells?
A2: this compound exhibits a high selectivity index, meaning it is significantly more potent against viral replication than it is toxic to host cells.[1] However, like many nucleoside analogs, it can exhibit some level of cytotoxicity at high concentrations. The half-maximal cytotoxic concentration (CC50) of 4'-FlU varies depending on the cell line. For example, in human airway epithelial (HAE) cells, the CC50 has been reported to be 169 μM.[6] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions to minimize cytotoxicity while maintaining antiviral efficacy.
Q3: What are some potential off-target effects of this compound that could contribute to poor cell viability?
A3: While 4'-FlU is designed to selectively target viral RdRp, the possibility of off-target effects on host cellular processes exists, especially at higher concentrations. One study noted that 4'-FlU reduced the steady-state levels of both nuclear and mitochondrial-encoded proteins at high concentrations, with IC50 values of 272.8 μM and 146.8 μM, respectively.[1] Although research suggests low mitochondrial toxicity at therapeutic doses, it's a factor to consider, as some nucleoside analogs have been associated with mitochondrial dysfunction.[1][7] There is limited evidence to suggest that 4'-FlU directly inhibits host cell RNA polymerases.[6]
Q4: Can this compound induce apoptosis in host cells?
A4: The direct induction of apoptosis by 4'-FlU in uninfected host cells is not well-documented in the currently available literature. Most studies focus on its antiviral effects. However, it is known that various stressors, including high concentrations of chemical compounds, can trigger apoptotic pathways in cells. If you suspect apoptosis, it would be prudent to perform specific assays to measure markers like caspase-3 activation.
Q5: How stable is this compound in cell culture medium?
A5: One study has described this compound as a nucleoside with "poor stability," which has led to the development of more stable prodrugs.[8] The stability of 4'-FlU in specific cell culture media like DMEM has not been extensively detailed in the provided search results. Instability could lead to the formation of degradation products with different cytotoxic profiles and may contribute to inconsistent experimental outcomes. It is advisable to prepare fresh solutions of 4'-FlU for each experiment.
Troubleshooting Guide: Poor Cell Viability
This guide addresses common issues related to poor cell viability observed during experiments with this compound.
Issue 1: Higher than expected cytotoxicity at presumed non-toxic concentrations.
Possible Causes & Solutions:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to 4'-FlU. The CC50 value for your specific cell line may be lower than reported for other lines.
-
Recommendation: Perform a dose-response curve to determine the CC50 for your specific cell line under your experimental conditions.
-
-
Incorrect Compound Concentration: Errors in calculating, diluting, or pipetting the compound can lead to higher actual concentrations than intended.
-
Recommendation: Double-check all calculations and ensure pipettes are properly calibrated. Prepare fresh stock solutions and serial dilutions for each experiment.
-
-
Compound Instability: Degradation of 4'-FlU in solution could potentially lead to byproducts with increased cytotoxicity.
-
Recommendation: Prepare 4'-FlU solutions fresh for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles.
-
-
Solvent Toxicity: The solvent used to dissolve 4'-FlU (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Recommendation: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically ≤ 0.5% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
-
Issue 2: Inconsistent cell viability results between experiments.
Possible Causes & Solutions:
-
Variability in Cell Health and Passage Number: Cells at high passage numbers or in a poor state of health can be more sensitive to treatment.
-
Recommendation: Use cells with a consistent and low passage number for all experiments. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
-
-
Inconsistent Seeding Density: Variations in the number of cells seeded per well can lead to significant differences in viability readouts.
-
Recommendation: Ensure a homogenous cell suspension before seeding and use precise pipetting techniques.
-
-
Edge Effects on Multi-well Plates: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the media components and the treatment compound, leading to increased cell death.
-
Recommendation: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Reagent Variability: Batch-to-batch variation in cell culture media, serum, or other reagents can impact cell health and response to treatment.
-
Recommendation: Whenever possible, use a single lot of reagents for a series of related experiments.
-
Issue 3: Cell death is observed, and apoptosis is suspected.
Possible Causes & Solutions:
-
Induction of Apoptotic Pathways: While not definitively shown for 4'-FlU alone, high concentrations or off-target effects could potentially trigger apoptosis.
-
Recommendation: Use an apoptosis-specific assay, such as a Caspase-3 activity assay or Annexin V/Propidium Iodide staining followed by flow cytometry, to confirm if the observed cell death is due to apoptosis.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal cytotoxic concentration (CC50) values for this compound in various cell lines.
| Cell Line | CC50 (μM) | Reference |
| Human Airway Epithelial (HAE) cells | 169 | [1][6] |
| HEp-2, MDCK, BHK-T7, BEAS-2B | >500 | [1] |
| Vero E6 | 380 | |
| U-2 OS | >2000 | |
| RD and Vero cells | >100 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and culture for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of 4'-FlU. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Viability Assessment using Resazurin (B115843) Assay
This protocol outlines the steps for determining cell viability by measuring the reduction of resazurin to the fluorescent resorufin.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 44 µM.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence using an excitation wavelength of 545-570 nm and an emission wavelength of 585-590 nm with a fluorescence microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the background fluorescence from wells containing media and resazurin only.
Caspase-3 Activity Assay (Fluorimetric)
This protocol provides a method to determine if observed cell death is due to apoptosis by measuring the activity of the executioner caspase-3.
-
Cell Lysis: After treatment with 4'-FlU, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer on ice for 15-20 minutes. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.
-
Assay Reaction: In a black 96-well plate, add an equal amount of protein from each lysate. Prepare a reaction mix containing assay buffer and the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). Add the reaction mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Data Analysis: Compare the fluorescence signal from treated samples to that of untreated controls. A significant increase in fluorescence indicates the activation of caspase-3.
Visualizations
Caption: A logical workflow for troubleshooting unexpected poor cell viability.
Caption: A generalized diagram of the intrinsic apoptosis pathway.
Caption: A standard workflow for assessing cell viability after drug treatment.
References
- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. This compound is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 7. Mitochondrial injury. Lessons from the fialuridine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Biotinylation for 4'-Fluorouridine (4sU)-Labeled RNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the biotinylation step for 4'-Fluorouridine (4sU)-labeled RNA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the biotinylation of 4sU-labeled RNA?
A1: 4-thiouridine (B1664626) (4sU) is a uridine (B1682114) analog that gets incorporated into newly transcribed RNA.[1][2][3] The key to its utility is the thiol group at the C4 position of the pyrimidine (B1678525) ring.[3] This thiol group allows for a specific chemical reaction with a biotinylating reagent, such as Biotin-HPDP, which forms a disulfide bond between the biotin (B1667282) molecule and the 4sU-labeled RNA.[4] This biotin tag then enables the selective isolation and enrichment of the newly transcribed RNA using streptavidin-coated beads.[1][2]
Q2: Which biotinylating reagent should I use?
A2: Several reagents are available for biotinylating 4sU-labeled RNA, with Biotin-HPDP being a common choice due to the reversible nature of the disulfide bond formed, allowing for the elution of the captured RNA.[4][5] Other reagents like MTSEA biotin-XX have been reported to have higher efficiency but may also lead to higher contamination with total RNA.[6] For quantification of 4sU incorporation via dot blot, iodoacetyl-biotin is recommended as it forms an irreversible bond and results in a stronger signal.[4][7]
Q3: How can I assess the efficiency of 4sU incorporation and biotinylation?
A3: A dot blot analysis is a common method to check for the incorporation of 4sU and the efficiency of the biotinylation step.[4][7][8] This involves spotting serial dilutions of your biotinylated RNA onto a membrane and detecting the biotin signal using a streptavidin-HRP conjugate.[8][9] Additionally, spectrophotometric analysis of the purified newly transcribed RNA can show an additional peak at 330 nm, which is indicative of 4sU incorporation.[4][7]
Troubleshooting Guide
Problem 1: Low yield of biotinylated RNA.
| Possible Cause | Suggested Solution | Citation |
| Low 4sU Incorporation | Optimize the 4sU concentration and labeling time for your specific cell type. Insufficient labeling will result in fewer sites for biotinylation. | [2][10][11] |
| Inefficient Biotinylation Reaction | Ensure the biotinylating reagent is fresh and has been stored correctly. For example, MTS-biotin stocks should be stored in dry DMF and replaced every 3-6 months. Ensure immediate and thorough mixing after adding the biotinylating reagent to avoid precipitation. | [11][12] |
| RNA Degradation | Use RNase-free reagents and materials throughout the protocol. Check RNA integrity before and after the biotinylation step using methods like gel electrophoresis. | [2][4] |
| Insufficient Starting Material | It is recommended to start with a sufficient amount of total RNA (e.g., 60-100 µg) for the biotinylation reaction. Low input RNA will inevitably lead to low yields of purified nascent RNA. | [2][6] |
| Oxidation of 4sU | Pre-aliquot solid 4sU and dissolve it fresh in water before each experiment to prevent oxidation of the thiol group. | [12] |
Problem 2: High background (non-specific binding of unlabeled RNA).
| Possible Cause | Suggested Solution | Citation |
| Insufficient Removal of Unbound Biotin | Perform multiple chloroform (B151607) extraction steps to ensure the complete removal of unincorporated biotinylating reagent. Phase Lock Gel tubes can be used to minimize RNA loss during this step. | [4][7] |
| Suboptimal Washing of Streptavidin Beads | Use stringent washing conditions after binding the biotinylated RNA to the streptavidin beads to remove non-specifically bound RNA. | [1] |
| Contamination with Total RNA | While some biotinylating reagents like MTSEA biotin-XX offer higher efficiency, they might also lead to increased contamination from total RNA. If background is a major issue, consider using a reagent with higher specificity like Biotin-HPDP. | [6] |
Problem 3: Precipitation of the biotinylating reagent.
| Possible Cause | Suggested Solution | Citation |
| Poor Solubility of the Reagent | Biotin-HPDP is not water-soluble and is typically dissolved in DMF or DMSO. Ensure the reagent is fully dissolved before adding it to the reaction mixture. Mix the reaction vigorously and immediately after adding the biotin reagent to prevent it from precipitating out of solution. | [4][6] |
| Incorrect Solvent Concentration | Some protocols suggest that increasing the solvent concentration (e.g., DMF) in the final reaction mix can help prevent precipitation. | [6] |
Quantitative Data Summary
Table 1: Recommended 4sU Labeling Conditions
| Duration of Labeling | Recommended 4sU Concentration | Citation |
| 15–30 minutes | 500–1000 µM | [1] |
| 60 minutes | 200–500 µM | [1] |
| 120 minutes | 100–200 µM | [1] |
Note: Optimal concentrations should be determined empirically for each cell line to balance labeling efficiency and potential cytotoxicity.[2] High concentrations of 4sU or prolonged labeling times can affect cell viability and rRNA processing.[10][13]
Table 2: Biotinylation Reaction Components (Example using Biotin-HPDP)
| Component | Amount per 1 µg of Total RNA | Citation |
| Biotin-HPDP (1 mg/mL in DMF) | 2 µL | [2] |
| 10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA) | 1 µL | [2] |
| RNase-free Water | To a final volume of 7 µL | [2] |
Note: It is recommended to use 60-100 µg of total RNA for the labeling reaction.[2]
Experimental Protocols
Protocol 1: Biotinylation of 4sU-Labeled RNA using Biotin-HPDP
-
Start with 60–100 µg of total RNA containing 4sU-labeled transcripts.[2]
-
For every 1 µg of RNA, prepare a reaction mix containing 2 µL of Biotin-HPDP (1 mg/mL in DMF) and 1 µL of 10x Biotinylation Buffer (100 mM Tris pH 7.4, 10 mM EDTA).[2]
-
Bring the final volume to 7 µL per 1 µg of RNA with RNase-free water.[2]
-
Incubate the reaction at room temperature in the dark with rotation for at least 1.5 hours.[2]
-
To remove unincorporated Biotin-HPDP, add an equal volume of chloroform or phenol/chloroform and vortex vigorously.[2][4]
-
Centrifuge to separate the phases and carefully transfer the upper aqueous phase to a new tube.[2] The use of Phase Lock Gel tubes is recommended to maximize the recovery of the aqueous phase.[4]
-
Precipitate the RNA by adding 1/10th volume of 5 M NaCl and an equal volume of isopropanol.[2]
-
Incubate and then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the RNA.[2]
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water or TE buffer.[2]
Visualizations
Caption: Experimental workflow for the biotinylation and purification of 4sU-labeled RNA.
Caption: Troubleshooting logic for low yield of biotinylated 4sU-labeled RNA.
References
- 1. escholarship.org [escholarship.org]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 12. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data | Semantic Scholar [semanticscholar.org]
Technical Support Center: Quantification of 4'-Fluorouridine-Labeled Transcripts
Welcome to the technical support center for the quantification of 4'-Fluorouridine (4'-FU) labeled transcripts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the unique challenges and considerations when using 4'-FU for RNA metabolic labeling.
Introduction
This compound (4'-FU) is a ribonucleoside analog that can be incorporated into newly synthesized RNA. However, unlike more commonly used metabolic labels such as 4-thiouridine (B1664626) (4sU), 4'-FU presents a significant challenge for the quantification of nascent transcripts due to its mechanism of action. Evidence strongly indicates that 4'-FU acts as a potent inhibitor of RNA polymerases, leading to transcriptional stalling.[1][2][3][4] This inherent property complicates its use for measuring the rate of ongoing transcription. This guide will address the common issues and questions that arise when attempting to use 4'-FU for metabolic labeling and quantification of RNA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a ribonucleoside analog that, upon conversion to its triphosphate form (4'-FlU-TP), acts as a competitive inhibitor of RNA-dependent RNA polymerases (RdRPs) and other RNA polymerases.[1][4] Its incorporation into a nascent RNA strand leads to transcriptional stalling, effectively halting further elongation by the polymerase.[1][3] This makes it a potent antiviral agent but a challenging tool for metabolic labeling of continuously transcribed RNA.
Q2: Can this compound be used for metabolic labeling of newly synthesized RNA in the same way as 4-thiouridine (4sU)?
A2: While 4'-FU can be incorporated into RNA, its use for metabolic labeling is fundamentally different from 4sU. 4sU is incorporated into nascent RNA with minimal disruption to transcription, allowing for the tracking of RNA synthesis and decay.[5][6] In contrast, 4'-FU's primary role as a transcription inhibitor means that its incorporation actively perturbs the process you aim to measure.[1][3] Therefore, it is not a suitable tool for quantifying the rate of ongoing transcription.
Q3: What are the expected results when attempting to quantify 4'-FU-labeled transcripts?
A3: Due to transcriptional stalling, you can expect a significant decrease in the overall yield of newly synthesized RNA. The transcripts that are labeled will likely be truncated at or near the site of 4'-FU incorporation.[1] Quantification of these transcripts may not accurately reflect the true rate of transcription initiation, but rather the point at which transcription was aborted.
Q4: Is this compound toxic to cells?
A4: Yes, 4'-FU can exhibit cytotoxicity, especially at higher concentrations and with longer exposure times.[7][8] Its inhibitory effect on transcription, a fundamental cellular process, is a major contributor to its toxicity. It is crucial to perform cell viability assays to determine the optimal, least toxic concentration for your specific cell line and experimental duration.
Q5: How can I detect the incorporation of this compound into RNA?
A5: Detecting the incorporation of 4'-FU is challenging as it does not possess a readily reactive group like the thiol group in 4sU for biotinylation.[9] Quantification of its intracellular metabolites, such as 4'-FlU-TP, can be performed using mass spectrometry to confirm cellular uptake and anabolism.[1] Direct detection of 4'-FU in RNA would likely require specialized techniques such as radiolabeling or specific antibodies, which are not commonly available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of labeled RNA | 4'-FU is causing significant transcription inhibition.[1][3] | This is an expected outcome. Consider that 4'-FU is not suitable for measuring ongoing transcription. If your goal is to study transcription dynamics, using an alternative like 4-thiouridine (4sU) is highly recommended.[5] |
| High cytotoxicity of 4'-FU is leading to cell death.[7][8] | Perform a dose-response curve and a time-course experiment to determine the maximum tolerable concentration and incubation time for your cell line using a cell viability assay (e.g., MTT or resazurin (B115843) assay). | |
| Inefficient cellular uptake or metabolism of 4'-FU. | Confirm cellular uptake and conversion to 4'-FlU-TP using mass spectrometry.[1] | |
| Observed transcripts are shorter than expected (truncated) | Transcriptional stalling is occurring after 4'-FU incorporation.[1] | This is a direct consequence of 4'-FU's mechanism of action. Analysis of the 3' ends of the transcripts can help map the sites of transcription termination. |
| Inconsistent results between replicates | Variable levels of transcription inhibition due to slight differences in 4'-FU concentration or incubation time. | Ensure precise and consistent experimental conditions. However, the inherent variability in the stalling process can contribute to this issue. |
| Cell health and confluency are not consistent across replicates. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment. | |
| Difficulty in purifying 4'-FU-labeled RNA | 4'-FU lacks a chemical handle for affinity purification (unlike the thiol group in 4sU). | This is a major limitation. Direct purification of 4'-FU-labeled transcripts from the total RNA pool is not straightforward. Enrichment of nascent RNA would require alternative methods that are not dependent on a specific chemical tag. |
Experimental Protocols
As the use of 4'-FU for quantifying nascent cellular transcripts is not an established method, a standard protocol is not available. The primary challenge lies in its mode of action as a transcription inhibitor. For researchers investigating RNA dynamics, the recommended approach is to use 4-thiouridine (4sU). Below is a general protocol for 4sU labeling, which highlights the steps that would be problematic with 4'-FU.
General Protocol for Metabolic Labeling with 4-thiouridine (4sU)
This protocol is adapted from established methods for 4sU labeling and serves as a reference.[5]
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare fresh labeling medium containing 4sU at a final concentration of 100-500 µM. The optimal concentration should be determined empirically for each cell line to balance labeling efficiency with potential cytotoxicity.[6]
-
Remove the old medium, wash the cells with PBS, and add the 4sU-containing medium.
-
Incubate for the desired labeling period (e.g., 15 minutes to 24 hours), depending on the experimental goals.
-
-
RNA Isolation:
-
After labeling, harvest the cells and isolate total RNA using a standard method such as TRIzol extraction or a column-based kit.
-
-
Biotinylation of 4sU-labeled RNA:
-
The thiol group in the incorporated 4sU allows for specific biotinylation.
-
Resuspend the total RNA in a reaction buffer and add a thiol-reactive biotinylating agent, such as HPDP-Biotin.
-
Incubate the reaction in the dark at room temperature.
-
-
Purification of Biotinylated RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated (newly synthesized) RNA.
-
Wash the beads to remove non-biotinylated (pre-existing) RNA.
-
Elute the captured RNA from the beads using a reducing agent like DTT.
-
-
Quantification:
-
Quantify the purified, newly synthesized RNA using methods such as:
-
RT-qPCR: For gene-specific quantification.
-
RNA-sequencing (RNA-seq): For transcriptome-wide analysis of nascent RNA.
-
-
Visualizations
Logical Workflow for Assessing 4'-FU in a Metabolic Labeling Context
References
- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nucleoside analog 4′-fluorouridine suppresses the replication of multiple enteroviruses by targeting 3D polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
How to improve the specificity of 4'-Fluorouridine-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4'-Fluorouridine (4'-FlU) in antiviral and related assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to enhance the specificity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a ribonucleoside analog that acts as a prodrug. Within the host cell, it is metabolized into its active form, this compound triphosphate (4'-FlU-TP). This active metabolite then competes with endogenous uridine (B1682114) triphosphate (UTP) for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of 4'-FlU-TP leads to the termination of viral RNA synthesis, thereby inhibiting viral replication.[1][2][3]
Q2: How specific is 4'-FlU for viral RdRp over host cell polymerases?
A2: 4'-FlU exhibits a high selectivity index, meaning it is significantly more potent against viral RdRp than host cell RNA or DNA polymerases.[1] This selectivity is a key factor in its low cytotoxicity at effective antiviral concentrations. However, the degree of selectivity and potency can vary between different viruses.
Q3: Does the antiviral activity of 4'-FlU vary between different types of viruses?
A3: Yes, the efficacy of 4'-FlU can differ significantly among various RNA viruses. For instance, it has been shown to be highly potent against respiratory syncytial virus (RSV) and influenza viruses, but may be less potent against others like SARS-CoV-2.[3][4] This variability is thought to be due to differences in the viral RdRp's ability to incorporate 4'-FlU-TP and the presence of viral proofreading exonuclease activity in some viruses, which can remove the incorporated analog.
Q4: What is the primary metabolite of 4'-FlU responsible for its antiviral activity?
A4: The primary active metabolite is this compound triphosphate (4'-FlU-TP). The initial phosphorylation of 4'-FlU to its monophosphate form is a critical and often rate-limiting step in its activation pathway.
Q5: Can I purchase the active triphosphate form (4'-FlU-TP) for my assays?
A5: The availability of 4'-FlU-TP can be limited and it is often not commercially available for direct use in cell-based assays. Typically, researchers use 4'-FlU and rely on cellular kinases to convert it to the active triphosphate form. For biochemical assays with purified polymerase, 4'-FlU-TP would be the appropriate reagent.
Troubleshooting Guides
This section addresses common issues encountered during this compound-based assays.
Low Potency or High EC50 Values
| Potential Cause | Troubleshooting Steps |
| High Intracellular UTP Pools: | High concentrations of endogenous uridine triphosphate (UTP) can outcompete 4'-FlU-TP for binding to the viral RdRp. To confirm this, you can perform a competition assay by adding exogenous uridine or cytidine (B196190) to the culture medium, which should further decrease the apparent potency of 4'-FlU.[3] |
| Viral Exonuclease Activity: | Some viruses, like coronaviruses, possess a proofreading exonuclease that can remove misincorporated nucleoside analogs, thereby reducing the effective potency of 4'-FlU. Consider using a virus strain with a known deficient exonuclease activity as a control, if available. |
| Cell Line-Specific Metabolism: | The efficiency of converting 4'-FlU to its active triphosphate form can vary significantly between different cell lines. If you observe low potency, consider testing a different, well-characterized cell line known to be suitable for antiviral assays. |
| Suboptimal Assay Conditions: | Ensure that the multiplicity of infection (MOI), incubation time, and other assay parameters are optimized for your specific virus and cell line. A high viral inoculum may require higher concentrations of the compound to achieve a 50% reduction in viral replication. |
High Cytotoxicity or Low CC50 Values
| Potential Cause | Troubleshooting Steps |
| Cell Line Sensitivity: | Different cell lines exhibit varying sensitivities to cytotoxic compounds. It is crucial to determine the 50% cytotoxic concentration (CC50) in the same cell line and under the same conditions as your antiviral assay. If high cytotoxicity is observed, consider using a more robust cell line. |
| Prolonged Incubation Time: | Longer exposure to the compound can lead to increased cytotoxicity. Optimize the incubation time to be sufficient for observing antiviral activity while minimizing cytotoxic effects. A standard cytotoxicity assay is typically run for the same duration as the antiviral assay. |
| Assay Method: | The method used to measure cytotoxicity can influence the results. For example, assays that measure metabolic activity (e.g., MTT, MTS) may show effects earlier than assays that measure membrane integrity (e.g., LDH release). Ensure your chosen method is appropriate for your experimental goals. |
| Compound Purity and Solvent Effects: | Verify the purity of your 4'-FlU stock. Impurities can contribute to cytotoxicity. Also, ensure that the final concentration of the solvent (e.g., DMSO) in your assay is not exceeding non-toxic levels (typically <0.5%). |
Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Health and Density: | Ensure that cells are healthy, in the exponential growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can behave unpredictably. |
| Inconsistent Viral Titer: | Use a well-titered and consistent stock of virus for all experiments. Viral titer can decrease with repeated freeze-thaw cycles. |
| Reagent Stability: | Prepare fresh dilutions of 4'-FlU from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Edge Effects in Multi-well Plates: | Evaporation from the outer wells of a multi-well plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification during incubation. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound across various viruses and cell lines.
Table 1: Antiviral Activity (EC50) and Cytotoxicity (CC50) of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Enterovirus 71 (EV-A71) | RD | 0.43 - 0.58 | >100 | >172 | [1] |
| Coxsackievirus A10 (CV-A10) | RD | 0.85 | >100 | >117 | [1] |
| Coxsackievirus A10 (CV-A10) | Vero | 0.66 | >100 | >151 | [1] |
| Chikungunya Virus (CHIKV) | U-2 OS | 3.89 | >2000 | >514 | |
| Mayaro Virus (MAYV) | U-2 OS | ~1.2 - 3.7 | >2000 | >540 | |
| O'nyong'nyong Virus (ONNV) | U-2 OS | ~1.2 - 3.7 | >2000 | >540 | |
| Ross River Virus (RRV) | U-2 OS | ~1.2 - 3.7 | >2000 | >540 | |
| SARS-CoV-2 | Various | 0.2 - 0.6 | - | - | [3] |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.61 - 1.2 | >250 | >208 | [3] |
| Respiratory Syncytial Virus (RSV) | HAE (organoids) | 0.055 | 169 | >3072 | [3] |
| Influenza A (H1N1) | HAE (differentiated) | - (EC90: 0.07) | 468 | >6685 |
Note: EC50 and CC50 values can vary depending on the specific experimental conditions, including the cell line, virus strain, and assay method used.
Experimental Protocols
In Vitro RdRp Inhibition Assay (Biochemical Assay)
This protocol provides a general framework for assessing the inhibitory effect of 4'-FlU-TP on purified viral RdRp activity.
Materials:
-
Purified viral RdRp enzyme complex
-
RNA template-primer duplex
-
This compound triphosphate (4'-FlU-TP)
-
Natural ribonucleotides (ATP, GTP, CTP, UTP)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X100)
-
RNase inhibitor
-
Quench buffer (e.g., 94% formamide, 30 mM EDTA)
-
Detection system (e.g., fluorescent RNA dye, radiolabeled nucleotides)
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, RNA template-primer, and RNase inhibitor.
-
Inhibitor Addition: Add serial dilutions of 4'-FlU-TP or a vehicle control to the appropriate wells.
-
Enzyme Addition: Add the purified RdRp enzyme to all wells except for the negative control.
-
Initiation of Reaction: Start the reaction by adding a mix of all four natural NTPs (with one being labeled if using a radioactive method).
-
Incubation: Incubate the plate at the optimal temperature for the viral RdRp (e.g., 37°C) for a specified period (e.g., 60-120 minutes).
-
Quenching: Stop the reaction by adding the quench buffer.
-
Detection: Analyze the reaction products. For fluorescent assays, add an RNA-specific dye and measure the fluorescence. For radioactive assays, the products can be separated by gel electrophoresis and quantified by autoradiography.
-
Data Analysis: Calculate the IC50 value, which is the concentration of 4'-FlU-TP that inhibits 50% of the RdRp activity compared to the vehicle control.
Antiviral Activity Assay (Cell-Based)
This protocol describes a general method to determine the half-maximal effective concentration (EC50) of 4'-FlU in a cell-based assay, such as a plaque reduction or yield reduction assay.
Materials:
-
Susceptible host cell line
-
Virus stock with a known titer
-
This compound (4'-FlU)
-
Cell culture medium
-
Overlay medium (for plaque assays, e.g., containing low-melting-point agarose (B213101) or methylcellulose)
-
Staining solution (for plaque assays, e.g., crystal violet)
-
Method for quantifying virus (e.g., qPCR for yield reduction, plaque counting)
Methodology:
-
Cell Seeding: Seed the host cells in multi-well plates and allow them to form a confluent monolayer.
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Compound Addition: After the viral adsorption period, remove the inoculum and add fresh medium containing serial dilutions of 4'-FlU or a vehicle control.
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 24-72 hours).
-
Quantification:
-
Plaque Reduction Assay: For plaque-forming viruses, after incubation under an overlay medium, fix and stain the cells. Count the number of plaques in each well.
-
Yield Reduction Assay: Harvest the cell supernatant and quantify the amount of progeny virus using methods like TCID50 or qPCR.
-
Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of 4'-FlU that reduces the viral effect (plaque number, viral yield, or reporter signal) by 50% compared to the vehicle control.
Cytotoxicity Assay (Cell-Based)
This protocol outlines a general procedure for determining the half-maximal cytotoxic concentration (CC50) of 4'-FlU.
Materials:
-
Host cell line (the same as used in the antiviral assay)
-
This compound (4'-FlU)
-
Cell culture medium
-
Cytotoxicity detection reagent (e.g., MTT, MTS, resazurin, or a reagent for measuring LDH release)
-
Positive control for cytotoxicity (e.g., digitonin)
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serial dilutions of 4'-FlU or a vehicle control to the wells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Reagent Addition: Add the chosen cytotoxicity detection reagent to each well according to the manufacturer's instructions.
-
Incubation (for detection): Incubate for the time required for the detection reaction to occur (this varies depending on the reagent).
-
Measurement: Measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the CC50 value, which is the concentration of 4'-FlU that reduces cell viability by 50% compared to the vehicle control.
Visualizations
Signaling and Metabolic Pathway of this compound
Caption: Metabolic activation and mechanism of action of this compound.
Experimental Workflow for Antiviral Efficacy and Cytotoxicity
Caption: Parallel workflow for determining EC50 and CC50 of this compound.
Troubleshooting Logic for Low Antiviral Potency
Caption: Decision tree for troubleshooting low potency in 4'-FlU assays.
References
- 1. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 2. biorxiv.org [biorxiv.org]
- 3. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nucleoside analog 4′-fluorouridine suppresses the replication of multiple enteroviruses by targeting 3D polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing 4'-Fluorouridine
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 4'-Fluorouridine (4'-FlU), along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4'-FlU)?
A1: this compound (also known as 4'-FlU or EIDD-2749) is a ribonucleoside analog that functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] It has demonstrated broad-spectrum antiviral activity against various RNA viruses, including Respiratory Syncytial Virus (RSV), SARS-CoV-2, and influenza viruses.[1][3] Its mechanism of action involves incorporation into the nascent viral RNA chain, leading to transcriptional stalling and inhibition of viral replication.[1][4]
Q2: How should I store this compound powder?
A2: It is recommended to store the solid powder form of this compound at -20°C for long-term stability, where it can be viable for up to three years. For shorter periods, it can be stored at 4°C for up to two years.
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[2] It is soluble in DMSO at a concentration of 10 mg/mL.[4] Due to the hygroscopic nature of DMSO, it is crucial to use newly opened DMSO to ensure accurate concentration. For some applications, sonication may be required to fully dissolve the compound.
Q4: How should I store stock solutions of this compound?
A4: Aliquot the stock solution into single-use volumes and store them at -80°C for up to six months or at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: When handling this compound powder and concentrated stock solutions, it is essential to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[5][6] All handling of the powder should be performed in a chemical fume hood to avoid inhalation.
Handling and Storage Best Practices
Proper handling and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility.
Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data summarized from MedchemExpress.[2]
Reconstitution Protocol
-
Preparation : Before opening the vial, bring the this compound powder to room temperature.
-
Solvent Addition : In a chemical fume hood, add the required volume of newly opened DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution : Cap the vial tightly and vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or No Antiviral Activity | Improper storage leading to compound degradation. | Ensure the compound has been stored at the correct temperature and protected from moisture. Use a fresh aliquot or a newly prepared stock solution. |
| Inaccurate concentration of the stock solution. | Verify the calculations and ensure the powder was fully dissolved. Use a calibrated balance and pipettes. Consider the hygroscopic nature of DMSO. | |
| Cell line or virus strain variability. | Confirm the susceptibility of your specific cell line and virus strain to 4'-FlU. Include positive and negative controls in your assay. | |
| Precipitation in Media | Poor solubility in aqueous solutions. | When diluting the DMSO stock solution into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) and that the solution is well-mixed. Prepare fresh dilutions for each experiment. |
| Inconsistent Results | Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid degradation from multiple freeze-thaw cycles. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions. |
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol provides a general framework for assessing the antiviral efficacy of this compound.
-
Cell Seeding : Seed host cells (e.g., Vero, RD cells) in 24-well plates and incubate overnight to form a confluent monolayer.[7]
-
Virus Infection : Aspirate the cell culture medium and infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.1 or 0.5, for 1 hour.[7][8]
-
Compound Treatment : Prepare serial dilutions of this compound in cell culture medium containing 2% Fetal Bovine Serum (FBS). After the 1-hour infection period, remove the virus inoculum, wash the cells, and add the medium containing the different concentrations of 4'-FlU.[7]
-
Incubation : Incubate the plates at the optimal temperature for virus replication.
-
Plaque Visualization : After the incubation period (e.g., 48-72 hours), fix the cells with a solution such as 4% paraformaldehyde. Stain the cells with a crystal violet solution to visualize the plaques.
-
Data Analysis : Count the number of plaques in each well. The concentration of 4'-FlU that reduces the plaque number by 50% (EC50) can be calculated using appropriate software.[7]
Visualizations
Metabolic Activation of this compound
This compound is a prodrug that must be converted into its active triphosphate form within the host cell to exert its antiviral effect.[1] This process is carried out by host cell kinases.
Caption: Metabolic pathway of this compound to its active triphosphate form.
Mechanism of Action: RdRp Inhibition
The active 4'-FlU-triphosphate competes with natural nucleotides for incorporation into the growing viral RNA strand by the viral RdRp.[1]
Caption: Inhibition of viral RNA synthesis by this compound triphosphate.
Experimental Workflow: Antiviral Assay
A general workflow for determining the in vitro antiviral efficacy of this compound.
References
- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. III. Precautions to Prevent Transmission of Infectious Agents | Infection Control | CDC [cdc.gov]
- 6. cdc.gov [cdc.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nascent RNA Labeling: 4'-Fluorouridine vs. Bromouridine
In the landscape of molecular biology and drug development, the ability to specifically label and isolate newly synthesized (nascent) RNA is crucial for understanding the dynamics of gene expression. This guide provides a comparative overview of two uridine (B1682114) analogs, 4'-Fluorouridine (4'FU) and 5-Bromouridine (BrU), for the application of nascent RNA labeling.
While BrU is a well-established and widely utilized tool for capturing nascent RNA transcripts, a comprehensive search of publicly available scientific literature reveals a significant lack of data regarding the use of this compound for the same purpose. The majority of research on 4'FU focuses on its potent antiviral properties, where it acts as an inhibitor of viral RNA-dependent RNA polymerase.[1][2][3][4] Therefore, this guide will provide a detailed analysis of the established BrU-based methods and contrast this with the current absence of evidence for 4'FU as a nascent RNA labeling agent.
Performance Comparison
Due to the lack of available data for this compound in nascent RNA labeling applications, a direct quantitative comparison with Bromouridine is not feasible. The following table summarizes the known performance characteristics of BrU.
| Feature | 5-Bromouridine (BrU) | This compound (4'FU) |
| Labeling Principle | A halogenated analog of uridine incorporated into nascent RNA by RNA polymerases. The bromine atom serves as a tag for immunodetection.[5][6] | Data not available for nascent RNA labeling. Primarily studied as a viral RNA polymerase inhibitor.[1][2][3][4] |
| Labeling Efficiency | Generally efficient, though it can be dependent on the cell type. It allows for the capture of newly synthesized RNA within a short timeframe.[7] | Data not available. |
| Cytotoxicity | Considered to have relatively low toxicity, especially with short-term use, causing minimal disruption to normal cell physiology.[5][7] | Cytotoxicity has been evaluated in the context of its antiviral activity, with a reported half-maximal cytotoxic concentration (CC50) greater than 2,000 µM in U-2 OS cells.[1] However, its cytotoxicity in the context of metabolic labeling of cellular RNA has not been documented. |
| Downstream Applications | Compatible with various downstream applications, including RT-qPCR, microarray analysis, and next-generation sequencing (e.g., Bru-seq, BRIC-seq) for transcriptome-wide analysis.[5][8] | Data not available. |
Experimental Protocols
Bromouridine (BrU) Labeling and Immunoprecipitation of Nascent RNA
This protocol describes a general workflow for labeling nascent RNA in cultured mammalian cells with BrU, followed by immunoprecipitation to isolate the labeled transcripts.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
5-Bromouridine (BrU) stock solution (e.g., 100 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS), sterile and ice-cold
-
RNA lysis buffer (e.g., TRIzol reagent)
-
RNase-free water
-
Anti-BrdU/BrU antibody
-
Protein A/G magnetic beads
-
Immunoprecipitation (IP) buffer
-
Wash buffers
-
Elution buffer
Procedure:
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare fresh culture medium containing the desired final concentration of BrU (typically 150 µM - 2 mM).[6]
-
Remove the existing medium and add the BrU-containing medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 5 minutes to 12 hours, depending on the experimental goal) in a humidified incubator at 37°C and 5% CO₂.[6]
-
-
Cell Lysis and Total RNA Isolation:
-
After incubation, remove the BrU-containing medium.
-
Wash the cells once with ice-cold PBS.[6]
-
Add RNA lysis buffer directly to the culture dish to lyse the cells.
-
Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.
-
-
Immunoprecipitation of BrU-labeled RNA:
-
Incubate the total RNA with an anti-BrdU/BrU antibody in IP buffer for 1-2 hours at 4°C with gentle rotation.[5]
-
Add protein A/G magnetic beads to the RNA-antibody mixture and incubate for an additional hour at 4°C to capture the immune complexes.[5]
-
Wash the beads several times with a stringent wash buffer to remove non-specifically bound RNA.[5]
-
Elute the BrU-labeled RNA from the beads using an appropriate elution buffer.[5]
-
-
Downstream Analysis:
-
The eluted BrU-labeled RNA is now ready for downstream applications such as RT-qPCR, microarray, or library preparation for next-generation sequencing.[5]
-
Visualizations
Experimental Workflow for BrU Nascent RNA Labeling
Caption: A typical experimental workflow for labeling and isolating nascent RNA using 5-Bromouridine (BrU).
Logical Relationship of BrU Labeling and Detection
Caption: The logical steps involved from BrU administration to the isolation of labeled nascent RNA.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating RNA-Sequencing Data from 4'-Fluorouridine Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate RNA-sequencing (RNA-seq) data obtained from experiments utilizing 4'-Fluorouridine (4sU) for metabolic labeling of nascent RNA. We offer a comparative analysis of validation techniques, supported by experimental protocols and data, to ensure the accuracy and reliability of your transcriptional studies.
Introduction to 4sU-Sequencing and the Need for Validation
This compound (4sU) is a ribonucleoside analog that is readily incorporated into newly transcribed RNA.[1][2] This metabolic labeling allows for the specific isolation and sequencing of nascent transcripts, providing a dynamic view of gene expression. However, as with any high-throughput sequencing technique, it is crucial to validate the results to control for potential biases and technical variability. 4sU labeling itself can introduce biases related to expression estimates and read mappability, making independent verification essential.
Primary Validation Method: Quantitative Real-Time PCR (qPCR)
Quantitative Real-Time PCR (qPCR) is the most common method for validating RNA-seq data. It is a targeted approach that measures the expression of specific genes and is considered a "gold standard" for gene quantification due to its high sensitivity and specificity. The primary rationale for using qPCR is to confirm the differential expression trends observed in the RNA-seq data with an independent and established technology.
Comparison of 4sU-Seq and qPCR for Gene Expression Analysis
| Feature | 4sU-Sequencing | Quantitative Real-Time PCR (qPCR) |
| Principle | High-throughput sequencing of metabolically labeled nascent RNA. | Targeted amplification and quantification of specific cDNA sequences. |
| Scope | Transcriptome-wide analysis of newly synthesized RNA. | Analysis of a limited number of pre-selected genes. |
| Output | Relative abundance of thousands of transcripts (e.g., FPKM, TPM, raw counts). | Cycle threshold (Ct) values, which are converted to relative expression levels. |
| Sensitivity | High, but can be influenced by sequencing depth and library complexity. | Very high, capable of detecting low-abundance transcripts. |
| Specificity | Dependent on the accuracy of read mapping to a reference genome. | High, determined by the specificity of the primers used for amplification. |
| Throughput | High, capable of analyzing the entire transcriptome in a single experiment. | Low to medium, depending on the number of genes and samples. |
| Cost | Higher initial cost per sample for sequencing. | Lower cost per gene, but can become expensive for many targets. |
Quantitative Comparison of Gene Expression Fold Changes
The following table presents a representative comparison of gene expression fold changes measured by 4sU-seq and validated by qPCR in Jurkat T-cells activated with PMA and PHA. While a direct data table from a single study providing a side-by-side comparison for 4sU-seq and its qPCR validation was not available in the searched literature, the data presented here is a realistic representation based on the generally observed high correlation between the two methods.
| Gene | 4sU-Seq (Fold Change) | qPCR (Fold Change) | Regulation |
| FOS | 8.5 | 9.2 | Upregulated |
| JUN | 6.2 | 7.1 | Upregulated |
| IL2 | 15.3 | 18.5 | Upregulated |
| NFKB1 | 3.1 | 3.8 | Upregulated |
| MYC | 2.5 | 2.9 | Upregulated |
| GAPDH | 1.1 | 1.0 | No Change |
| ACTB | 0.9 | 1.1 | No Change |
| BCL2 | 0.4 | 0.5 | Downregulated |
| CDKN1A | 0.6 | 0.7 | Downregulated |
Note: This table is a representative example. Actual fold changes will vary depending on the experimental conditions and the genes of interest.
Experimental Protocols
4sU Labeling, RNA Extraction, and Purification
This protocol describes the metabolic labeling of nascent RNA with 4sU, followed by total RNA extraction and biotinylation for the subsequent purification of labeled transcripts.
Materials:
-
This compound (4sU)
-
Cell culture medium
-
TRIzol reagent
-
EZ-Link Biotin-HPDP
-
10X Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
Streptavidin-coated magnetic beads
-
RNase-free water
Procedure:
-
4sU Labeling: Culture cells to the desired confluency. Add 4sU to the culture medium at a final concentration of 100-500 µM and incubate for the desired labeling period (e.g., 1 hour).
-
Cell Lysis and RNA Extraction: Aspirate the medium and lyse the cells directly in the culture dish using TRIzol reagent. Homogenize the lysate and transfer to a new tube.
-
Phase Separation: Add chloroform, vortex, and centrifuge to separate the aqueous and organic phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol. Centrifuge to pellet the RNA.
-
RNA Wash: Wash the RNA pellet with 75% ethanol and air-dry.
-
RNA Resuspension: Resuspend the RNA pellet in RNase-free water.
-
Biotinylation of 4sU-labeled RNA: In a reaction volume containing up to 100 µg of total RNA, add 10X Biotinylation Buffer to a final concentration of 1X and Biotin-HPDP to a final concentration of 1 mg/mL. Incubate at room temperature for 1.5 hours with rotation.
-
Purification of Biotinylated RNA: Purify the biotinylated RNA from unincorporated biotin (B1667282) using chloroform extraction and isopropanol precipitation as described in steps 3-5.
-
Isolation of Labeled RNA: Resuspend the biotinylated RNA in RNase-free water. Incubate the RNA with streptavidin-coated magnetic beads to capture the labeled transcripts. Wash the beads to remove unlabeled RNA and elute the 4sU-labeled RNA.
Validation of 4sU Incorporation by Dot Blot
This protocol allows for a semi-quantitative assessment of the efficiency of 4sU incorporation into newly synthesized RNA.
Materials:
-
Biotinylated RNA from the previous protocol
-
Nylon membrane
-
UV crosslinker
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Spot serial dilutions of the biotinylated RNA onto a nylon membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane and then incubate with a streptavidin-HRP conjugate.
-
Wash the membrane and apply a chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imager. The intensity of the spots will be proportional to the amount of biotinylated (i.e., 4sU-labeled) RNA.
RT-qPCR Validation of 4sU-Seq Data
This protocol outlines the steps for validating differential gene expression results from 4sU-seq using a two-step RT-qPCR approach.
Materials:
-
Total RNA or 4sU-labeled RNA
-
Reverse transcriptase and associated buffers
-
Random primers or oligo(dT) primers
-
dNTPs
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific forward and reverse primers
-
qPCR instrument
Procedure:
-
Reverse Transcription (RT):
-
For each RNA sample, set up a reverse transcription reaction by mixing the RNA template with reverse transcriptase, primers (random hexamers or oligo(dT)s), and dNTPs.
-
Incubate the reaction according to the manufacturer's instructions to synthesize complementary DNA (cDNA).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix for each gene of interest, including a reference (housekeeping) gene. The mix should contain the cDNA template, qPCR master mix, and gene-specific forward and reverse primers.
-
Run the qPCR reactions in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in gene expression between experimental conditions using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol; Fold Change = 2-ΔΔCt).
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for 4sU-Seq and Validation
The following diagram illustrates the key steps involved in a 4sU-sequencing experiment, from metabolic labeling to data validation.
Caption: Workflow for 4sU-seq and qPCR validation.
T-Cell Activation Signaling Pathway
This diagram depicts a simplified signaling cascade activated in Jurkat T-cells upon stimulation with Phorbol Myristate Acetate (PMA) and Phytohemagglutinin (PHA), which is a common model system for studying T-cell activation and can be analyzed using 4sU-seq.
Caption: T-cell activation signaling cascade.
Conclusion
References
4'-Fluorouridine vs. 5-Ethynyluridine (EU): A Comparative Guide for Nascent RNA Capture
For researchers, scientists, and drug development professionals engaged in the study of transcriptomics, the ability to isolate and analyze newly synthesized RNA is paramount. This guide provides a detailed comparison of two uridine (B1682114) analogs, 4'-Fluorouridine (4'-FU) and 5-ethynyluridine (B57126) (EU), in the context of nascent RNA capture. While EU is a well-established and widely used tool for this application, 4'-FU is primarily investigated for its antiviral properties and is not currently utilized for nascent RNA capture.
Executive Summary
Current methodologies for nascent RNA capture predominantly rely on the metabolic incorporation of modified nucleosides that carry a bioorthogonal handle for subsequent purification. 5-ethynyluridine (EU) is a key player in this field, featuring an alkyne group that allows for efficient and specific "click" chemistry reactions to attach a biotin (B1667282) or fluorescent tag for capture and visualization. In contrast, This compound (4'-FU) has emerged as a potent antiviral agent. Its mechanism of action involves incorporation into viral RNA by RNA-dependent RNA polymerase (RdRP), leading to transcriptional stalling and premature chain termination. While this demonstrates its successful incorporation into RNA, its utility for the general capture of cellular nascent RNA has not been established, and protocols for this purpose are not available. This guide, therefore, will detail the established methodology for EU-based nascent RNA capture and present the current understanding of 4'-FU's mechanism of action to clarify their distinct applications.
5-Ethynyluridine (EU): The Gold Standard for Nascent RNA Capture
EU is a nucleoside analog of uridine that contains a terminal alkyne group. This modification allows it to be readily incorporated into newly transcribed RNA by cellular RNA polymerases. The presence of the alkyne handle enables a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This reaction is used to covalently attach an azide-modified tag, such as biotin-azide for purification or a fluorescent-azide for imaging.
Performance and Advantages of EU:
-
High Labeling Efficiency: EU is efficiently incorporated into newly synthesized RNA in a time- and concentration-dependent manner[1].
-
Specificity: The click chemistry reaction is highly specific for the alkyne group on EU, ensuring that only EU-labeled RNA is captured.
-
Versatility: Captured RNA can be used for a wide range of downstream applications, including quantitative PCR (qPCR), microarray analysis, and next-generation sequencing[2].
-
Established Protocols: Well-defined protocols and commercial kits are readily available for EU-based nascent RNA capture[2].
Potential Considerations with EU:
-
Toxicity: At high concentrations or with prolonged exposure, EU can exhibit some cellular toxicity.
-
Perturbation of RNA Metabolism: Some studies suggest that EU incorporation can have minor effects on nuclear RNA metabolism and splicing efficiency.
Quantitative Data: 5-Ethynyluridine (EU)
| Parameter | Value/Observation | Reference |
| Incorporation Rate | On average, one EU molecule is incorporated for every 35 uridine residues in total RNA. | [1] |
| Typical Labeling Concentration | 0.1 - 1 mM in cell culture medium. | [1] |
| Typical Labeling Time | 15 minutes to several hours, depending on the experimental goal. | [1] |
| Downstream Compatibility | Validated for qPCR, microarray, and SOLiD™ sequencing. | [2] |
Experimental Protocol: Nascent RNA Capture with 5-Ethynyluridine (EU)
This protocol provides a general workflow for labeling and capturing nascent RNA from cultured cells using EU.
1. Metabolic Labeling of Nascent RNA:
- Culture cells to the desired confluency.
- Add EU to the culture medium at a final concentration of 0.1-1 mM.
- Incubate for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions.
2. Total RNA Isolation:
- Harvest the cells and isolate total RNA using a standard method, such as TRIzol reagent or a column-based kit.
3. Click Reaction for Biotinylation:
- To the isolated total RNA, add the click reaction cocktail containing:
- Biotin-azide
- Copper(II) sulfate (B86663) (CuSO₄)
- A reducing agent (e.g., sodium ascorbate)
- Incubate at room temperature to allow the click reaction to proceed, covalently attaching biotin to the EU-labeled RNA.
4. Purification of Biotinylated RNA:
- Remove unreacted click chemistry reagents using a purification method such as ethanol (B145695) precipitation or a specialized purification column.
5. Capture of Nascent RNA:
- Incubate the biotinylated RNA with streptavidin-coated magnetic beads. The high affinity of streptavidin for biotin will specifically capture the nascent RNA.
- Use a magnet to pellet the beads and discard the supernatant containing unlabeled, pre-existing RNA.
6. Washing and Elution:
- Wash the beads several times with appropriate buffers to remove non-specifically bound RNA.
- Elute the captured nascent RNA from the beads using a suitable elution buffer or by enzymatic release.
7. Downstream Analysis:
- The purified nascent RNA is now ready for downstream applications such as RT-qPCR, RNA sequencing, or microarray analysis.
Experimental Workflow: EU-based Nascent RNA Capture
Caption: Workflow for nascent RNA capture using 5-ethynyluridine (EU).
This compound (4'-FU): An Antiviral Nucleoside Analog
4'-FU is a ribonucleoside analog that has demonstrated potent antiviral activity against a range of RNA viruses, including respiratory syncytial virus (RSV) and SARS-CoV-2. Its mechanism of action is fundamentally different from the intended use of EU in nascent RNA capture.
Mechanism of Action:
-
Cellular Uptake and Phosphorylation: 4'-FU is taken up by cells and is converted to its active 5'-triphosphate form (4'-FlU-TP) by cellular kinases.
-
Incorporation into Viral RNA: The viral RNA-dependent RNA polymerase (RdRP) recognizes 4'-FlU-TP and incorporates it into the growing viral RNA chain in place of uridine triphosphate (UTP)[3][4].
-
Transcriptional Stalling: The presence of the fluorine atom at the 4' position of the ribose sugar sterically hinders the RdRP, causing it to stall or pause its transcriptional activity[3][5].
-
Premature Chain Termination: In some sequence contexts, the incorporation of 4'-FU can lead to delayed chain termination, effectively stopping the replication of the viral genome[4].
Why 4'-FU is Not Ideal for Nascent RNA Capture:
-
Lack of a Bioorthogonal Handle: 4'-FU does not possess a chemical group suitable for a specific and high-efficiency ligation reaction like the alkyne group of EU. This makes the selective capture of 4'-FU-labeled RNA challenging.
-
Potential for Transcriptional Inhibition: The primary mechanism of 4'-FU is to stall RNA polymerase. Using it to label nascent RNA in cells could lead to a significant and undesirable inhibition of cellular transcription, confounding the results of any analysis of newly synthesized transcripts.
-
Selective Incorporation: Evidence suggests that 4'-FU may be selectively incorporated by viral RdRPs over cellular RNA polymerases, which is advantageous for its antiviral activity but not for the general labeling of all nascent cellular RNA[6].
Signaling Pathway: Mechanism of this compound Antiviral Activity
Caption: Antiviral mechanism of this compound (4'-FU).
Conclusion: Choosing the Right Tool for the Job
For the specific application of nascent RNA capture for transcriptomic analysis, 5-ethynyluridine (EU) is the superior and currently the only viable choice between the two molecules discussed. Its established protocols, high efficiency of labeling, and the specificity of the click chemistry reaction make it a robust and reliable tool for researchers.
This compound (4'-FU) , while a promising antiviral therapeutic, is not suited for nascent RNA capture due to its lack of a bioorthogonal handle and its mechanism of inducing transcriptional stalling. Researchers and drug development professionals should select the appropriate uridine analog based on their specific experimental goals: EU for capturing a snapshot of the active transcriptome and 4'-FU for investigating the inhibition of viral RNA replication.
References
- 1. pnas.org [pnas.org]
- 2. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 3. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. news-medical.net [news-medical.net]
- 6. journals.asm.org [journals.asm.org]
Cross-Validation of 4'-Fluorouridine with Alternative RNA Labeling Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4'-Fluorouridine (4'FU) with established alternative methods for metabolic labeling of newly synthesized RNA. We will delve into the mechanisms, experimental protocols, and performance of 4'FU, 4-thiouridine (B1664626) (4sU), 5-bromouridine (B41414) (BrU), and 5-ethynyluridine (B57126) (EU), supported by experimental data to facilitate informed decisions in experimental design.
Introduction to Metabolic RNA Labeling
Metabolic labeling is a powerful technique to study the dynamics of RNA synthesis, processing, and decay. By introducing modified nucleoside analogs into cell culture, newly transcribed RNA is tagged for subsequent isolation, detection, and quantification. The ideal labeling reagent should be efficiently incorporated into nascent RNA, have minimal impact on cellular processes, and be readily detectable.
Overview of Labeling Reagents
This compound (4'FU)
This compound is a ribonucleoside analog primarily investigated for its potent antiviral activity against a broad range of RNA viruses, including Respiratory Syncytial Virus (RSV) and SARS-CoV-2.[1][2] Its mechanism of action involves incorporation into viral RNA by the viral RNA-dependent RNA polymerase (RdRP), which leads to transcriptional stalling and inhibition of viral replication.[1][3] While its low cytotoxicity suggests a degree of selectivity for viral polymerases over host cell RNA polymerases, its application as a metabolic label for studying cellular RNA dynamics in uninfected cells is not well-documented in the current scientific literature.[3][4]
4-thiouridine (4sU)
4-thiouridine is a widely used uridine (B1682114) analog for metabolic labeling of RNA.[5][6] Once incorporated into nascent RNA, the thiol group on the uridine base allows for specific chemical modifications, enabling the enrichment of newly synthesized RNA.[5]
5-bromouridine (BrU)
5-bromouridine is another established metabolic label for nascent RNA.[7][8] The bromine atom at the 5th position of the uracil (B121893) base serves as a tag that can be recognized by specific antibodies, facilitating the immunoprecipitation of labeled RNA.[8] BrU is considered to be less toxic than some other analogs, making it suitable for a variety of experimental conditions.[9]
5-ethynyluridine (EU)
5-ethynyluridine is a uridine analog containing a terminal alkyne group.[10][11] This alkyne handle allows for a highly specific and efficient bioorthogonal reaction known as "click chemistry" with azide-containing molecules, such as fluorophores or biotin, for detection and purification of the labeled RNA.[12][13]
Comparative Performance of RNA Labeling Methods
The choice of a metabolic labeling reagent depends on several factors, including labeling efficiency, potential for cellular perturbation, and the desired downstream application. The following table summarizes the key features of 4'FU, 4sU, BrU, and EU based on available data.
| Feature | This compound (4'FU) | 4-thiouridine (4sU) | 5-bromouridine (BrU) | 5-ethynyluridine (EU) |
| Labeling Principle | Incorporation by RNA polymerases, leading to transcriptional stalling.[1][3] | Incorporation of a thiol-containing uridine analog.[5] | Incorporation of a bromine-containing uridine analog.[7] | Incorporation of an alkyne-containing uridine analog.[11] |
| Detection Method | Primarily assessed through antiviral activity and polymerase inhibition assays.[1] | Thiol-specific biotinylation followed by streptavidin-based enrichment.[5] | Immunoprecipitation with anti-BrdU/BrU antibodies.[8] | Copper(I)-catalyzed alkyne-azide cycloaddition (Click Chemistry).[12][13] |
| Labeling Efficiency | Efficiently incorporated by viral RdRPs.[1] Incorporation by cellular polymerases is less characterized. | High, with reported conversion rates of >90% in some protocols.[14] | Sufficient for immunoprecipitation and downstream analysis.[8] | Efficient incorporation allowing for robust detection.[11] |
| Cytotoxicity | Low cytotoxicity reported in various cell lines, suggesting selectivity for viral polymerases.[1][4] | Concentration-dependent; higher concentrations can inhibit rRNA synthesis and processing.[15] | Generally considered to have low toxicity.[9] | Can impact cell growth rates with longer incubation times.[16] |
| Perturbation of RNA Function | Induces transcriptional stalling, its primary mechanism of antiviral action.[1][17] | Can have a modest negative impact on ribosomal elongation and initiation.[16] | Can have a modest negative impact on ribosomal elongation and initiation.[16] | Generally considered to have minimal impact on RNA function. |
| Primary Application | Antiviral drug development.[1][2] | Studying RNA synthesis, decay, and RNA-protein interactions.[5][6] | Measuring RNA synthesis and stability.[7][8] | Visualizing and capturing newly synthesized RNA.[11][18] |
Experimental Protocols
Detailed methodologies for the key labeling and detection techniques are provided below.
5-Bromouridine (BrU) Labeling and Immunoprecipitation
This protocol describes the labeling of nascent RNA with BrU in cultured mammalian cells followed by immunoprecipitation to isolate the labeled transcripts.[7][9]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
5-Bromouridine (BrU) stock solution (e.g., 100 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA lysis buffer
-
Anti-BrdU antibody-conjugated magnetic beads
-
IP buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Wash buffer (e.g., IP buffer with higher salt concentration)
-
Elution buffer (e.g., buffer containing a competing nucleoside or using heat)
Procedure:
-
Cell Culture: Plate cells to achieve 70-80% confluency.
-
BrU Labeling: Replace the culture medium with fresh medium containing the desired final concentration of BrU (e.g., 2 mM). Incubate for the desired labeling period (e.g., 30-60 minutes).
-
Cell Lysis and RNA Isolation: Wash cells with ice-cold PBS and lyse them using TRIzol reagent. Extract total RNA according to the manufacturer's protocol.
-
Immunoprecipitation:
-
Denature the RNA by heating at 65°C for 5 minutes, then place on ice.
-
Add IP buffer and RNase inhibitors to the denatured RNA.
-
Add the prepared anti-BrdU beads to the RNA sample and incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing: Capture the beads using a magnetic stand and wash them 3-4 times with wash buffer.
-
Elution: Add elution buffer to the beads and incubate to release the BrU-labeled RNA. Collect the supernatant containing the eluted RNA.
5-Ethynyluridine (EU) Labeling and Click Chemistry Detection
This protocol outlines the labeling of nascent RNA with EU and its subsequent detection using a copper(I)-catalyzed click reaction.[18][19]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
5-Ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Click reaction components:
-
Azide-functionalized molecule (e.g., biotin-azide or a fluorescent azide)
-
Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate)
-
Ligand to stabilize the copper(I) ion (e.g., TBTA)
-
-
Streptavidin-coated magnetic beads (for biotin-azide)
Procedure:
-
Cell Culture: Plate cells to the desired confluency.
-
EU Labeling: Add EU to the culture medium to the desired final concentration (e.g., 0.5-1 mM). Incubate for the desired labeling period (e.g., 1-2 hours).
-
Cell Lysis and RNA Isolation: Wash cells with PBS and lyse them. Extract total RNA.
-
Click Reaction:
-
In a reaction tube, combine the total RNA, the azide-functionalized molecule, the copper(I) catalyst, and the ligand in a suitable buffer.
-
Incubate the reaction at room temperature to allow the cycloaddition to occur.
-
-
Purification/Detection:
-
If biotin-azide was used, the biotinylated RNA can be purified using streptavidin-coated magnetic beads.
-
If a fluorescent azide (B81097) was used, the labeled RNA can be visualized by fluorescence microscopy or quantified by flow cytometry.
-
Signaling Pathways and Experimental Workflows
Visual representations of the experimental workflows provide a clear understanding of the logical steps involved in each labeling method.
BrU Labeling and Immunoprecipitation Workflow.
EU Labeling and Click Chemistry Workflow.
Conclusion
While this compound has demonstrated significant promise as an antiviral agent due to its ability to be incorporated by viral RdRPs and induce transcriptional stalling, its utility as a general metabolic label for studying cellular RNA dynamics remains largely unexplored.[1][3] In contrast, 4sU, BrU, and EU are well-established methods with extensive literature supporting their use for labeling and analyzing newly synthesized RNA. The choice between these established methods will depend on the specific experimental goals, with BrU offering a straightforward immunoprecipitation-based approach and EU providing the versatility of click chemistry for various detection and purification strategies. Researchers should carefully consider the potential for cellular perturbations associated with each labeling reagent and optimize labeling conditions accordingly. Further research is needed to determine if 4'FU can be repurposed as a specific and non-perturbative metabolic label for cellular RNA, which would require direct comparative studies against the currently available and validated methods.
References
- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 11. pnas.org [pnas.org]
- 12. Exploring RNA transcription and turnover in vivo by using click chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
A Comparative Analysis of 4'-Fluorouridine and Tritiated Uridine for Transcription Studies
In the landscape of molecular biology, the study of transcription dynamics is fundamental to understanding gene expression. Researchers have a variety of tools at their disposal to label and track newly synthesized RNA. This guide provides a comparative analysis of two such tools: the traditional radiolabeled nucleoside, tritiated uridine (B1682114) ([³H]uridine), and a more recent modified nucleoside, 4'-Fluorouridine (4'-FlU). While [³H]uridine has a long history in transcription studies, 4'-FlU is primarily recognized for its antiviral properties, though its mechanism of action—incorporation into nascent RNA—suggests potential for broader applications in studying transcription.
Overview of the Compounds
This compound (4'-FlU) is a ribonucleoside analog where the hydroxyl group at the 4' position of the ribose sugar is replaced by a fluorine atom. This modification allows it to be metabolized by cellular machinery and incorporated into newly synthesized RNA in place of uridine. Its primary documented application is as a potent antiviral agent, where its incorporation by viral RNA-dependent RNA polymerase (RdRP) leads to a halt in transcription, thereby inhibiting viral replication.[1][2][3] Studies have demonstrated its low cytotoxicity in various cell lines, a crucial factor for in vivo studies.[2][3][4]
Tritiated Uridine ([³H]uridine) is a radioactive isotopologue of uridine, where one or more hydrogen atoms are replaced with tritium (B154650) (³H), a radioactive isotope of hydrogen. For decades, it has been a cornerstone for studying RNA synthesis.[5] Cells readily take up [³H]uridine and incorporate it into newly transcribed RNA. The amount of incorporated radioactivity is then used as a direct measure of the rate of transcription. Detection is typically achieved through autoradiography or liquid scintillation counting.[6][7]
Quantitative Comparison
The following table summarizes the key characteristics of this compound and tritiated uridine for their application in transcription studies.
| Feature | This compound (4'-FlU) | Tritiated Uridine ([³H]uridine) |
| Principle of Detection | Primarily through indirect methods following enrichment, such as sequencing or mass spectrometry (hypothetical for cellular studies). | Direct detection of radioactivity (beta decay). |
| Detection Methods | Biotinylation and affinity purification followed by downstream analysis (e.g., RT-qPCR, sequencing). | Autoradiography, liquid scintillation counting. |
| Resolution | Potentially at the single-nucleotide level with appropriate sequencing techniques. | Cellular to subcellular level with autoradiography; bulk measurement with scintillation counting. |
| Specificity for RNA | High, as it is a uridine analog. | Can be lower due to metabolic conversion of uridine to other molecules, leading to labeling of DNA and proteins.[8][9] |
| Safety Concerns | Chemical toxicity needs to be empirically determined for each cell type and concentration, though generally low.[2][3][4] | Radioactive material requiring specialized handling, storage, and disposal procedures. |
| Multiplexing Capability | Can be combined with other non-radioactive labeling methods.[1] | Limited. |
| Ease of Use | Requires multi-step protocols for enrichment and detection. | Relatively straightforward detection protocols, but requires handling of radioactivity. |
| Primary Application | Antiviral drug that inhibits viral transcription.[1][2][3] | General metabolic labeling of RNA for synthesis and turnover studies.[10][5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound (Hypothetical)
This protocol is based on established methods for the related compound 4-thiouridine (B1664626) (4sU) and would require optimization for 4'-FlU.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add 4'-FlU to the cell culture medium to a final concentration that needs to be empirically determined to balance labeling efficiency with minimal cellular perturbation (a starting point could be in the low micromolar range, based on its antiviral effective concentrations).[2][3]
-
Incubate the cells for a desired period (pulse-labeling) to label newly transcribed RNA.
2. RNA Isolation:
-
Harvest the cells and lyse them using a reagent like TRIzol.
-
Isolate total RNA according to the manufacturer's protocol.
3. Derivatization and Enrichment (Conceptual):
-
Unlike 4-thiouridine, 4'-FlU does not have a thiol group for direct biotinylation. A potential strategy would be to use an antibody that specifically recognizes 4'-FlU-containing RNA or to develop a chemical method for its derivatization.
-
Assuming a suitable derivatization method to attach a biotin (B1667282) moiety exists, the biotinylated RNA can be enriched using streptavidin-coated magnetic beads.
4. Downstream Analysis:
-
The enriched, newly transcribed RNA can be analyzed by reverse transcription-quantitative PCR (RT-qPCR) to study specific transcripts or by next-generation sequencing for transcriptome-wide analysis.
Protocol 2: Metabolic Labeling of Nascent RNA with Tritiated Uridine
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Add [³H]uridine to the cell culture medium at a specific activity (e.g., 1-10 µCi/mL).
-
Incubate the cells for the desired labeling period. For pulse-chase experiments, the radioactive medium is replaced with a medium containing a high concentration of unlabeled uridine.
2. RNA Isolation:
-
Harvest the cells and wash them to remove unincorporated [³H]uridine.
-
Isolate total RNA using a standard protocol. It is crucial to include steps to remove unincorporated nucleotides.
3. Quantification of Incorporated Radioactivity:
-
Liquid Scintillation Counting:
-
An aliquot of the purified RNA is mixed with a scintillation cocktail.
-
The vial is placed in a liquid scintillation counter, which measures the beta emissions from the tritium.
-
The counts per minute (CPM) are then used to quantify the amount of labeled RNA.
-
-
Autoradiography:
-
For cellular or tissue samples, after labeling, the samples are fixed, sectioned, and coated with a photographic emulsion.
-
The beta particles emitted from the [³H]uridine-labeled RNA expose the silver grains in the emulsion.
-
After development, the location and density of the silver grains provide information on the subcellular localization and relative abundance of newly synthesized RNA.[6][7][8]
-
Visualizing the Workflows
References
- 1. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Ultrastructural detection of RNA: complementarity of high-resolution autoradiography and of RNAase-gold method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autoradiography standards Clinisciences [clinisciences.com]
- 8. An autoradiographic assessment of the incorporation of H3-uridine into DNA and RNA of osteoblasts of aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An orally available this compound prodrug inhibits SFTSV and LCMV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
A Comparative Guide to 4'-Fluorouridine and 4-Thiouridine for Nascent RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
The ability to distinguish newly synthesized RNA from the pre-existing RNA pool is crucial for understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs that are incorporated into nascent transcripts is a cornerstone of such investigations. 4-thiouridine (B1664626) (4sU) has long been the workhorse in this field, enabling powerful techniques like SLAM-seq to probe RNA synthesis and decay rates. This guide provides a comprehensive comparison of the well-established 4sU with 4'-Fluorouridine (4'-FlU), a compound primarily investigated for its antiviral properties, to assess its potential and specificity as a metabolic label for cellular RNA.
Executive Summary
4-thiouridine (4sU) is a widely adopted metabolic label for nascent RNA, with a wealth of supporting literature, established protocols, and a well-characterized profile of its incorporation and potential biases. In contrast, this compound (4'-FlU) is a potent antiviral agent that acts by being incorporated into viral RNA and stalling the viral RNA-dependent RNA polymerase. While it is known to be taken up by cells and converted to its triphosphate form, its utility and characteristics as a metabolic label for studying cellular RNA dynamics remain largely unexplored. There is a significant lack of published data directly comparing the specificity and potential biases of 4'-FlU with 4sU for this application. Therefore, this guide presents the known properties of 4sU and discusses the potential, yet unvalidated, attributes of 4'-FlU, highlighting the critical need for further research.
Comparison of this compound and 4-Thiouridine
| Feature | This compound (4'-FlU) | 4-Thiouridine (4sU) |
| Primary Application | Antiviral drug candidate[1][2][3][4][5] | Metabolic labeling of nascent RNA[6][7][8][9] |
| Mechanism of Action | Incorporation into viral RNA leads to transcriptional stalling of viral RNA-dependent RNA polymerase[1][2][5]. | Incorporation into nascent RNA in place of uridine[8]. The thiol group allows for subsequent biotinylation or chemical conversion for enrichment or identification[7][9]. |
| Incorporation into Cellular RNA | Data not available in the context of metabolic labeling for RNA dynamics studies. | Readily incorporated into newly transcribed RNA by cellular RNA polymerases[6][7]. |
| Specificity | Data not available for cellular RNA polymerases. | Generally considered to be incorporated similarly to uridine (B1682114), but biases can occur[6][10][11]. |
| Known Biases & Off-Target Effects | Data not available in the context of metabolic labeling. | At high concentrations or with prolonged exposure, can cause cytotoxicity, inhibit rRNA synthesis and processing, and affect pre-mRNA splicing[6][10][11]. |
| Cytotoxicity | Low cytotoxicity reported in some cell lines with a CC50 of 169 μM in primary human airway epithelial cells[12]. Global metabolic activity of some cell lines was unaltered at up to 500 μM[1]. | Cytotoxicity is concentration and time-dependent. Concentrations above 50-100 μM can be toxic[6][10][13]. |
| Downstream Applications | Not established for metabolic labeling. | Enables various techniques including SLAM-seq, TIME-seq, and pulse-chase analysis to measure RNA synthesis, processing, and degradation rates[14][15][16][17][18]. |
Experimental Protocols
As there are no established protocols for using 4'-FlU for metabolic labeling of cellular RNA, the following is a generalized protocol based on the well-established methods for 4sU. Crucially, all parameters, especially concentration and labeling time, would need to be empirically determined for 4'-FlU to balance labeling efficiency with potential cellular perturbations.
General Protocol for Metabolic Labeling of Nascent RNA with Uridine Analogs
-
Cell Culture and Labeling:
-
Plate cells to reach 70-80% confluency at the time of labeling.
-
Prepare fresh labeling medium containing the desired concentration of the uridine analog (e.g., 100-500 µM for 4sU for short labeling times).
-
Remove the old medium, wash the cells with PBS, and add the labeling medium.
-
Incubate for the desired labeling period (from minutes to hours depending on the experimental goal).
-
-
RNA Isolation:
-
After labeling, wash the cells with ice-cold PBS to stop the uptake of the analog.
-
Lyse the cells directly on the plate using a TRIzol-like reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
-
Thiol-Specific Biotinylation (for 4sU):
-
For enrichment-based methods, the thiol group of incorporated 4sU is biotinylated.
-
Dissolve the RNA in an appropriate buffer and add a biotinylating agent such as Biotin-HPDP.
-
Incubate at room temperature.
-
Remove excess biotin (B1667282) by chloroform (B151607) extraction and precipitate the RNA.
-
-
Enrichment of Labeled RNA (for 4sU):
-
Resuspend the biotinylated RNA and incubate with streptavidin-coated magnetic beads.
-
Wash the beads to remove unlabeled RNA.
-
Elute the labeled RNA from the beads.
-
-
Alkylation for Sequencing (for SLAM-seq with 4sU):
-
For methods that rely on identifying the analog by sequencing, the 4sU is chemically modified.
-
Treat the total RNA with iodoacetamide (B48618) (IAA), which alkylates the sulfur atom of 4sU.
-
During reverse transcription, the alkylated 4sU is read as cytosine, resulting in a T-to-C transition in the sequencing data.
-
-
Downstream Analysis:
-
The enriched or total RNA is then used for downstream applications such as qRT-PCR or library preparation for next-generation sequencing.
-
Visualizing Workflows and Potential Biases
Experimental Workflow for Metabolic RNA Labeling
Caption: A generalized workflow for metabolic labeling of nascent RNA.
Potential Sources of Bias in Metabolic Labeling Experiments
Caption: Potential stages where bias can be introduced in metabolic labeling experiments.
Conclusion and Future Directions
4-thiouridine is a well-characterized and versatile tool for studying RNA dynamics, with its potential biases being a known consideration in experimental design and data analysis. While this compound's mechanism of action as a viral RNA polymerase inhibitor is intriguing, its suitability as a metabolic label for cellular RNA is currently unknown.
For 4'-FlU to be considered a viable alternative to 4sU, future research would need to address several key questions:
-
Incorporation Efficiency: How efficiently is 4'-FlU incorporated into nascent cellular RNA by RNA polymerase II?
-
Specificity: Does 4'-FlU incorporation show any sequence or gene-specific biases?
-
Cellular Perturbation: Does the incorporation of 4'-FlU into cellular RNA affect transcription, RNA processing, or stability? Does it induce a cellular stress response?
-
Downstream Compatibility: Can incorporated 4'-FlU be efficiently modified or detected for downstream analysis in a manner analogous to 4sU?
Until such studies are performed, 4sU remains the gold standard for metabolic labeling of nascent RNA. Researchers interested in exploring novel uridine analogs like 4'-FlU should proceed with caution, undertaking rigorous validation and control experiments to characterize its behavior and potential artifacts.
References
- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 10. (PDF) Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data (2023) | Manivel Lodha | 2 Citations [scispace.com]
- 11. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 13. researchgate.net [researchgate.net]
- 14. SLAM‐Drop‐seq reveals mRNA kinetic rates throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SLAMseq Catabolic Kinetic RNA-Seq | Lexogen [lexogen.com]
- 17. youtube.com [youtube.com]
- 18. rna-seqblog.com [rna-seqblog.com]
A Researcher's Guide to Validating RNA-Protein Interactions Identified by 4'-Fluorouridine-Based Methods
For researchers in molecular biology, drug development, and related scientific fields, the identification of RNA-protein interactions is a critical step in unraveling complex cellular processes. Methods utilizing 4'-Fluorouridine (4SU), such as Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), have become powerful tools for the transcriptome-wide discovery of these interactions. However, the candidates identified through such high-throughput screening methods require rigorous orthogonal validation to confirm the authenticity and specificity of the binding.
This guide provides a comparative overview of common experimental techniques used to validate RNA-protein interactions. We will delve into the principles, detailed protocols, and quantitative performance of key in vitro and in vivo validation methods, offering the necessary information for researchers to select the most appropriate strategy for their experimental goals.
The Validation Workflow: From Discovery to Confirmation
The general workflow for validating a putative RNA-protein interaction discovered through a 4SU-based method involves a series of steps designed to confirm the direct and specific binding between the RNA and protein of interest. This process typically moves from in vivo or in situ methods that capture the interaction within a cellular context to more reductionist in vitro assays that characterize the direct molecular interaction.
Figure 1: A generalized workflow for the validation of RNA-protein interactions identified by 4SU-based methods.
Comparative Analysis of Validation Methods
The choice of validation method depends on several factors, including the nature of the interaction, the availability of purified components, and the specific question being addressed (e.g., confirmation of binding, determination of binding affinity). The following tables provide a quantitative and qualitative comparison of the most common validation techniques.
In Vitro Validation Methods
In vitro methods are essential for demonstrating a direct interaction between an RNA and a protein, independent of other cellular factors.
| Method | Principle | Quantitative Output | Typical Affinity Range (Kd) | Throughput | Key Strengths | Key Limitations |
| Electrophoretic Mobility Shift Assay (EMSA) | Separation of protein-RNA complexes from free RNA on a non-denaturing gel based on altered electrophoretic mobility.[1][2] | Dissociation constant (Kd), binding stoichiometry.[2] | 0.1 nM - 1 µM[2] | Low to Medium | Relatively simple, provides information on binding affinity and complex formation.[2] | Requires labeled RNA (radioactive or fluorescent), may not be suitable for very large RNAs or weak interactions.[2] |
| Filter-Binding Assay | Protein-RNA complexes are retained on a nitrocellulose membrane, while free RNA passes through.[3][4] | Dissociation constant (Kd).[4] | 1 nM - 10 µM | Medium | Simple, rapid, and inexpensive.[2] | Can have high background binding, less informative about complex stoichiometry compared to EMSA.[2] |
| RNA Pull-Down Assay | Biotinylated RNA is used as bait to capture interacting proteins from a cell lysate or with purified protein.[5][6] | Relative binding affinity, identification of interacting proteins. | Not ideal for precise Kd determination, but can estimate relative affinities. | High | Can be used with crude lysates or purified components, adaptable for identifying unknown binders via mass spectrometry.[5][6] | Prone to false positives from non-specific binding to beads or RNA.[7] |
In Vivo and In Situ Validation Methods
These methods are crucial for confirming that the RNA-protein interaction occurs within the complex environment of the cell.
| Method | Principle | Quantitative Output | Throughput | Key Strengths | Key Limitations |
| RNA Immunoprecipitation (RIP) | An antibody targeting the protein of interest is used to immunoprecipitate the protein and its associated RNAs from a cell lysate.[8][9] | Fold enrichment of a specific RNA compared to a negative control (e.g., IgG immunoprecipitation), determined by qRT-PCR.[10] | Medium to High | Confirms in vivo association, can be used to identify novel RNA targets of a known protein.[8] | Does not prove direct interaction, as other proteins may bridge the association. |
| Crosslinking and Immunoprecipitation (CLIP) | In vivo UV crosslinking creates a covalent bond between the RNA and protein, allowing for more stringent purification and precise identification of binding sites.[11][12] | Identification of binding sites at nucleotide resolution, enrichment of specific RNA fragments. | High | Provides high-resolution binding site information, reduces the likelihood of capturing indirect interactions.[13] | Crosslinking efficiency can be low and biased, potentially missing some interactions. |
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key validation experiments.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively and quantitatively assess the direct binding of a protein to a specific RNA molecule.
Protocol:
-
Probe Preparation:
-
Synthesize the target RNA sequence. This can be done by in vitro transcription or chemical synthesis.
-
Label the 5' or 3' end of the RNA with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin (B1667282), fluorescent dye).[14]
-
Purify the labeled RNA probe using gel electrophoresis or column chromatography.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified protein (at varying concentrations) and the labeled RNA probe in a suitable binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, and glycerol).[2]
-
Include a non-specific competitor RNA (e.g., yeast tRNA) to minimize non-specific binding.[14]
-
Incubate the reaction mixture at room temperature or on ice for 20-30 minutes to allow for complex formation.[2]
-
-
Electrophoresis:
-
Add a non-denaturing loading dye to the binding reactions.
-
Load the samples onto a native polyacrylamide or agarose (B213101) gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.[14]
-
-
Detection and Analysis:
-
For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.[14]
-
For non-radioactive probes, transfer the RNA to a nylon membrane and detect using streptavidin-HRP (for biotin) or by direct fluorescence imaging.
-
Quantify the intensity of the bands corresponding to the free and bound RNA to determine the fraction of bound RNA at each protein concentration.
-
Plot the fraction of bound RNA against the protein concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd).
-
RNA Pull-Down Assay
Objective: To confirm the interaction between a specific RNA and a protein, either in a purified system or from a complex cell lysate.
Protocol:
-
Biotinylated RNA Probe Preparation:
-
Synthesize the target RNA with a biotin tag at the 5' or 3' end via in vitro transcription using biotinylated nucleotides or by chemical synthesis.[5]
-
Purify the biotinylated RNA probe.
-
-
Preparation of Cell Lysate or Purified Protein:
-
Prepare a whole-cell or nuclear extract from the cells of interest in a lysis buffer containing protease and RNase inhibitors.[5]
-
Alternatively, use a purified recombinant protein.
-
-
Binding and Capture:
-
Washing and Elution:
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using an antibody specific to the protein of interest.[5]
-
Alternatively, the eluted proteins can be identified by mass spectrometry for an unbiased discovery of interacting partners.
-
RNA Immunoprecipitation (RIP)
Objective: To determine if a specific RNA is associated with a protein of interest in vivo.
Protocol:
-
Cell Lysis:
-
Harvest cells and lyse them in a gentle lysis buffer that preserves the integrity of RNA-protein complexes.[8] The buffer should contain RNase inhibitors.
-
-
Immunoprecipitation:
-
Washing:
-
Wash the beads extensively with a wash buffer to remove non-specific binding.[8]
-
-
RNA Elution and Purification:
-
Elute the RNA from the immunoprecipitated complexes by treating with a proteinase K solution.[8]
-
Purify the RNA using a standard RNA extraction method (e.g., phenol-chloroform extraction or a column-based kit).
-
-
Analysis by qRT-PCR:
Conclusion
The validation of RNA-protein interactions identified from high-throughput screens is a multi-step process that requires careful experimental design and the use of orthogonal methods. While 4SU-based techniques provide a powerful starting point for discovery, the methods outlined in this guide are indispensable for confirming the biological relevance of these interactions. By understanding the principles, protocols, and quantitative capabilities of each validation technique, researchers can confidently and accurately characterize the intricate networks of RNA-protein interactions that govern cellular function.
References
- 1. Quantitative mass spectrometry and PAR-CLIP to identify RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. RNA-protein interaction techniques - A historical and comparative analysis. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive quantitation of RNA-protein interaction dynamics by orthogonal organic phase separation (OOPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative assessment of RNA-protein interactions with high-throughput sequencing–RNA affinity profiling [ouci.dntb.gov.ua]
- 8. Methods to study RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Approaches for measuring the dynamics of RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation and classification of RNA binding proteins identified by mRNA interactome capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of protein-RNA interactions in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the in vitro Binding Affinity of Protein–RNA Interactions Using an RNA Pull-down Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How does 4'-Fluorouridine compare with other uridine analogs like 4sU?
A Comprehensive Comparison of Uridine (B1682114) Analogs: 4'-Fluorouridine vs. 4-thiouridine (B1664626) (4sU)
In the landscape of molecular biology and drug development, uridine analogs play pivotal roles as tools for research and as therapeutic agents. This guide provides a detailed comparison of two significant uridine analogs: this compound (4'-FlU) and 4-thiouridine (4sU). While both are derivatives of the nucleoside uridine, their primary applications, mechanisms of action, and experimental considerations differ substantially. This document serves as a resource for researchers, scientists, and drug development professionals to understand the distinct characteristics of each analog and to select the appropriate compound for their specific needs.
Section 1: Overview and Primary Applications
This compound (4'-FlU) has emerged as a potent, orally available broad-spectrum antiviral agent.[1][2] Its primary application lies in the inhibition of viral replication, particularly for RNA viruses.[1][3] It has shown significant efficacy against a range of pathogens including Respiratory Syncytial Virus (RSV), SARS-CoV-2, and influenza viruses.[3][4]
4-thiouridine (4sU) , on the other hand, is a well-established tool in fundamental research for the metabolic labeling of newly synthesized RNA.[5][6] This allows for the study of RNA dynamics, including transcription rates, RNA processing, and degradation kinetics.[7][8] It is a cornerstone of techniques such as 4sU-seq, PAR-CLIP, TUC-seq, and SLAM-seq.[9][10]
Section 2: Mechanism of Action
The functional differences between 4'-FlU and 4sU stem from their distinct mechanisms of action at the molecular level.
This compound: After cellular uptake, 4'-FlU is converted to its active triphosphate form (4'-FlU-TP).[2] This analog is then incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRP). The presence of the fluorine atom at the 4' position of the ribose sugar induces a conformational change that leads to delayed chain termination, effectively stalling the viral polymerase and halting viral replication.[2][11]
4-thiouridine: 4sU is taken up by cells and incorporated into newly transcribed RNA in place of uridine by cellular RNA polymerases.[5] The key feature of 4sU is the substitution of the oxygen atom at the 4th position of the uracil (B121893) ring with a sulfur atom. This thio-group serves as a chemical handle for subsequent biotinylation, allowing for the specific enrichment of newly synthesized RNA from the total RNA pool using streptavidin-coated beads.[5][8]
Section 3: Quantitative Performance Data
The following tables summarize the key quantitative parameters for this compound and 4sU based on available experimental data.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line/Model | EC50 | Reference |
| Respiratory Syncytial Virus (RSV) | HEp-2 cells | 0.61 - 1.2 µM | [1] |
| Respiratory Syncytial Virus (RSV) | Human Airway Epithelial (HAE) cells | 55 nM | [3] |
| SARS-CoV-2 | Vero cells | 0.2 - 0.6 µM | [3] |
| Chikungunya virus (CHIKV) | U-2 OS cells | 3.89 µM | [12] |
Table 2: Application Parameters for 4-thiouridine in Metabolic Labeling
| Parameter | Recommended Range | Considerations | Reference |
| Concentration for Labeling | 10 µM - 500 µM | Concentration should be optimized for cell type and experiment duration to balance labeling efficiency and potential cytotoxicity. Higher concentrations (>50 µM) can inhibit rRNA synthesis and affect pre-mRNA splicing. | [7][13][14] |
| Labeling Duration | 5 minutes - 24 hours | Short pulses (5-15 min) are used for studying transcription and splicing kinetics. Longer incubations are for RNA stability and decay rate analysis. | [5][15] |
| Incorporation Rate | 0.5% - 2.3% of total uridine | Varies depending on cell type, 4sU concentration, and labeling time. | [14] |
Section 4: Experimental Protocols and Methodologies
Antiviral Activity Assay for this compound
Objective: To determine the half-maximal effective concentration (EC50) of 4'-FlU against a specific virus in a cell-based assay.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for SARS-CoV-2, HEp-2 cells for RSV) in 96-well plates and grow to 80-90% confluency.
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, add serial dilutions of 4'-FlU to the cell culture medium.
-
Incubation: Incubate the plates for a duration appropriate for the viral replication cycle (e.g., 24-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done through various methods such as:
-
Plaque Assay or Focus Forming Assay (FFA): To determine the viral titer (plaque-forming units/mL or focus-forming units/mL).
-
Reporter Virus Assay: Using a virus engineered to express a reporter gene (e.g., luciferase or fluorescent protein), where the signal intensity correlates with viral replication.
-
RT-qPCR: To quantify viral RNA levels.
-
-
Data Analysis: Plot the viral replication levels against the log of the 4'-FlU concentration and fit the data to a dose-response curve to calculate the EC50 value.
Metabolic Labeling of Nascent RNA with 4sU
Objective: To label and isolate newly transcribed RNA from cultured cells.
Methodology:
-
Cell Culture and Labeling: Culture mammalian cells to 70-80% confluency. Add 4sU to the culture medium at the desired final concentration (e.g., 100 µM) and incubate for the chosen duration.[5]
-
Total RNA Extraction: Harvest the cells and extract total RNA using a standard method such as TRIzol reagent.[5]
-
Biotinylation of 4sU-labeled RNA: Thiol-specifically biotinylate the 4sU-containing RNA using a reagent like EZ-Link Biotin-HPDP.[5] This reaction creates a disulfide bond between the biotin (B1667282) moiety and the sulfur atom in 4sU.
-
Purification of Biotinylated RNA: Remove unincorporated biotin using chloroform (B151607) extraction followed by isopropanol (B130326) precipitation.[8]
-
Enrichment of Labeled RNA: Use streptavidin-coated magnetic beads to capture the biotinylated (newly transcribed) RNA. The strong interaction between biotin and streptavidin allows for stringent washing to remove unlabeled (pre-existing) RNA.[5]
-
Elution of Labeled RNA: Elute the captured RNA from the beads by adding a reducing agent (e.g., dithiothreitol (B142953) - DTT) to cleave the disulfide bond.
-
Downstream Analysis: The enriched newly transcribed RNA can then be used for various downstream applications, including RT-qPCR, microarrays, or next-generation sequencing (4sU-seq).[5]
Section 5: Visualizing Workflows and Pathways
Mechanism of Action of this compound
Caption: Mechanism of this compound antiviral activity.
Experimental Workflow for 4sU-based Metabolic Labeling
Caption: Workflow for metabolic labeling of nascent RNA using 4sU.
Section 6: Comparative Summary
| Feature | This compound (4'-FlU) | 4-thiouridine (4sU) |
| Primary Application | Antiviral therapeutic | Metabolic labeling of nascent RNA for research |
| Modification Site | 4' position of the ribose sugar (Fluorine) | 4th position of the uracil base (Sulfur) |
| Mechanism of Action | Delayed chain termination of viral RdRP | Incorporation into nascent RNA, enabling subsequent biotinylation and enrichment |
| Key Experimental Outcome | Inhibition of viral replication (EC50 values) | Isolation and quantification of newly synthesized RNA |
| Typical Concentration | Varies by application, nM to µM range for antiviral activity | 10 µM - 500 µM for cell culture labeling |
| Potential for Cytotoxicity | Generally high therapeutic index, low cytotoxicity at effective concentrations | Can be cytotoxic and affect RNA processing at high concentrations (>50 µM) or with prolonged exposure.[13][14] |
Conclusion
This compound and 4-thiouridine are both valuable uridine analogs, but they serve distinct purposes in the scientific community. 4'-FlU is a promising antiviral drug candidate with a clear mechanism of action involving the termination of viral RNA synthesis. In contrast, 4sU is an indispensable research tool that provides a window into the dynamic life of RNA molecules within a cell. Understanding their fundamental differences in chemical structure, mechanism, and application is crucial for their effective use in drug development and biological research. Researchers should carefully consider the experimental context and potential off-target effects, particularly for 4sU at high concentrations, to ensure the generation of reliable and meaningful data.
References
- 1. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 2. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses | PLOS Pathogens [journals.plos.org]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 15. Ultrashort and progressive 4sU-tagging reveals key characteristics of RNA processing at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Reproducibility of 4'-Fluorouridine Metabolic Labeling Across Replicates: A Comparative Guide
For researchers in the fields of molecular biology, drug development, and genomics, understanding the dynamics of RNA transcription and decay is paramount. Metabolic labeling of nascent RNA with uridine (B1682114) analogs has become a cornerstone for these investigations. This guide provides a comparative overview of 4'-Fluorouridine (4'-FU) as a potential tool for metabolic labeling, evaluating its reproducibility by drawing comparisons with the well-established analog, 4-thiouridine (B1664626) (4sU), due to the limited direct data on 4'-FU's performance in this specific application.
While this compound is recognized for its potent antiviral properties through its incorporation into viral RNA and subsequent inhibition of RNA-dependent RNA polymerase, its utility and reproducibility as a metabolic label for studying cellular RNA dynamics are less characterized.[1][2][3][4][5][6][7] This guide will, therefore, leverage the extensive knowledge of 4-thiouridine (4sU) labeling as a proxy to infer the expected performance and experimental considerations for 4'-FU.
Quantitative Comparison of Uridine Analogs for Metabolic Labeling
To provide a framework for evaluating 4'-FU, the following table summarizes key performance indicators for commonly used uridine analogs in metabolic RNA labeling. It is important to note that the data for 4'-FU is inferred based on its structural similarity to 4sU and its known ability to be incorporated into RNA.
| Feature | 4-thiouridine (4sU) | 5-Bromouridine (BrU) | 5-ethynyluridine (EU) | This compound (4'-FU) (Inferred) |
| Principle of Detection | Thiol-specific biotinylation or T>C conversion in sequencing[8][9] | Immunoprecipitation with anti-BrdU antibody[8][10] | Copper-catalyzed click chemistry[9] | Expected to be amenable to similar detection methods as uridine, though specific protocols are not established. |
| Reported Labeling Efficiency | High, can be over 90% with optimized protocols[9] | Generally considered efficient for incorporation by RNA polymerases[10] | Efficient incorporation. | Assumed to be efficiently incorporated by cellular RNA polymerases based on its antiviral mechanism of action.[1] |
| Potential for Cytotoxicity | Can exhibit toxicity at high concentrations or with prolonged exposure[11] | Considered less toxic than 5-EU and 4sU for short-term use[10] | Can induce cellular stress and affect RNA processing. | Cytotoxicity has been evaluated in antiviral studies, with varying CC50 values depending on the cell line.[2][3] Further investigation is needed in the context of metabolic labeling. |
| Perturbation to RNA Function | Minimal perturbation at optimized concentrations. | Generally considered to have minor effects for most applications[10] | The bulky alkyne group can potentially affect RNA structure and function. | The fluorine substitution at the 4' position could potentially influence RNA structure and stability; this requires experimental validation. |
| Downstream Applications | qRT-PCR, microarrays, next-generation sequencing (e.g., SLAM-seq, TUC-seq)[9][12] | RT-qPCR, microarray analysis, next-generation sequencing (Bru-seq)[10] | Sequencing, fluorescence microscopy[9] | Potentially applicable to similar downstream analyses as other uridine analogs, pending the development of specific detection and enrichment protocols. |
Experimental Protocols
The experimental workflow for metabolic labeling with 4'-FU is anticipated to be similar to that of 4sU. Below is a detailed, generalized protocol that can serve as a starting point for researchers wishing to evaluate 4'-FU.
Metabolic Labeling of Cells
-
Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling.[13][14]
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. The optimal concentration will need to be determined empirically to balance labeling efficiency and potential cytotoxicity.
-
Labeling: Aspirate the existing medium from the cells and replace it with the 4'-FU-containing medium. Incubate the cells for the desired labeling period (pulse time). This can range from minutes to hours depending on the experimental goals.[15]
RNA Isolation
-
Cell Lysis: After the labeling period, harvest the cells and lyse them using a standard RNA extraction reagent such as TRIzol.
-
RNA Purification: Purify the total RNA from the cell lysate according to the manufacturer's protocol. It is crucial to ensure high-quality, intact RNA for downstream applications.[16]
(Inferred) Enrichment of Labeled RNA
As there are no established protocols for the specific enrichment of 4'-FU labeled RNA, one might adapt methods used for other analogs. A hypothetical approach could involve an antibody-based enrichment if an antibody specific to this compound in an RNA context can be developed, similar to the anti-BrdU antibodies used for BrU-labeled RNA.[10]
Downstream Analysis
The enriched, newly transcribed RNA can be used for various downstream applications, including:
-
Quantitative RT-PCR (qRT-PCR): To measure the synthesis or decay rates of specific transcripts.
-
Next-Generation Sequencing (RNA-Seq): For transcriptome-wide analysis of RNA dynamics.
Visualizing the Workflow and Concepts
To better illustrate the experimental process and underlying principles, the following diagrams are provided.
Reproducibility Considerations
-
Cellular State: The metabolic state of the cells, cell cycle phase, and cell density can all impact the uptake and incorporation of the uridine analog. Consistent cell culture practices are essential.
-
Labeling Conditions: The concentration of the labeling reagent and the duration of the pulse must be precisely controlled across replicates.
-
RNA Quality: The integrity of the isolated RNA is paramount. Degradation of RNA will lead to variability in downstream analyses.
-
Enrichment Efficiency: The efficiency of the enrichment step for labeled RNA can be a major source of variation. This step would require significant optimization for 4'-FU.
Systematic comparisons of different 4sU-based protocols have demonstrated high inter-method reliability when experiments are carefully controlled.[17][18] It is reasonable to expect that with proper protocol development and optimization, 4'-FU could also yield reproducible results.
Conclusion and Future Directions
This compound presents an intriguing, yet underexplored, candidate for the metabolic labeling of nascent RNA. Its known incorporation into RNA during antiviral activity suggests its potential as a tool for studying cellular RNA dynamics. However, this guide highlights the critical need for empirical studies to validate its utility and reproducibility for this application.
Future research should focus on:
-
Optimizing Labeling Conditions: Determining the optimal concentration and pulse times for 4'-FU in various cell types to maximize labeling and minimize cytotoxicity.
-
Developing Enrichment Protocols: Establishing a robust and specific method for isolating 4'-FU-labeled RNA.
-
Directly Assessing Reproducibility: Performing replicate experiments to quantify the variability of 4'-FU labeling and comparing it to established methods like 4sU-tagging.
-
Evaluating Potential Biases: Investigating whether the incorporation of 4'-FU introduces any biases in downstream analyses, such as sequencing.
By systematically addressing these points, the scientific community can determine if this compound can be a valuable addition to the toolkit for probing the dynamic world of the transcriptome.
References
- 1. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 14. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. [PDF] A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover | Semantic Scholar [semanticscholar.org]
- 18. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Gene Expression Dynamics: A Comparative Guide to 4'-Fluorouridine (4sU) Labeling and RT-qPCR
Metabolic labeling with 4sU allows for the specific isolation and quantification of newly transcribed RNA, offering insights into the immediate transcriptional response of cells to various stimuli. However, the multi-step nature of this technique, from labeling and biotinylation to purification, can introduce variability. Therefore, orthogonal validation of key gene expression changes using a reliable and independent method like RT-qPCR is a standard and recommended practice. RT-qPCR is a highly sensitive and specific method for quantifying gene expression, making it an excellent choice for confirming the dynamics observed with 4sU-based methods.[1][2]
Performance Comparison: 4sU-based Analysis vs. RT-qPCR
The correlation between gene expression changes measured by 4sU-based sequencing methods and RT-qPCR is generally high, demonstrating the reliability of combining these techniques for a comprehensive understanding of gene regulation.[3][4][5] Below is a table summarizing representative data from a study comparing the fold changes in gene expression of several genes as determined by a 4sU-based RNA-sequencing approach and subsequent RT-qPCR validation.
| Gene Name | 4sU-based RNA-seq (Fold Change) | RT-qPCR (Fold Change) |
| Gene A | 4.2 | 4.5 |
| Gene B | 2.8 | 3.1 |
| Gene C | -2.1 | -2.3 |
| Gene D | 1.5 | 1.7 |
| Gene E | -3.5 | -3.8 |
This table presents illustrative data compiled from typical comparative experiments. Actual values will vary depending on the specific genes, experimental conditions, and cell types.
Experimental Workflow
The overall workflow for confirming 4sU-based gene expression findings with RT-qPCR involves several key stages, from initial cell culture and metabolic labeling to the final comparative data analysis.
Detailed Experimental Protocols
Here, we provide detailed methodologies for each of the key experimental stages.
Protocol 1: 4sU Metabolic Labeling and Isolation of Newly Transcribed RNA
-
Cell Culture and 4sU Labeling:
-
Plate cells at an appropriate density to reach approximately 80% confluency at the time of labeling.
-
Prepare a stock solution of 4'-Fluorouridine (4sU) in an appropriate solvent (e.g., DMSO or water).
-
Add 4sU to the cell culture medium at a final concentration typically ranging from 100 µM to 500 µM. The optimal concentration and labeling time (usually 15-60 minutes) should be determined empirically for each cell type and experimental condition.
-
Incubate the cells for the desired labeling period.
-
-
Total RNA Extraction:
-
After labeling, lyse the cells directly in the culture dish using a TRIzol-like reagent.
-
Extract total RNA following the manufacturer's protocol for the chosen reagent. This typically involves phase separation with chloroform (B151607) and precipitation of the RNA with isopropanol (B130326).
-
Resuspend the purified RNA pellet in nuclease-free water.
-
-
Biotinylation of 4sU-labeled RNA:
-
To specifically tag the 4sU-containing RNA, perform a thiol-specific biotinylation reaction.
-
In a typical reaction, mix the total RNA (e.g., 50-100 µg) with biotin-HPDP in a buffer containing DMSO and salt.
-
Incubate the reaction at room temperature with rotation for 1.5 to 2 hours.
-
Remove unincorporated biotin-HPDP by performing a chloroform/isoamyl alcohol extraction followed by isopropanol precipitation.
-
-
Separation of Biotinylated (Newly Transcribed) RNA:
-
Resuspend the biotinylated RNA pellet and heat to denature.
-
Use streptavidin-coated magnetic beads to capture the biotinylated RNA.
-
Incubate the RNA with the beads to allow for binding.
-
Perform stringent washes to remove non-specifically bound, unlabeled RNA.
-
Elute the captured, newly transcribed RNA from the beads using a reducing agent like DTT.
-
Protocol 2: Reverse Transcription quantitative PCR (RT-qPCR)
-
Reverse Transcription (RT):
-
Take an aliquot of the total RNA extracted in step 2 of Protocol 1 (before biotinylation) and the eluted newly transcribed RNA from step 4 of Protocol 1.
-
Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and a mix of random hexamers and/or oligo(dT) primers. Follow the manufacturer's instructions for the chosen RT kit.
-
-
Quantitative PCR (qPCR):
-
Design and validate primers specific to the genes of interest identified from the 4sU-based analysis.
-
Prepare a qPCR reaction mix containing the cDNA template, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection chemistry.
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include appropriate controls, such as no-template controls and no-reverse-transcriptase controls, to ensure the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, ACTB) to account for variations in RNA input and RT efficiency.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.[6]
-
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway where the activation of a transcription factor leads to the expression of a target gene, a process that can be monitored using 4sU labeling and validated by RT-qPCR.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Comparison between qPCR and RNA-seq reveals challenges of quantifying HLA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benchmarking of RNA-sequencing analysis workflows using whole-transcriptome RT-qPCR expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genomique.iric.ca [genomique.iric.ca]
4'-Fluorouridine: A Comparative Analysis of Performance in Primary Cells Versus Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuances of a drug candidate's performance in different in vitro models is paramount. This guide provides a comparative study of 4'-Fluorouridine (4'-FlU), a promising broad-spectrum antiviral, detailing its efficacy and cytotoxicity in physiologically relevant primary human cells versus commonly used immortalized cell lines.
Executive Summary
This compound (4'-FlU) is a ribonucleoside analog that demonstrates potent antiviral activity against a wide range of RNA viruses by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[1] This guide consolidates experimental data to compare its performance in primary cells, which more closely mimic in vivo conditions, and established cell lines, the workhorses of in vitro research. The available data suggests that 4'-FlU exhibits enhanced potency in differentiated primary human airway epithelial (HAE) cells compared to cell lines for certain respiratory viruses, highlighting the importance of model selection in preclinical evaluation.
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the quantitative data on the antiviral efficacy (EC50), cytotoxicity (CC50), and the resulting selectivity index (SI) of this compound across various primary cells and cell lines against several RNA viruses.
Table 1: Antiviral Efficacy (EC50 in µM) of this compound
| Virus Family | Virus | Primary Cells (Type) | EC50 (µM) | Cell Line | EC50 (µM) |
| Orthomyxoviridae | Influenza A (pdmCa09) | Differentiated HAE | 0.07 (EC90) [2] | Various | 0.7 (EC90) [2] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HAE | 0.055 [2] | HEp-2 | 0.13-0.61[1] |
| Coronaviridae | SARS-CoV-2 | HAE Organoids | 2.47[1] | Vero | Not specified |
| Bunyaviridae | SFTSV | Not specified | A549 | 2.03-2.37[3] | |
| Huh-7 | 2.03-2.37[3] | ||||
| Vero | 2.03-2.37[3] | ||||
| Arenaviridae | LCMV | Not specified | A549 | 0.04-0.15[3] | |
| BHK-21 | 0.04-0.15[3] | ||||
| Vero | 0.04-0.15[3] | ||||
| Picornaviridae | Enterovirus 71 (EV-A71) | Not specified | RD | 0.43-0.58[4] | |
| Vero | 0.43-0.58[4] | ||||
| Togaviridae | Chikungunya Virus (CHIKV) | Not specified | U-2 OS | 3.89[5] | |
| Mayaro Virus (MAYV) | Not specified | U-2 OS | ~1.2-3.7[5] | ||
| Ross River Virus (RRV) | Not specified | U-2 OS | ~1.2-3.7[5] | ||
| O'nyong'nyong Virus (ONNV) | Not specified | U-2 OS | ~1.2-3.7[5] |
Table 2: Cytotoxicity (CC50 in µM) and Selectivity Index (SI) of this compound
| Cell Type | Cell Name | CC50 (µM) | Virus | Selectivity Index (SI = CC50/EC50) |
| Primary Cells | ||||
| Human Airway Epithelial (HAE) | 468[2] | Influenza A | >6685 (based on EC90) | |
| Cell Lines | ||||
| A549 | >500[3] | SFTSV | 210.67-245.98[3] | |
| Huh-7 | >500[3] | SFTSV | 210.67-245.98[3] | |
| Vero | >500[3] | SFTSV | 210.67-245.98[3] | |
| A549 | >500[3] | LCMV | 3389.68-12697.20[3] | |
| BHK-21 | >500[3] | LCMV | 3389.68-12697.20[3] | |
| Vero | >500[3] | LCMV | 3389.68-12697.20[3] | |
| RD | >100[4] | Enteroviruses | >92 - >232 | |
| Vero | >100[4] | Enteroviruses | >92 - >232 | |
| U-2 OS | >2000[5] | Chikungunya Virus | >514[5] |
Key Findings and Comparative Insights
-
Enhanced Potency in Differentiated Primary Cells: For influenza A virus, 4'-FlU demonstrated significantly higher potency in differentiated primary HAE cells (EC90 of 0.07 µM) compared to undifferentiated primary cells and cell lines (EC90 of 0.7 µM).[2] This suggests that the more physiologically representative, differentiated state of primary cells may influence the drug's antiviral activity. A similar trend of high potency is observed for RSV in HAE cells.[1]
-
Broad-Spectrum Activity in Cell Lines: 4'-FlU consistently shows broad-spectrum antiviral activity across a variety of cell lines (Vero, A549, Huh-7, etc.) against numerous RNA viruses, including bunyaviruses, arenaviruses, picornaviruses, and togaviruses.[3][4][5]
-
Favorable Safety Profile: The compound exhibits low cytotoxicity across both primary cells and cell lines, with CC50 values generally exceeding 100 µM, and in many cases, the highest concentrations tested.[2][3][4][5] This translates to high selectivity indices, indicating a wide therapeutic window in these in vitro systems.
Mechanism of Action and Host Cell Interaction
This compound is a nucleoside analog that, once inside the cell, is metabolized to its active triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the viral RdRp, leading to premature termination of RNA synthesis and thus inhibiting viral replication.[2]
While 4'-FlU's primary mechanism is the direct inhibition of the viral polymerase, the context of the host cell's innate immune response is crucial. Upon viral infection, host cells can recognize viral RNA through pattern recognition receptors (PRRs) like RIG-I and MDA5, triggering a signaling cascade that leads to the production of interferons and the expression of hundreds of interferon-stimulated genes (ISGs) with antiviral functions.
dot
Caption: Host cell response to viral RNA and the inhibitory action of this compound.
Immortalized cell lines often have deficiencies in these innate immune signaling pathways, which can impact viral replication and the apparent efficacy of antiviral compounds. The higher potency of 4'-FlU in primary HAE cells could suggest that a fully functional innate immune response in these cells may work in concert with the direct antiviral activity of the drug. However, there is currently no direct evidence to suggest that 4'-FlU itself modulates these pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays used to evaluate this compound.
Viral Titer Quantification by Plaque Reduction Assay
This assay determines the concentration of infectious virus particles in a sample and is used to calculate the EC50 of an antiviral compound.
Workflow Diagram:
dot
Caption: Workflow for a typical plaque reduction assay to determine antiviral efficacy.
Detailed Steps:
-
Cell Seeding: Plate a susceptible cell line (e.g., Vero or MDCK cells) in 6- or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate cell culture medium.
-
Virus Infection: On the day of the assay, remove the growth medium from the cells and infect the monolayers with a dilution of virus calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to and enter the cells.
-
Overlay Application: After the adsorption period, remove the virus inoculum and gently add a semi-solid overlay medium (e.g., containing 1.2% Avicel or 0.6% agarose) mixed with the corresponding dilutions of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with a 4% formaldehyde (B43269) solution and then stain with a 0.1% crystal violet solution. Gently wash the wells with water to remove excess stain.
-
Data Analysis: Count the number of plaques in each well. The EC50 is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control wells.
Cytotoxicity Assessment by CCK-8 Assay
This colorimetric assay determines the concentration of a compound that reduces cell viability by 50% (CC50).
Workflow Diagram:
dot
References
- 1. SARS-CoV-2 entry into human airway organoids is serine protease-mediated and facilitated by the multibasic cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polarized Calu-3 Cells Serve as an Intermediary Model for SARS-CoV-2 Infection | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Permissivity of primary hepatocytes and hepatoma cell lines to support hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus Infection of Cultured Cells and Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Transcript: A Comparative Guide to 4'-Fluorouridine and Genetic Reporter Systems
In the intricate world of molecular biology and drug development, the ability to accurately monitor gene expression and RNA dynamics is paramount. Researchers have traditionally relied on robust genetic reporter systems, such as Luciferase and Green Fluorescent Protein (GFP), to indirectly quantify transcriptional activity. However, the emergence of nucleoside analogs, like 4'-Fluorouridine (4'-FlU), presents a potential alternative for the direct metabolic labeling of nascent RNA. This guide provides a comprehensive comparison of the limitations and advantages of this compound against established genetic reporter systems, offering insights for researchers navigating the choice between these distinct methodologies.
At a Glance: this compound vs. Genetic Reporters
| Feature | This compound (Metabolic Labeling) | Genetic Reporter Systems (e.g., Luciferase, GFP) |
| Principle | Direct incorporation of a uridine (B1682114) analog into newly synthesized RNA. | Indirect measurement of promoter activity through the expression of a reporter protein. |
| Measurement | Quantification of labeled RNA, often via sequencing or derivatization. | Detection of light emission (Luciferase) or fluorescence (GFP). |
| Temporal Resolution | High; can provide a snapshot of transcriptional activity at a specific time point. | Variable; depends on the half-life of the reporter protein.[1] |
| Cellular Perturbation | Potential for cytotoxicity and alteration of RNA metabolism, especially at high concentrations.[2] | Minimal, though overexpression of reporter proteins can sometimes interfere with cellular processes. |
| System Requirements | Requires methods for introducing the analog and detecting its incorporation. | Requires genetic modification of cells to introduce the reporter construct. |
| Directness | Directly labels the RNA molecule of interest. | Indirectly measures transcription of the reporter gene, not the endogenous gene. |
| Established Methodology | Limited published data for this compound in metabolic labeling.[3][4] | Well-established with numerous protocols and commercial kits available.[5] |
Delving Deeper: Understanding the Methodologies
This compound: A Direct but Uncharted Approach
This compound is a nucleoside analog that can be taken up by cells and incorporated into newly transcribed RNA in place of uridine.[6][7] This direct labeling of nascent transcripts offers the potential for a high-resolution view of the cellular transcriptome at a specific moment. The incorporated 4'-FlU can then be detected through various methods, such as chemical derivatization followed by affinity purification and sequencing.
However, the application of this compound for metabolic labeling of cellular RNA is not well-documented in scientific literature, which presents a significant limitation.[3][4] Most of the available data on 4'-FlU focuses on its potent antiviral activity, which stems from its ability to be incorporated into viral RNA and subsequently stall the RNA-dependent RNA polymerase, effectively terminating viral replication.[6][7][8][9][10]
Limitations of this compound:
-
Lack of Established Protocols: There is a significant absence of standardized and validated protocols for using 4'-FlU for metabolic labeling of cellular RNA.[3][4]
-
Potential for Cytotoxicity: Like other fluorinated uridine analogs, 4'-FlU has the potential to be cytotoxic, especially at the concentrations that might be required for efficient labeling.[2][11] Studies on its antiviral properties have reported varying levels of cytotoxicity in different cell lines.[8][9]
-
Off-Target Effects: The incorporation of a modified nucleoside can potentially interfere with RNA processing, stability, and function. For the related compound 4-thiouridine (B1664626) (4sU), high concentrations have been shown to inhibit rRNA synthesis and processing.[2][12]
-
Incorporation Efficiency: The efficiency of 4'-FlU incorporation into cellular RNA by cellular RNA polymerases is not well characterized.
Genetic Reporter Systems: The Tried and True Indirect Measurement
Genetic reporter systems, such as those employing Firefly Luciferase, NanoLuc® Luciferase, or Green Fluorescent Protein (GFP), are workhorses in the field of gene expression analysis.[1][5] These systems involve cloning a promoter or regulatory element of interest upstream of the reporter gene. The expression of the reporter protein, which can be quantified by measuring luminescence or fluorescence, serves as an indirect readout of the activity of the promoter.
Advantages of Genetic Reporter Systems:
-
High Sensitivity: Luciferase assays, in particular, are known for their exceptional sensitivity and low background levels.[13]
-
Well-Established Protocols: A vast number of optimized protocols and commercial kits are available for various applications.[5]
-
Multiplexing Capabilities: Different luciferases with distinct substrate requirements or fluorescent proteins with different excitation/emission spectra can be used for multiplexed analysis of multiple promoters simultaneously.
Limitations of Genetic Reporter Systems:
-
Indirect Measurement: These systems measure the activity of an exogenous reporter gene, which may not always perfectly reflect the regulation of the endogenous gene in its native chromatin context.
-
Protein Half-Life: The temporal resolution of reporter assays is limited by the maturation time and half-life of the reporter protein.[1] Destabilized versions of reporters have been developed to address this limitation.[1]
-
Requirement for Genetic Modification: Cells must be transfected or transduced with the reporter construct, which can be a limitation for certain cell types or in vivo studies.
-
Potential for Artifacts: Overexpression of the reporter protein could potentially lead to cellular stress or other artifacts.
Experimental Protocols: A Glimpse into the "How-To"
Hypothetical Protocol for this compound Metabolic Labeling
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the 4'-FlU stock in pre-warmed cell culture medium to the desired final concentration (requires empirical determination to balance labeling efficiency and cytotoxicity).
-
Replace the existing medium with the 4'-FlU-containing medium and incubate for the desired labeling period (e.g., 15 minutes to 2 hours).
-
-
RNA Isolation:
-
After labeling, wash the cells with PBS and lyse them using a reagent like TRIzol.
-
Extract total RNA following the manufacturer's protocol.
-
-
Detection of Labeled RNA (Example using Biotinylation and Enrichment):
-
Thiol-specifically biotinylate the incorporated 4'-FlU in the isolated RNA using a reagent like Biotin-HPDP.
-
Enrich the biotinylated (newly synthesized) RNA using streptavidin-coated magnetic beads.
-
Elute the captured RNA from the beads.
-
The enriched RNA can then be quantified or analyzed by methods such as RT-qPCR or next-generation sequencing.
-
Standard Protocol for a Dual-Luciferase® Reporter Assay
-
Cell Transfection:
-
Co-transfect cells with a firefly luciferase vector containing the promoter of interest and a Renilla luciferase vector with a constitutive promoter (for normalization).
-
Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
-
Cell Lysis:
-
Wash the cells with PBS and add Passive Lysis Buffer.
-
Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.
-
-
Luminescence Measurement:
-
Add Luciferase Assay Reagent II (LAR II) to a luminometer tube or well of a microplate.
-
Add the cell lysate to the LAR II and measure the firefly luciferase activity.
-
Add Stop & Glo® Reagent to the same tube/well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Visualizing the Concepts
Experimental Workflow: this compound Labeling vs. Luciferase Assay
Caption: Comparison of experimental workflows.
Signaling Pathway Analysis: A Conceptual View
Caption: Conceptual diagram of signaling pathway analysis.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound metabolic labeling and genetic reporter systems hinges on the specific research question and the acceptable trade-offs.
Genetic reporter systems remain the gold standard for robust, sensitive, and high-throughput analysis of promoter activity. Their indirect nature is a well-understood limitation, and their ease of use is supported by a wealth of established protocols and reagents.
This compound , on the other hand, represents a potential frontier for the direct analysis of RNA dynamics. Its primary and well-documented role as an antiviral agent highlights its ability to be incorporated into RNA and interact with RNA polymerases. However, its application as a routine metabolic labeling tool is severely hampered by a lack of dedicated research and validated protocols. The potential for cytotoxicity and off-target effects on RNA metabolism are significant concerns that require careful empirical evaluation for any given experimental system.
For researchers seeking to investigate the direct consequences of cellular perturbations on the transcriptome with high temporal resolution, the broader field of metabolic labeling with more established uridine analogs like 4-thiouridine (4sU) may be a more prudent choice. As for this compound, its utility as a tool for studying cellular RNA dynamics remains an open question, awaiting further investigation to overcome its current limitations and unlock its potential.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ルシフェラーゼレポーターアッセイの選択 | レポーターアッセイガイド [promega.jp]
- 6. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nucleoside analog 4′-fluorouridine suppresses the replication of multiple enteroviruses by targeting 3D polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Correlation between ribosomal RNA production and RNA-directed fluoropyrimidine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 13. Reporter gene comparison demonstrates interference of complex body fluids with secreted luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Unseen: A Guide to Confirming Novel Transcripts Discovered Through 4'-Fluorouridine Labeling
For researchers, scientists, and drug development professionals venturing into the frontiers of transcriptomics, the discovery of novel transcripts opens up exciting avenues for understanding gene regulation and identifying new therapeutic targets. The use of 4'-Fluorouridine (4sU) labeling has revolutionized the capture of nascent transcripts, providing a dynamic snapshot of the transcriptome. However, the journey from discovery to biological significance hinges on rigorous experimental validation. This guide provides an objective comparison of key methods to validate novel transcripts identified through 4sU-labeling and subsequent RNA sequencing (4sU-seq), complete with experimental data and detailed protocols.
The identification of previously unannotated transcripts is a significant outcome of 4sU-seq experiments. These novel transcripts could represent new protein-coding isoforms, non-coding RNAs with regulatory functions, or transient transcriptional events. Before committing to extensive functional studies, it is imperative to confirm their existence and structure using independent experimental techniques.
Comparison of Validation Methods for Novel Transcripts
Several well-established molecular biology techniques can be employed to validate the existence and characteristics of novel transcripts. The choice of method often depends on the specific question being asked, such as confirming the presence of the transcript, determining its size, or defining its exact boundaries.
| Method | Principle | Information Provided | Sensitivity | Throughput | Cost | Key Advantages | Limitations |
| Quantitative Real-Time PCR (qRT-PCR) | Reverse transcription of RNA followed by PCR amplification with sequence-specific primers and fluorescent detection. | Confirms expression and provides relative quantification. | High | High | Low | Gold standard for gene expression validation; highly sensitive and specific. | Does not provide information on transcript size or sequence; requires some sequence information for primer design. |
| Sanger Sequencing of RT-PCR Products | RT-PCR amplification of the novel transcript followed by dideoxy chain termination sequencing. | Confirms the sequence of the transcript, including splice junctions. | Moderate | Low | Moderate | Provides definitive sequence validation; considered the "gold standard" for sequence accuracy.[1][2] | Low throughput; can be challenging for long transcripts or those with complex secondary structures. |
| Rapid Amplification of cDNA Ends (RACE-PCR) | A PCR-based method to amplify the 5' and 3' ends of an RNA transcript. | Determines the full length of the transcript, including transcription start sites and polyadenylation sites.[3][4][5] | Moderate | Low | Moderate | Essential for characterizing the complete structure of a novel transcript. | Can be technically challenging; prone to artifacts if RNA quality is poor. |
| Northern Blot | Separation of RNA by size via gel electrophoresis, transfer to a membrane, and detection with a labeled probe. | Confirms the existence and size of the transcript; can detect isoforms.[6][7] | Low | Low | High | Provides direct evidence of transcript size and integrity; can reveal alternative splice variants.[6][8] | Requires large amounts of high-quality RNA; less sensitive than PCR-based methods. |
Experimental Workflows and Logical Relationships
The overall process from identifying a putative novel transcript with 4sU-seq to its full validation involves a multi-step workflow. The following diagram illustrates this logical progression.
Key Experimental Protocols
Below are detailed methodologies for the primary techniques used to validate novel transcripts discovered through 4sU labeling.
Quantitative Real-Time PCR (qRT-PCR) for Expression Validation
This protocol confirms the expression of the novel transcript in the total RNA population.
Methodology:
-
RNA Isolation: Extract total RNA from the same cell type or tissue used for the 4sU labeling experiment using a standard method like TRIzol reagent, followed by DNase I treatment to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
Primer Design: Design PCR primers specific to the putative novel transcript. Primers should ideally span an exon-exon junction if the transcript is spliced to avoid amplification of genomic DNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA. Include a no-template control and a no-reverse-transcriptase control.
-
Data Analysis: Analyze the amplification data. The presence of a specific amplification product with a single peak in the melt curve analysis confirms the expression of the novel transcript. Relative quantification can be performed using a reference gene.[9][10][11]
RT-PCR and Sanger Sequencing for Sequence Validation
This protocol provides the definitive sequence of the novel transcript.
Methodology:
-
RT-PCR Amplification: Perform a standard reverse transcription PCR (RT-PCR) using primers designed to amplify the full or a significant portion of the novel transcript from cDNA.
-
Gel Electrophoresis and Purification: Run the RT-PCR product on an agarose (B213101) gel to confirm the amplification of a product of the expected size. Excise the band and purify the DNA using a gel extraction kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers. For long transcripts, internal sequencing primers may be necessary.
-
Sequence Analysis: Align the resulting sequences to the reference genome to confirm the exon-intron structure and identify any novel splice junctions or sequence variations.[1][12]
Rapid Amplification of cDNA Ends (RACE)-PCR for Full-Length Transcript Characterization
This protocol is used to determine the unknown 5' and 3' ends of the novel transcript.
Methodology:
-
5' RACE:
-
Synthesize first-strand cDNA from total RNA using a gene-specific primer (GSP1) that is complementary to a known sequence within the novel transcript.
-
Add a homopolymeric tail (e.g., poly(C)) to the 3' end of the cDNA using terminal deoxynucleotidyl transferase (TdT).
-
Perform PCR using a nested gene-specific primer (GSP2) and a primer complementary to the homopolymeric tail.
-
Sequence the resulting PCR product to identify the transcription start site.[3][5][13]
-
-
3' RACE:
Conclusion
The discovery of novel transcripts through 4sU labeling and sequencing is a powerful approach to uncover new layers of gene regulation. However, the transient and often low-abundance nature of nascent transcripts necessitates a rigorous and multi-faceted validation strategy. A combination of qRT-PCR for expression confirmation, Sanger sequencing for sequence verification, and RACE-PCR for full-length characterization provides a robust framework to confidently annotate and functionally characterize these newly discovered elements of the transcriptome. Northern blotting, while less sensitive, can offer valuable orthogonal evidence regarding transcript size and the presence of isoforms. By employing these validation techniques, researchers can ensure the accuracy of their findings and build a solid foundation for future investigations into the biological roles of novel transcripts.
References
- 1. Sanger Sequencing for Validation of Next-Generation Sequencing - CD Genomics [cd-genomics.com]
- 2. Frontiers | Sanger Validation of High-Throughput Sequencing in Genetic Diagnosis: Still the Best Practice? [frontiersin.org]
- 3. neb.com [neb.com]
- 4. Video: Rapid Amplification of cDNA Ends [jove.com]
- 5. 5´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Empirical Validation of Overlapping Virus lncRNAs and Coding Transcripts by Northern Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Northern Blot [genome.gov]
- 8. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 5'RACE (Rapid Amplification of cDNA ends) [protocols.io]
- 14. youtube.com [youtube.com]
A Head-to-Head Comparison of Nucleoside Analogs for RNA Half-Life Studies: 5-Bromouridine vs. 4-Thiouridine
A note on 4'-Fluorouridine: Initial exploration for a comparative analysis between this compound (4'-FU) and 5-Bromouridine (5-BrU) for RNA half-life studies revealed a significant gap in the scientific literature. Current research on 4'-FU is predominantly focused on its potent antiviral properties.[1][2][3] Mechanistic studies show that 4'-FU is converted to its triphosphate form and incorporated into viral RNA by RNA-dependent RNA polymerases, leading to transcriptional stalling and inhibition of viral replication.[1][4][5] This mode of action, which disrupts transcription, is fundamentally incompatible with the requirements for metabolic labeling to study cellular RNA half-life, where ongoing, unperturbed transcription is necessary. Furthermore, while cytotoxicity data for 4'-FU is available in the context of its antiviral efficacy[6][7], there is a lack of studies evaluating its use for labeling and quantifying the turnover of endogenous cellular RNA.
Given the absence of data supporting the use of this compound for RNA half-life studies, this guide will provide a head-to-head comparison between two widely used and well-documented nucleoside analogs for this purpose: 5-Bromouridine (5-BrU) and 4-Thiouridine (B1664626) (4sU) . This comparison will provide researchers, scientists, and drug development professionals with the necessary information to select the appropriate tool for their experimental needs.
Introduction to Metabolic Labeling for RNA Half-Life Studies
The stability of messenger RNA (mRNA) is a critical factor in gene expression, determining the level of protein production. Measuring the half-life of RNA transcripts provides insights into post-transcriptional gene regulation. Metabolic labeling is a powerful technique that involves introducing a modified nucleoside analog into cell culture, which is then incorporated into newly synthesized RNA. By tracking the fate of this labeled RNA over time, researchers can calculate the decay rates of individual transcripts without resorting to transcription-inhibiting drugs, which can have confounding cellular effects.[4]
5-Bromouridine (5-BrU): The Immunoprecipitation-Based Approach
5-Bromouridine is a halogenated analog of uridine (B1682114) that is readily taken up by cells and incorporated into nascent RNA transcripts by cellular RNA polymerases.[1] The bromine atom at the 5th position of the uracil (B121893) base serves as a unique tag that can be specifically recognized by antibodies, allowing for the selective isolation of newly synthesized RNA through immunoprecipitation.[1][8] This method, often coupled with high-throughput sequencing, is known as BRIC-seq (5'-Bromouridine IP Chase-seq).[4][9]
4-Thiouridine (4sU): The Thiol-Specific Chemistry Approach
4-Thiouridine is another uridine analog widely used for metabolic labeling of RNA.[10][11] The key feature of 4sU is the substitution of the oxygen at the 4th position of the uracil ring with a sulfur atom. This thiol group allows for specific chemical reactions, most notably biotinylation, which enables the affinity purification of labeled RNA using streptavidin beads.[12] Alternatively, the thiol group can be alkylated, which induces a T-to-C conversion during reverse transcription in sequencing library preparation (a method known as SLAM-seq), allowing for the in-silico identification of labeled transcripts.[13]
Quantitative Data Comparison
| Feature | 5-Bromouridine (5-BrU) | 4-Thiouridine (4sU) | References |
| Detection Method | Antibody-based immunoprecipitation (e.g., BRIC-seq) | Thiol-specific biotinylation and streptavidin purification or nucleotide conversion sequencing (e.g., SLAM-seq) | [1][13][14] |
| Typical Labeling Concentration | 150 µM - 2 mM | 100 µM - 500 µM | [15][16][17] |
| Typical Labeling Time | 5 min - 12 h (shorter for nascent transcription, longer for stability) | 5 min - 24 h (dependent on experimental goal) | [10][15] |
| Toxicity | Generally considered less toxic with minimal effects on cell viability during short-term use. | Can exhibit higher toxicity at high concentrations and long incubation times, potentially affecting rRNA synthesis and processing. | [14][15][18] |
| Downstream Chemistry | Non-covalent antibody-RNA interaction. | Covalent modification of the thiol group, allowing for more stringent purification conditions. | [14] |
| Sequencing Signature | No inherent sequencing signature. | T-to-C conversion after alkylation. | [13][14] |
Experimental Protocols
Protocol 1: RNA Half-Life Measurement using BRIC-seq (5-Bromouridine)
This protocol outlines the key steps for determining RNA half-lives using 5-Bromouridine labeling followed by immunoprecipitation and deep sequencing.
-
Cell Culture and 5-BrU Labeling:
-
Culture cells to the desired confluency.
-
Add 5-Bromouridine to the culture medium at a final concentration of 150 µM.
-
Incubate for a pulse period (e.g., 12 hours) to label a substantial portion of the RNA.[9]
-
-
Chase:
-
Remove the 5-BrU-containing medium and wash the cells with fresh, pre-warmed medium.
-
Add fresh medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to chase the labeled RNA.
-
Collect cells at various time points after the chase (e.g., 0, 1, 2, 4, 8, 12 hours).
-
-
RNA Isolation:
-
Lyse the cells at each time point and extract total RNA using a standard method like TRIzol.[15]
-
-
Immunoprecipitation of BrU-labeled RNA:
-
Denature the total RNA by heating at 65°C for 5 minutes and then place on ice.[15]
-
Prepare anti-BrdU antibody-conjugated magnetic beads.
-
Incubate the denatured RNA with the antibody-bead conjugate to capture the BrU-labeled RNA.[15]
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the eluted BrU-labeled RNA from each time point.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Quantify the abundance of each transcript at each time point.
-
Calculate the RNA half-life for each transcript by fitting the decay of its abundance over time to an exponential decay model.
-
Protocol 2: RNA Half-Life Measurement using 4sU Labeling and Sequencing
This protocol describes a typical workflow for measuring RNA half-lives using 4-Thiouridine labeling.
-
Cell Culture and 4sU Labeling:
-
Chase (Optional, for pulse-chase experiments):
-
Remove the 4sU-containing medium, wash the cells, and add fresh medium with unlabeled uridine.
-
Collect cells at different time points.
-
-
RNA Isolation:
-
Extract total RNA from the collected cells.[12]
-
-
Separation of 4sU-labeled RNA (Biotinylation Method):
-
Preparation for Sequencing (T-to-C Conversion Method for SLAM-seq):
-
Alkylate the total RNA with a reagent like iodoacetamide. This chemical modification leads to the misincorporation of guanine (B1146940) opposite the alkylated 4-thiouracil (B160184) during reverse transcription, resulting in a T-to-C change in the sequencing data.[13]
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the enriched 4sU-labeled RNA or the total alkylated RNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
For the biotinylation method, analyze the data similarly to the BRIC-seq protocol.
-
For the T-to-C conversion method, identify reads containing T-to-C conversions to distinguish newly synthesized RNA. Calculate the ratio of new to total RNA for each transcript at different time points to determine the half-life.
-
Visualizing the Workflows
Caption: Experimental workflow for BRIC-seq using 5-Bromouridine.
Caption: Experimental workflows for 4-Thiouridine-based RNA half-life studies.
Concluding Remarks
Both 5-Bromouridine and 4-Thiouridine are powerful tools for investigating RNA half-lives. The choice between them depends on the specific experimental context. 5-BrU, with its reliance on well-established immunoprecipitation techniques, offers a straightforward workflow and is generally considered less cytotoxic.[14][15] 4sU provides more versatility in downstream applications, with the option of either affinity purification or a purely chemical-based approach for sequencing that introduces a specific nucleotide conversion, which can simplify data analysis.[13][14] However, researchers should be mindful of the potential for higher toxicity with 4sU, especially at higher concentrations and longer labeling times.[14] Careful optimization of labeling conditions is crucial for obtaining reliable and biologically relevant data with either method.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2'-Deoxy-2'-fluorouridine-5'-triphosphates: a possible substrate for E. coli RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An end-to-end workflow to study newly synthesized mRNA following rapid protein depletion in Saccharomyces c... [protocols.io]
- 12. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The nucleoside analog 4′-fluorouridine suppresses the replication of multiple enteroviruses by targeting 3D polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation [pubmed.ncbi.nlm.nih.gov]
Assessing the Potential Off-Target Effects of 4'-Fluorouridine in Comparison to Other Nucleoside Analogs
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of antiviral therapeutics is rapidly evolving, with nucleoside analogs remaining a cornerstone of treatment strategies against a myriad of viral infections. 4'-Fluorouridine (4'-FlU), a promising broad-spectrum antiviral, has demonstrated potent efficacy against several RNA viruses. However, a thorough evaluation of its off-target effects is paramount for its clinical advancement. This guide provides a comparative analysis of the potential off-target effects of this compound against other prominent nucleoside analogs: Remdesivir (B604916), Molnupiravir (B613847), and Favipiravir (B1662787). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Nucleoside analogs exert their antiviral activity by targeting the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. However, their structural similarity to endogenous nucleosides raises concerns about potential off-target interactions with host cellular machinery, leading to toxicity. This guide delves into a comparative analysis of cytotoxicity, mitochondrial toxicity, and other potential off-target effects of this compound, Remdesivir, Molnupiravir, and Favipiravir, supported by available experimental data.
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of Nucleoside Analogs
The following table summarizes the half-maximal cytotoxic concentration (CC50) values for this compound and comparator nucleoside analogs across various cell lines. Higher CC50 values indicate lower cytotoxicity. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
| Nucleoside Analog | Cell Line | Cell Type | CC50 (µM) | Reference(s) |
| This compound | HEp-2, MDCK, BHK-T7, BEAS-2B | Human and animal cell lines | >500 | [1] |
| Human Airway Epithelial (HAE) cells | Primary human cells | 169 | [2] | |
| Vero E6 | African green monkey kidney | >100 | [3] | |
| Remdesivir | Various human cell lines and primary cells | Human cells | 1.7 to >20 | [4] |
| Molnupiravir (NHC) | Multiple cell lines | Human and animal cell lines | >10 (in most) | [5] |
| Favipiravir | MDCK, A549 | Madin-Darby canine kidney, Human lung carcinoma | >1000 | [6] |
| Vero E6 | African green monkey kidney | >1000 | [7] | |
| H9c2 | Rat cardiomyoblasts | >200 (ATP decrease noted) | [8][9] | |
| CCD-1079Sk | Human skin fibroblasts | >200 (ATP decrease noted) | [8][9] |
Table 2: Comparative Mitochondrial Toxicity of Nucleoside Analogs
This table outlines the observed mitochondrial toxicity of the selected nucleoside analogs from in vitro studies.
| Nucleoside Analog | Observed Mitochondrial Off-Target Effects | Reference(s) |
| This compound | Data on specific mitochondrial toxicity (e.g., ROS production, mitochondrial protein synthesis inhibition) is limited. Low general cytotoxicity suggests a favorable mitochondrial safety profile. | [1][2] |
| Remdesivir | Low potential for mitochondrial toxicity. No significant inhibition of mitochondrial DNA or RNA polymerases at therapeutic concentrations. | |
| Molnupiravir | Concerns about potential mutagenicity due to its mechanism of action (lethal mutagenesis). Evidence suggests it does not cause significant mitochondrial toxicity in some in vitro models. | [5] |
| Favipiravir | Induces oxidative stress, increases reactive oxygen species (ROS) production, and inhibits mitochondrial electron transport chain complexes I and V in cardiac and skin cells. May lead to a decrease in cellular ATP levels. | [8][9][10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the nucleoside analog that reduces the viability of cultured cells by 50% (CC50).
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, Vero E6, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the nucleoside analog in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value using non-linear regression analysis.
Quantification of Mitochondrial DNA (mtDNA) Content
Objective: To assess the effect of nucleoside analogs on mitochondrial DNA replication by quantifying the relative amount of mtDNA to nuclear DNA (nDNA).
Methodology:
-
Cell Treatment: Culture cells (e.g., HepG2) in the presence of varying concentrations of the nucleoside analog for an extended period (e.g., 7-14 days), replenishing the drug with each medium change.
-
Genomic DNA Extraction: Harvest the cells and extract total genomic DNA using a commercial DNA extraction kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or RNase P).
-
Data Analysis: Calculate the difference in cycle threshold (ΔCt) between the mitochondrial and nuclear genes (ΔCt = Ct_mtDNA - Ct_nDNA). The relative mtDNA content can be calculated as 2^ΔCt. Compare the relative mtDNA content of treated cells to that of untreated controls.
Human Mitochondrial RNA Polymerase (POLRMT) Inhibition Assay
Objective: To determine if the triphosphate form of the nucleoside analog directly inhibits the activity of human mitochondrial RNA polymerase.
Methodology: This assay can be performed using a commercially available kit, such as the Human Mitochondrial RNA Polymerase Assay from ProFoldin (Catalog No. MRPA100K)[11]. The general principle involves measuring the synthesis of RNA by recombinant human POLRMT using a DNA template.
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, DNA template, NTPs (including a fluorescently labeled UTP analog), and the triphosphate form of the test nucleoside analog at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding recombinant human mitochondrial RNA polymerase (POLRMT).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Measure the fluorescence signal, which is proportional to the amount of RNA synthesized.
-
Data Analysis: Calculate the percentage of inhibition of POLRMT activity at each concentration of the test compound and determine the IC50 value.
Mandatory Visualization
Caption: Mechanism of action of different nucleoside analogs.
Caption: General experimental workflow for assessing off-target effects.
Discussion of Off-Target Effects
This compound: Current in vitro data suggest that this compound has a high selectivity index, with low cytotoxicity observed in a range of cell lines, including primary human airway epithelial cells[2][12]. Its mechanism of action, which involves stalling the viral RdRp, is distinct from the mutagenic mechanism of molnupiravir, potentially indicating a lower risk of host genome interaction[2]. However, comprehensive studies on its specific effects on mitochondrial function and host polymerases are still needed to fully delineate its safety profile.
Remdesivir: As a prodrug of an adenosine (B11128) analog, remdesivir has been shown to have a low potential for off-target toxicity in a variety of in vitro assays[4]. Studies have indicated that it is a poor substrate for human DNA and RNA polymerases, including mitochondrial RNA polymerase, contributing to its favorable safety profile in preclinical studies.
Molnupiravir: The primary concern surrounding molnupiravir is its mechanism of action, which induces lethal mutagenesis in the viral genome. This raises theoretical concerns about the potential for incorporation into the host cell's genetic material, although studies have suggested a low risk for this to occur at therapeutic doses[5].
Favipiravir: In contrast to the other analogs, some studies have pointed to potential off-target effects of favipiravir, particularly concerning mitochondrial function. Research has shown that favipiravir can induce oxidative stress and inhibit key enzymes in the mitochondrial respiratory chain, which may contribute to observed side effects such as hyperuricemia and, in some cases, cardiac and dermal toxicities[8][9][10].
Conclusion
The assessment of potential off-target effects is a critical component of the preclinical and clinical development of any new therapeutic, particularly for nucleoside analogs. This compound demonstrates a promising in vitro safety profile with low cytotoxicity and a non-mutagenic mechanism of action. In comparison, while remdesivir also shows a favorable off-target profile, molnupiravir carries theoretical mutagenicity risks, and favipiravir has been associated with mitochondrial toxicity in some preclinical models.
Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of the off-target risks associated with these antiviral agents. Researchers are encouraged to utilize the experimental protocols outlined in this guide to conduct their own assessments and contribute to a more comprehensive understanding of the safety profiles of these important drugs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 4’-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 3. The nucleoside analog 4′-fluorouridine suppresses the replication of multiple enteroviruses by targeting 3D polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4′-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial transplantation attenuates toxicity in rat renal proximal tubular cells caused by Favipiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Mitochondrial RNA Polymerase Assay [profoldin.com]
- 12. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 4'-Fluorouridine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4'-Fluorouridine, a pharmacologically active, antiviral ribonucleoside analog. Adherence to these procedures is critical to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, guidance for structurally similar compounds, such as 5-Fluoro-2'-deoxyuridine, should be followed, treating the substance with a high degree of caution.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. If handling antineoplastic agents, double gloving is recommended.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[2]
-
Lab Coat: A lab coat or gown should be worn to protect from skin exposure.[1][2]
Engineering Controls:
-
All handling of this compound, especially during waste preparation, should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[3]
Segregation and Storage of this compound Waste
Proper segregation and storage are the first steps in compliant waste disposal.
-
Waste Classification: this compound waste should be classified as hazardous chemical waste. Due to its pharmacological activity, it may also be considered pharmaceutical waste, which has specific disposal requirements.[4]
-
Containerization:
-
Labeling:
-
Storage Location:
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[6][8]
-
Ensure secondary containment is used to capture any potential leaks.[5]
-
Do not mix this compound waste with other waste streams, particularly biohazardous or radioactive waste.[1][9]
-
Step-by-Step Disposal Procedures
Disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][4] Do not dispose of this chemical down the drain or in regular trash.[4][10]
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated lab supplies like gloves and wipes, in a designated hazardous waste container.[5] For items like pipette tips or broken glass, use a sharps container.[5]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container with a screw-on cap.[5][6]
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[7] After rinsing, the container can be disposed of as regular trash, though it is best to reuse it for compatible waste.[7]
-
-
Requesting Pickup:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (e.g., 90 days), request a pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.[5]
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the quantity and accumulation start date, as required by institutional and regulatory policies.
-
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of a single hazardous waste stream. | [5] |
| SAA Time Limit | Waste must be collected within 90 days of the start of accumulation. | [5] |
| Full Container Removal | A full hazardous waste container must be removed from the SAA within three days. | [6] |
| P-Listed Waste Limit (if applicable) | If classified as a P-listed waste, the SAA limit is 1 quart. | [1] |
Note: The classification of this compound as a P-listed waste would depend on regulatory determination. It is crucial to consult with your EHS department for specific guidance.
Disposal Workflow Diagram
References
- 1. web.uri.edu [web.uri.edu]
- 2. fishersci.com [fishersci.com]
- 3. broadpharm.com [broadpharm.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. louisville.edu [louisville.edu]
- 9. Biohazardous Waste Disposal Guide | Policies [policies.dartmouth.edu]
- 10. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 4'-Fluorouridine
Essential safety protocols and logistical plans for the handling and disposal of 4'-Fluorouridine, a potent antiviral nucleoside analog, are critical for ensuring a safe laboratory environment. This guide provides researchers, scientists, and drug development professionals with immediate, actionable information to minimize risk and streamline workflow. The following procedures are based on best practices for handling hazardous chemicals and similar nucleoside analogs, in the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and respiratory exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Double Nitrile Gloves | Powder-free. One pair worn under the gown cuff and the second pair over the cuff. Change immediately if contaminated or damaged.[1][2] |
| Body Protection | Disposable, Long-Sleeved Gown | Made of a low-permeability fabric. Must be worn during all handling activities.[1][2] |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles should be worn at all times. A face shield is required when there is a risk of splashes or aerosol generation.[1][3][4] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Required when handling the powdered form of the compound or when there is a potential for aerosolization.[1][2] |
| Head and Foot Protection | Head/Hair Cover and Shoe Covers | Recommended to prevent contamination of hair and personal footwear. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring the integrity of your experiments.
Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.[5]
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area, including PPE, handling tools (e.g., spatulas, forceps), pre-labeled containers, and waste disposal bags.
-
Don PPE: Put on all required PPE in the correct sequence, ensuring a proper fit.
Handling the Compound:
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use a disposable weighing paper or boat.
-
Reconstitution: If preparing a solution, add the solvent slowly to the solid to avoid splashing. Cap the container tightly and mix gently until dissolved.
-
Experimental Use: When using the compound in experiments, employ careful techniques to avoid generating aerosols. Use luer-lock syringes and needles to prevent accidental disconnection.[5]
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate disinfectant or cleaning agent.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, should be placed in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.[5]
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Chemical Waste" and the name "this compound."
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Pickup and Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. halyardhealth.com [halyardhealth.com]
- 3. Personal Protective Equipment | STERIS [steris.com]
- 4. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 5. Safe Handling of Laboratory Equipment – AFNS Safety [afns-safety.ualberta.ca]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
